molecular formula C8H12BNO4 B1454824 5-(2-Methoxyethoxy)pyridine-3-boronic acid CAS No. 1015229-31-8

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No.: B1454824
CAS No.: 1015229-31-8
M. Wt: 197 g/mol
InChI Key: JXXBPUDJOSTZFL-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H12BNO4 and its molecular weight is 197 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXBPUDJOSTZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681902
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015229-31-8
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2-Methoxyethoxy)pyridine-3-boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Heterocyclic boronic acids have emerged as indispensable tools, serving as versatile building blocks in carbon-carbon bond-forming reactions. Among these, this compound (CAS No. 1015229-31-8) is a key intermediate, valued for its unique electronic and structural properties. The presence of the pyridine core, a ubiquitous scaffold in pharmaceuticals, combined with a flexible ether linkage and a reactive boronic acid moiety, makes this compound a highly sought-after reagent for introducing functionalized pyridine rings into target molecules.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its molecular structure, outline a robust synthetic pathway, detail its principal application in Suzuki-Miyaura cross-coupling reactions, and provide field-proven protocols for its synthesis and use, underpinned by a discussion of its handling and stability.

Molecular Insignia: Properties and Structure

This compound is a substituted pyridinylboronic acid. The core structure features a pyridine ring functionalized at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a 2-methoxyethoxy group [-OCH₂CH₂OCH₃]. This combination of a Lewis acidic boronic acid and a Lewis basic pyridine nitrogen, along with the flexible ether side chain, dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1015229-31-8[3]
Molecular Formula C₈H₁₂BNO₄[3]
Molecular Weight 196.99 g/mol [4]
IUPAC Name (5-(2-methoxyethoxy)pyridin-3-yl)boronic acid[3]
Physical Form Solid[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[3]

Synthesis and Mechanism

The synthesis of heteroaryl boronic acids is a well-established field, yet the specific preparation of this compound requires a carefully controlled sequence. A common and effective strategy involves a halogen-lithium exchange from a suitable brominated precursor, followed by electrophilic trapping with a borate ester.[5][6] This approach is favored because the lithium-halogen exchange is typically very fast, even at low temperatures, minimizing side reactions.

The logical precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9).[7][8] The synthesis proceeds via the following workflow:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 3-bromo-5-(2-methoxyethoxy)pyridine C Lithium-Halogen Exchange A->C Reacts with B n-Butyllithium (n-BuLi) THF, -78°C B->C D 3-Lithio-5-(2-methoxyethoxy)pyridine (Reactive Intermediate) C->D Forms E Triisopropyl borate B(O-iPr)₃ F Electrophilic Quench D->F Attacks E->F G Boronate Ester Intermediate F->G Forms I Hydrolysis G->I Reacts with H Aqueous Acid (e.g., HCl) H->I J This compound I->J Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the bromopyridine precursor.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: This low temperature is critical to prevent side reactions, such as the reaction of the highly basic organolithium intermediate with the solvent or other electrophilic sites on the starting material.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir for 30-60 minutes.

    • Causality: n-BuLi is a strong base and nucleophile that rapidly exchanges with the bromine atom on the electron-deficient pyridine ring to form the desired organolithium species.[6]

  • Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise, again ensuring the temperature remains at -78°C.

    • Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-alkynated borate species.[9]

  • Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Hydrolysis: Carefully quench the reaction by pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 1N HCl). Stir vigorously for 30 minutes.

    • Causality: The acidic workup hydrolyzes the boronate ester intermediate to the final boronic acid.

  • Purification: Adjust the pH of the aqueous phase to ~7 using a base (e.g., NaOH solution). The product may precipitate out of the solution.[9] If it does, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, a transformation that is a cornerstone of pharmaceutical synthesis.[11][12] The ability to construct complex biaryl systems under relatively mild conditions with high functional group tolerance makes this reaction exceptionally powerful.[13][14]

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.

G pd0 Pd(0)L₂ (Active Catalyst) pd2 Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd2 Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) pd2->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2 boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronate Boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->pd2_boronate product Biaryl Product (Ar-Ar') product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl bromide.

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Causality: The boronic acid is used in slight excess to ensure complete consumption of the often more expensive aryl halide. The base is essential for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The choice of catalyst and ligand (like dppf) is crucial for stabilizing the palladium species and promoting the reaction.

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

    • Causality: The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.

    • Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.[15]

  • Stability: Boronic acids can undergo decomposition through several pathways. Protodeboronation, the cleavage of the C-B bond, can occur in the presence of moisture.[16] In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often reversible, it complicates accurate weighing and stoichiometry.[16]

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[17] To maximize shelf life and prevent degradation, it is recommended to store the compound in a freezer at temperatures of -20°C or below.[3] Avoid exposure to excessive heat, light, and moisture.[15]

  • Handling: Always handle boronic acids in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust when handling the solid material.[17]

Analytical Characterization

While actual spectra are instrument-dependent, the following provides an expected profile for successful synthesis and purification.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the pyridine ring protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The boronic acid protons (-OH) may appear as a broad singlet, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the methoxyethoxy side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group. Bands corresponding to C-H, C=N, C=C, and C-O stretching will also be present.

Conclusion

This compound stands out as a valuable and versatile building block for organic synthesis. Its utility is firmly rooted in its capacity to participate in robust and reliable palladium-catalyzed cross-coupling reactions, providing a direct route to complex, pharmaceutically relevant pyridine-containing molecules.[12][18] Understanding its synthesis, reactivity, and proper handling is essential for any researcher aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols to effectively incorporate this powerful reagent into the modern synthetic chemist's toolbox.

References

An In-Depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS 1015229-31-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique structural features—a pyridine core functionalized with both a boronic acid and a methoxyethoxy group—make it a valuable reagent for introducing this specific moiety into more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its primary application in palladium-catalyzed cross-coupling reactions, and essential safety and handling protocols. The content is tailored for professionals in research and drug development who require a technical understanding of this versatile building block.

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

Pyridine rings are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs due to their ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and improve the pharmacokinetic properties of a molecule.[1] Boronic acids, particularly aryl and heteroaryl boronic acids, have become indispensable tools for drug discovery, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a robust and highly versatile method for forming carbon-carbon bonds, which is a fundamental process in the construction of complex molecular architectures.[3]

This compound, CAS 1015229-31-8, combines these two powerful chemical motifs. The pyridine-3-boronic acid portion allows for facile coupling with various (hetero)aryl halides, while the 5-(2-methoxyethoxy) substituent offers several strategic advantages:

  • Modulation of Physicochemical Properties: The ether linkage can enhance solubility and influence the lipophilicity of the final compound.

  • Metabolic Stability: The methoxyethoxy group can alter the metabolic profile of a drug candidate.

  • Structural Diversity: It provides an additional point for molecular recognition and interaction with biological targets.

This guide will delve into the technical details of this reagent, providing the necessary information for its effective use in a research and development setting.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is compiled from commercial supplier information.

PropertyValue
CAS Number 1015229-31-8
Molecular Formula C8H12BNO4
Molecular Weight 197.00 g/mol
Appearance White to off-white solid/powder
Purity Typically ≥95%
Storage Conditions Inert atmosphere, store in freezer (-20°C)

Synthesis Pathway: A Plausible Approach

A likely precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine. The synthesis would proceed as follows:

  • Halogen-Metal Exchange: The starting bromopyridine is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridyl-lithium intermediate.

  • Borylation: The organolithium species is then quenched by reacting it with a trialkyl borate, most commonly triisopropyl borate [B(O-iPr)3]. This forms a boronate ester intermediate.

  • Hydrolysis: The reaction is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the boronate ester to yield the final this compound.

Synthesis_Pathway A 3-bromo-5-(2-methoxyethoxy)pyridine B Pyridyl-lithium Intermediate A->B 1. n-BuLi, THF, -78°C C Boronate Ester B->C 2. B(O-iPr)3 D This compound C->D 3. H3O+ (workup)

Caption: Plausible synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and a variety of electrophilic partners, typically aryl or heteroaryl halides (or triflates).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[6]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or more accurately, a borate species formed in situ with a base) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X(L2) Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)-R'(L2) PdII_RX->PdII_R_Rprime R'-B(OH)2, Base Transmetalation Transmetalation PdII_R_Rprime->Pd0 R-R' RedElim Reductive Elimination Product R-R' BoronicAcid R'-B(OH)2 Organohalide R-X Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific coupling partner.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., a brominated scaffold) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS).

Hazard StatementPrecautionary Statement
Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Causes serious eye irritation P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., Argon).

  • Keep in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a functionalized pyridine moiety into a wide range of molecular scaffolds. While specific, publicly available data on its synthesis and direct application in named pharmaceutical agents are limited, its utility can be confidently inferred from the extensive body of literature on similar pyridine boronic acids. By understanding its properties, plausible synthesis, and the mechanics of its application in C-C bond formation, researchers can effectively leverage this reagent to advance their synthetic and medicinal chemistry programs.

References

An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyridine Boronic Acids in Modern Drug Discovery

Heterocyclic boronic acids, particularly those incorporating the pyridine scaffold, have emerged as indispensable tools in contemporary medicinal chemistry and drug development. Their utility primarily stems from their versatility as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds. This reaction allows for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug design.

Among the vast array of pyridine-based building blocks, 5-(2-Methoxyethoxy)pyridine-3-boronic acid holds significant interest. The presence of the methoxyethoxy side chain can enhance solubility, modulate lipophilicity, and provide additional hydrogen bonding opportunities, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive, in-depth technical overview of the synthesis of this valuable building block, from the selection of starting materials to detailed experimental protocols and characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy leverages robust and well-established chemical transformations to ensure a reliable and scalable process. The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Lithium-Halogen Exchange & Borylation 3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine (Starting Material) 3-Bromo-5-(2-methoxyethoxy)pyridine 3-Bromo-5-(2-methoxyethoxy)pyridine (Intermediate) 3-Bromo-5-hydroxypyridine->3-Bromo-5-(2-methoxyethoxy)pyridine NaH, 2-bromoethyl methyl ether DMF, 0 °C to rt This compound This compound (Final Product) 3-Bromo-5-(2-methoxyethoxy)pyridine->this compound 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+

Figure 1: Overall synthetic route for this compound.

The synthesis commences with the commercially available 3-bromo-5-hydroxypyridine . The first step involves a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, yielding the key intermediate 3-bromo-5-(2-methoxyethoxy)pyridine . The subsequent and final step is a lithium-halogen exchange followed by borylation to afford the target molecule, This compound .

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-(2-methoxyethoxy)pyridine

The introduction of the 2-methoxyethoxy group is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1]

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 3-Bromo-5-hydroxypyridine reagents NaH, DMF reactant2 +  2-Bromoethyl methyl ether product 3-Bromo-5-(2-methoxyethoxy)pyridine reagents->product 0 °C to rt

Figure 2: Williamson ether synthesis of the intermediate.

Detailed Experimental Protocol:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
3-Bromo-5-hydroxypyridine174.0010.0 g57.5 mmol≥97%
Sodium hydride (NaH)24.002.76 g (60% dispersion in mineral oil)69.0 mmol60%
2-Bromoethyl methyl ether138.999.65 g (7.6 mL)69.5 mmol≥98%
Anhydrous Dimethylformamide (DMF)-150 mL--
Diethyl ether-As needed--
Saturated aqueous ammonium chloride (NH₄Cl)-As needed--
Brine-As needed--
Anhydrous magnesium sulfate (MgSO₄)-As needed--

Procedure:

  • Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.76 g, 69.0 mmol) in mineral oil. The mineral oil is removed by washing with hexanes (3 x 20 mL) under a nitrogen atmosphere, and the remaining sodium hydride is dried under a stream of nitrogen. Anhydrous DMF (100 mL) is then added to the flask.

  • Deprotonation: A solution of 3-bromo-5-hydroxypyridine (10.0 g, 57.5 mmol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition is controlled to maintain the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Alkylation: 2-Bromoethyl methyl ether (7.6 mL, 69.5 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then diluted with water (200 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to afford 3-bromo-5-(2-methoxyethoxy)pyridine as a colorless oil.

Characterization of 3-Bromo-5-(2-methoxyethoxy)pyridine:
  • ¹H NMR (400 MHz, CDCl₃): δ 8.24 (d, J = 1.8 Hz, 1H), 8.19 (d, J = 2.7 Hz, 1H), 7.37 (dd, J = 2.7, 1.8 Hz, 1H), 4.16 (t, J = 4.6 Hz, 2H), 3.76 (t, J = 4.6 Hz, 2H), 3.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.1, 142.9, 137.9, 122.1, 119.3, 70.8, 68.2, 59.2.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₁₁BrNO₂ [M+H]⁺: 232.00, found: 232.1.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction at low temperature to generate an organolithium intermediate, which is then trapped with a borate ester.

Reaction Scheme:

Borylation_Reaction reactant1 3-Bromo-5-(2-methoxyethoxy)pyridine reagents 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ product This compound reagents->product

Figure 3: Lithium-halogen exchange and borylation.

Detailed Experimental Protocol:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
3-Bromo-5-(2-methoxyethoxy)pyridine232.075.0 g21.5 mmol-
Anhydrous Tetrahydrofuran (THF)-100 mL--
n-Butyllithium (n-BuLi)64.069.5 mL (2.5 M in hexanes)23.7 mmol2.5 M
Triisopropyl borate188.085.9 mL25.8 mmol≥98%
1 M Hydrochloric acid (HCl)-As needed--
Diethyl ether-As needed--
Hexanes-As needed--

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-(2-methoxyethoxy)pyridine (5.0 g, 21.5 mmol) and anhydrous THF (100 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (9.5 mL of a 2.5 M solution in hexanes, 23.7 mmol) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (5.9 mL, 25.8 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is washed with diethyl ether (2 x 50 mL). The pH of the aqueous layer is adjusted to approximately 7 with a saturated sodium bicarbonate solution, which may result in the precipitation of the product. If a precipitate forms, it is collected by filtration, washed with cold water and a small amount of diethyl ether, and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is triturated with a mixture of diethyl ether and hexanes to afford the pure this compound as a white solid.

Characterization of this compound:
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.20 (s, 1H), 8.15 (br s, 2H, B(OH)₂), 7.55 (s, 1H), 4.15 (t, J = 4.5 Hz, 2H), 3.65 (t, J = 4.5 Hz, 2H), 3.30 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 146.2, 141.5, 125.1, 70.4, 68.0, 58.2. (Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 28-30 (broad singlet).[2]

  • Mass Spectrometry (ESI): m/z calculated for C₈H₁₃BNO₄ [M+H]⁺: 198.09, found: 198.1.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a controlled laboratory environment.

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. All manipulations involving n-BuLi must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts vigorously with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and all equipment must be thoroughly dried before use.

  • 2-Bromoethyl methyl ether: This is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery and development. The two-step sequence, employing a Williamson ether synthesis followed by a lithium-halogen exchange and borylation, utilizes well-understood and robust chemical transformations. Careful attention to anhydrous and inert reaction conditions, particularly in the handling of n-butyllithium, is crucial for the successful and safe execution of this synthesis. The availability of this versatile pyridine boronic acid will undoubtedly facilitate the exploration of new chemical space and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Methoxyethoxy)pyridine-3-boronic acid, a key building block in contemporary drug discovery and organic synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a foundational understanding of the solubility of pyridine-based boronic acids. More critically, it presents a robust, field-proven experimental protocol for the precise determination of its solubility in various solvent systems. By synthesizing theoretical principles with practical, actionable methodologies, this guide empowers researchers to generate reliable solubility data, a critical parameter for reaction optimization, formulation development, and pharmacokinetic profiling.

Introduction: The Pivotal Role of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry, largely due to their versatile reactivity in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This class of compounds has led to the successful development of several FDA-approved drugs, cementing their status as privileged structures in drug discovery.[2] this compound, with its substituted pyridine core, is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, including in oncology and infectious diseases.[3]

The solubility of such a building block is a paramount physicochemical property that dictates its utility. From ensuring homogeneous reaction conditions to enabling purification and formulation, a thorough understanding of a compound's solubility profile is a non-negotiable prerequisite for its successful application. This guide addresses the critical need for solubility data of this compound, providing both theoretical context and a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 1015229-31-8[4]
Molecular Formula C8H12BNO4[4]
Molecular Weight 197.00 g/mol
Appearance Typically a solidN/A

General Solubility Characteristics of Pyridine Boronic Acids

While specific quantitative data for this compound is not extensively documented, the solubility of related compounds, such as phenylboronic acid, has been studied and provides valuable insights.

  • Polarity and Hydrogen Bonding : The presence of the boronic acid group (-B(OH)2) allows for hydrogen bonding, which influences solubility in protic solvents. The pyridine nitrogen and the ether oxygen in the methoxyethoxy substituent can also act as hydrogen bond acceptors.

  • Solvent Polarity : Generally, boronic acids exhibit higher solubility in polar organic solvents. Ethers (like diethyl ether and THF), ketones (like acetone), and alcohols (like methanol) are often effective solvents.

  • Aqueous Solubility : The solubility of boronic acids in water can be variable and is influenced by the pH and the nature of the substituents on the aromatic ring. Some boronic acids have limited water solubility.

  • Challenges in Solubility Determination : A significant challenge in accurately measuring the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate solubility measurements, leading to variability in the obtained data.

Based on these principles, a qualitative prediction of solubility for this compound is presented below.

Solvent ClassPredicted SolubilityRationale
Alcohols (Methanol, Ethanol)HighPolar protic nature facilitates hydrogen bonding with the boronic acid moiety.
Ethers (THF, Dioxane)Moderate to HighPolar aprotic nature can solvate the molecule.
Ketones (Acetone, MEK)Moderate to HighThe carbonyl group can act as a hydrogen bond acceptor.
Chlorinated Solvents (DCM, Chloroform)ModerateIntermediate polarity may allow for some degree of dissolution.
Aromatic Hydrocarbons (Toluene)LowThe non-polar nature is generally not conducive to dissolving polar boronic acids.
Aliphatic Hydrocarbons (Hexane, Heptane)Very LowThe significant polarity mismatch leads to poor solubility.
Water Low to ModerateDependent on pH; the pyridine and ether functionalities may enhance aqueous solubility compared to simple phenylboronic acid.
Polar Aprotic (DMSO, DMF)HighStrong hydrogen bond acceptors and high polarity make them excellent solvents for a wide range of compounds.

Experimental Protocol for Solubility Determination: The Dynamic Method

To address the absence of published data, the following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is adapted from the dynamic (or synthetic) method, which is a reliable technique for determining the temperature-dependent solubility of solid compounds in liquids.

Principle

A known mass of the solute (this compound) and the solvent are mixed. The temperature of the mixture is slowly increased while being vigorously stirred until all the solid dissolves, creating a saturated solution. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific concentration.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating water bath with precise temperature control (±0.1 °C)

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Light source and detector (or visual observation) to determine the point of complete dissolution

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh solute and solvent prep2 Add to jacketed vessel prep1->prep2 meas1 Start stirring and slow heating prep2->meas1 meas2 Monitor for dissolution meas1->meas2 meas3 Record temperature at complete dissolution meas2->meas3 an1 Repeat for different concentrations meas3->an1 an2 Plot solubility curve (Temp vs. Conc.) an1->an2

Caption: Experimental workflow for the dynamic solubility determination method.

Step-by-Step Procedure
  • Preparation of the Sample :

    • Accurately weigh a specific amount of this compound using an analytical balance.

    • Accurately weigh a specific amount of the chosen solvent.

    • Add both the solute and solvent to the jacketed glass vessel.

  • Solubility Measurement :

    • Begin circulating the fluid from the water bath through the jacket of the vessel at a temperature below the expected dissolution temperature.

    • Start vigorous stirring to ensure the mixture is a uniform suspension.

    • Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.2-0.5 °C/minute). A slow heating rate is crucial for accuracy.

    • Carefully observe the mixture. The point of complete dissolution is when the last solid particle disappears, and the solution becomes clear. A focused light source can aid in visualizing the last crystals.

    • Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared concentration.

  • Data Collection and Analysis :

    • Repeat the procedure for several different concentrations of the solute in the same solvent to generate a solubility curve.

    • Plot the solubility data as temperature (°C or K) versus concentration (e.g., mole fraction, g/100g solvent, or mg/mL).

    • This curve provides a detailed profile of how the solubility of this compound changes with temperature in the tested solvent.

Trustworthiness and Self-Validation of the Protocol

The robustness of this experimental protocol is ensured by several key factors:

  • Equilibrium Conditions : The slow heating rate allows the system to remain close to thermodynamic equilibrium, ensuring that the measured temperature is a true representation of the saturation point.

  • Precision : The use of calibrated equipment (balance and thermometer) and precise temperature control minimizes experimental error.

  • Reproducibility : Repeating the measurement for each concentration point and for different concentrations allows for the assessment of the method's reproducibility and the construction of a reliable solubility curve.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary tools for researchers to navigate this challenge. By understanding the general solubility trends of related boronic acids and by implementing the detailed experimental protocol provided, drug development professionals can generate the critical data needed to advance their research. The dynamic method described herein is a robust and reliable approach to characterizing the solubility of this important synthetic building block, thereby facilitating its effective use in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Stability and Storage of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a vital building block in modern medicinal chemistry and drug discovery. Its utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through the Suzuki-Miyaura cross-coupling reaction, has made it a valuable intermediate in the synthesis of complex pharmaceutical compounds[1][2]. The presence of the pyridine ring and the methoxyethoxy side chain offers unique electronic and solubility properties, making this reagent particularly attractive for creating diverse molecular architectures.

However, the inherent reactivity of the boronic acid functional group also presents significant challenges regarding its stability and proper storage. Degradation of this key intermediate can lead to reduced reaction yields, formation of impurities, and ultimately, delays in discovery and development timelines. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its integrity over time.

I. The Chemical Stability of Pyridine Boronic Acids: A Mechanistic Perspective

The stability of this compound is primarily dictated by the chemistry of the boronic acid group attached to the pyridine ring. Two principal degradation pathways are of concern: protodeboronation and oxidative degradation.

Protodeboronation: The Predominant Non-Oxidative Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is a well-documented side reaction for arylboronic acids and can be influenced by several factors[3][4].

  • Mechanism: The reaction can proceed through different mechanisms depending on the pH. It can be catalyzed by either acid or base[3][5]. For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine, the mechanism can be more complex. The pyridine nitrogen can be protonated, influencing the electronic properties of the ring and the susceptibility of the C-B bond to cleavage. In some cases, zwitterionic intermediates may play a role in facilitating protodeboronation[3].

  • Influencing Factors: The rate of protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the electronic nature of the substituents on the aromatic ring[3][4]. Electron-withdrawing groups can sometimes influence the reaction rate[4].

References

Spectroscopic Characterization of 5-(2-Methoxyethoxy)pyridine-3-boronic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS 1015229-31-8, Formula: C₈H₁₂BNO₄) is a valuable bifunctional reagent, incorporating a pyridine core for diverse chemical interactions and a flexible methoxyethoxy side chain that can influence solubility and pharmacokinetic properties.

The unambiguous structural confirmation and purity assessment of such reagents are paramount to ensure the reliability and reproducibility of synthetic outcomes. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As a Senior Application Scientist, my approach is not merely to present data but to elucidate the underlying principles and predictive logic. This document establishes a framework for researchers to anticipate, acquire, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, thereby creating a self-validating system for its characterization.

Molecular Structure and Spectroscopic Blueprint

A thorough analysis begins with the molecule's structure. The interplay between the electron-deficient pyridine ring, the electron-donating ether substituent, and the Lewis acidic boronic acid moiety dictates the molecule's electronic environment and, consequently, its spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For this molecule, a combination of ¹H, ¹³C, and even ¹¹B NMR would provide a complete picture of its covalent framework.

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring protons and the methoxyethoxy side chain. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and sharpen the exchangeable B(OH)₂ and any residual water protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-28.6 - 8.8s (singlet) or d (doublet)1HLocated between the ring nitrogen and the boronic acid group, this proton is highly deshielded.
H-68.4 - 8.6d (doublet)1HOrtho to the ring nitrogen, resulting in significant deshielding.
H-48.0 - 8.2dd (doublet of doublets)1HMeta to both the nitrogen and the ether, showing coupling to H-2 and H-6.
B(OH)₂8.1 - 8.3s (broad)2HExchangeable protons of the boronic acid, often appearing as a broad singlet.[1]
O-CH₂(a)4.1 - 4.3t (triplet)2HMethylene group adjacent to the electron-withdrawing pyridine ring, deshielded.
O-CH₂(b)3.6 - 3.8t (triplet)2HMethylene group adjacent to the second oxygen, less deshielded than (a).
O-CH₃(c)3.3 - 3.4s (singlet)3HTerminal methyl group protons, appearing as a sharp singlet.
2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-5155 - 158Aromatic carbon attached to the ether oxygen, highly deshielded.
C-2148 - 152Aromatic carbon adjacent to nitrogen, significantly deshielded.
C-6142 - 146Aromatic carbon adjacent to nitrogen.
C-4135 - 138Aromatic methine carbon.
C-3~130 (broad)The carbon attached to the boron atom; its signal is often broad and of lower intensity due to quadrupolar relaxation of the boron nucleus.
C(a)69 - 72Methylene carbon adjacent to the pyridine ring oxygen.
C(b)67 - 70Methylene carbon adjacent to the methoxy oxygen.
C(c)58 - 60Terminal methoxy carbon.
2.3. ¹¹B NMR Spectroscopy

A valuable, though less common, experiment for this class of compounds is ¹¹B NMR. It provides direct information about the boron atom's environment. For a trigonal planar boronic acid, a single, relatively broad resonance is expected in the range of δ 27-33 ppm (relative to BF₃·OEt₂).[3] This confirms the presence and oxidation state of the boron center.

2.4. Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is a direct readout of the vibrational modes of the bonds.

3.1. Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions from the O-H bonds of the boronic acid, the C-O bonds of the ether, and the vibrations of the pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3200 - 3500Strong, BroadO-H stretch (from B(OH)₂ and absorbed H₂O)
3000 - 3100MediumAromatic C-H stretch
2850 - 2980MediumAliphatic C-H stretch (from -CH₂- and -CH₃)
1580 - 1610StrongC=C and C=N ring stretching vibrations of the pyridine ring.[4]
1310 - 1380StrongB-O stretch, a key indicator of the boronic acid group.[5]
1220 - 1280StrongAryl-O stretch (Ar-O-CH₂)
1080 - 1150StrongAliphatic C-O stretch (-CH₂-O-CH₃)
3.2. Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing confirmation of its elemental composition. Electrospray Ionization (ESI) is well-suited for this polar, non-volatile molecule.

4.1. Predicted Mass Spectrum (ESI-MS)

The analysis can be performed in both positive and negative ion modes, each providing valuable information. The molecular weight of C₈H₁₂BNO₄ is 197.08 g/mol .

  • Positive Ion Mode [ESI(+)]: The most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 198.09 .

  • Negative Ion Mode [ESI(-)]: Deprotonation can occur, but boronic acids often form adducts with anions or solvent molecules. A common observation is the formation of a hydroxide adduct, [M+OH]⁻, at m/z 214.08 .[6] The simple deprotonated molecule [M-H]⁻ at m/z 196.07 may also be observed.

  • Isotopic Pattern: A key feature will be the boron isotopic signature. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This means that all boron-containing ions will appear as a pair of peaks separated by approximately 1 Da, with an intensity ratio of roughly 1:4. This is a powerful diagnostic tool for confirming the presence of boron.

4.2. Experimental Protocol: MS Data Acquisition (Direct Infusion)

Caption: Workflow for ESI-MS analysis via direct infusion.

Conclusion

The structural verification of this compound is a synergistic process that relies on the convergence of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the boronic acid's B-O and O-H stretches and the ether C-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision, with the boron isotopic pattern serving as an unmistakable validation point. By following the predictive models and robust experimental protocols detailed in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this critical synthetic building block.

References

The Strategic Application of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide delves into the potential applications of 5-(2-Methoxyethoxy)pyridine-3-boronic acid, a versatile synthetic intermediate poised for significant impact in medicinal chemistry. We will explore the unique structural and physicochemical properties conferred by the 5-(2-methoxyethoxy) substituent on the pyridine core and elucidate its potential as a key reagent in the synthesis of next-generation kinase inhibitors and other targeted therapies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols for the effective utilization of this promising compound.

Introduction: The Pyridine Scaffold and the Quest for Enhanced Drug-like Properties

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a cornerstone of modern drug design. However, the relentless pursuit of improved drug candidates necessitates the exploration of novel pyridine derivatives that offer enhanced absorption, distribution, metabolism, and excretion (ADME) properties.[2] The introduction of a 5-(2-methoxyethoxy) substituent presents a compelling strategy to modulate these parameters favorably.

The methoxyethoxy group can be considered a bioisostere of other functionalities, offering a unique combination of polarity and lipophilicity.[3][4] This strategic substitution can lead to improved aqueous solubility, enhanced membrane permeability, and favorable metabolic stability, all of which are critical determinants of a drug's in vivo performance.[5][6]

Physicochemical Properties and Synthesis of this compound

This compound is a white to off-white solid with the molecular formula C8H12BNO4. Its structure combines the reactivity of a boronic acid with the advantageous properties of the methoxyethoxy-substituted pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1015229-31-8
Molecular Formula C8H12BNO4
Molecular Weight 197.00 g/mol
Appearance White to off-white powder
Storage Room temperature, sealed well

The synthesis of this compound and its derivatives can be achieved through several established methods for the preparation of pyridinylboronic acids. A common approach involves a halogen-metal exchange followed by borylation. For enhanced stability and ease of handling, especially in library synthesis, the corresponding pinacol ester is often prepared.[7][8]

Workflow for the Synthesis of Pyridine-3-boronic Acid Pinacol Esters

Synthesis_Workflow Start 3-Halopyridine Derivative Step1 Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl) Start->Step1 -78 °C to 0 °C Step2 Borylation (Isopropoxyborane Pinacol Ester) Step1->Step2 Quench Product Pyridine-3-boronic Acid Pinacol Ester Step2->Product Suzuki_Coupling_Workflow cluster_reactants Reactants BoronicAcid This compound ReactionVessel Reaction Setup (Inert Atmosphere, Solvent) BoronicAcid->ReactionVessel ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Catalyst Pd Catalyst Catalyst->ReactionVessel Heating Heating (80-120 °C) & Monitoring ReactionVessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

References

commercial availability of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid: Commercial Availability, Application, and Synthesis

Introduction

This compound, identified by CAS Number 1015229-31-8, is a heterocyclic boronic acid derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Boronic acids are indispensable tools in modern organic synthesis, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions.[3] Their stability, versatile reactivity, and the relatively benign nature of their byproducts make them ideal intermediates in the synthesis of complex molecules.[4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the , outlines its critical role in synthetic workflows, discusses its synthesis, and provides essential safety and handling information. The insights herein are designed to facilitate efficient procurement, effective application, and safe management of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1015229-31-8[1][2][6]
Molecular Formula C8H12BNO4[1]
Molecular Weight 197.00 g/mol [1]
IUPAC Name (5-(2-Methoxyethoxy)pyridin-3-yl)boronic acid[1]
Physical Form Solid
Purity (Typical) ≥95% - 97%[1]
InChI Key JXXBPUDJOSTZFL-UHFFFAOYSA-N
Storage Temperature Inert atmosphere, store in freezer, under -20°C[7]

Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities and purity grades. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

SupplierProduct Code / Catalog No.Reported Purity
BLDpharm BD27352495%
Sigma-Aldrich (AOBChem) AOBH97EBA6F197%
Fluorochem F696539Not specified
Biomall M304335-100mgNot specified

Note: Availability and product codes may vary by region and are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Workflow: From Procurement to Application

The integration of a building block like this compound into a drug discovery pipeline follows a structured workflow. This process ensures quality, reproducibility, and efficiency from initial sourcing to the synthesis of the final target molecule.

G cluster_procurement Phase 1: Procurement & QC cluster_synthesis Phase 2: Synthetic Application cluster_analysis Phase 3: Analysis & Registration Supplier Supplier Selection (BLDpharm, Sigma-Aldrich, etc.) Order Placing Order (Specify Purity & Quantity) Supplier->Order QC Incoming Quality Control (Verify Identity & Purity via NMR, LC-MS) Order->QC Reaction Suzuki-Miyaura Coupling (Reaction with Aryl Halide) QC->Reaction Workup Aqueous Workup (Remove Boronic Acid Byproducts) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Final Product Analysis (NMR, LC-MS, HRMS) Purification->Analysis Registration Compound Registration (Data Archiving) Analysis->Registration

Caption: A typical workflow in a drug discovery setting.

Role in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[3] It enables the formation of a carbon-carbon bond between the pyridine core of the boronic acid and an aryl or heteroaryl halide/triflate, facilitating the construction of complex biaryl structures that are prevalent in pharmaceutically active compounds.[8]

The 5-(2-methoxyethoxy) substituent provides specific steric and electronic properties and can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle center OA TM RE OA->TM Transmetalation + Ar'-B(OH)₂ + Base TM->RE Reductive Elimination RE->OA Oxidative Addition + Ar-X Product Product Ar-Ar' Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X ArPdAr Ar-Pd(II)L₂-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent and base is critical and depends on the specific substrates.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.

Synthetic Route Overview

While specific proprietary synthesis methods may vary between suppliers, a common and established method for preparing pyridine boronic acids involves a lithium-halogen exchange followed by borylation.[9][10]

  • Starting Material: The synthesis would likely begin with a halogenated precursor, such as 3-bromo-5-(2-methoxyethoxy)pyridine.

  • Lithiation: The bromo-pyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridyl-lithium intermediate.[9]

  • Borylation: The organolithium species is then quenched by adding a borate ester, typically triisopropyl borate [B(O-iPr)₃].[9][10]

  • Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final this compound.[9][10]

This synthetic pathway necessitates strict control of anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediates.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[2] Adherence to standard laboratory safety protocols is mandatory.

Hazard StatementCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2]

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[7]

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient synthesis of novel molecular entities. A thorough understanding of its properties, a reliable procurement strategy, and strict adherence to safety protocols are essential for leveraging this reagent to its full potential in the laboratory.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. The pyridine ring, in particular, is a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the modular synthesis of complex biaryl and heteroaryl structures.[4][5]

This guide focuses on 5-(2-Methoxyethoxy)pyridine-3-boronic acid , a versatile building block for introducing a functionalized pyridine moiety. The presence of the 2-methoxyethoxy group can enhance solubility and provide a handle for further modification, making it a valuable reagent for medicinal chemists.[6] However, the use of pyridine-based boronic acids in Suzuki-Miyaura couplings is not without its challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation—a phenomenon often termed the "pyridyl problem".[1][2] Furthermore, heteroaryl boronic acids can be susceptible to competitive side reactions like protodeboronation under basic conditions.[7][8][9]

This document provides a detailed examination of the mechanistic nuances, a field-tested experimental protocol, and troubleshooting guidance to empower researchers to successfully employ this compound in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling hinges on the delicate interplay of several key steps in a palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity of the halide is critical, with the reaction rate typically following the trend I > Br > OTf >> Cl.[11]

  • Transmetalation : This is often the rate-determining step and is where the boronic acid enters the cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[12] This boronate then transfers its organic group (the pyridine moiety in our case) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to facilitate this step while minimizing boronic acid decomposition.[7][10]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (trans-complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Product (Ar-R') ArPdR->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Boronic Boronic Acid (R'-B(OH)₂) Boronic->ArPdX [R'-B(OH)₃]⁻ Base Base (e.g., CO₃²⁻) Base->Boronic Activation

Caption: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed as a general, robust starting point for the coupling of this compound with various aryl or heteroaryl bromides.

Reagents and Equipment
  • Reactants :

    • This compound (1.2 - 1.5 equivalents)

    • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Catalyst System :

    • Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

  • Base :

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents), aqueous solution (e.g., 2M) or powdered solid.

  • Solvent :

    • Degassed 1,4-Dioxane or Toluene

    • Degassed Deionized Water

  • Equipment :

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Condenser

    • Inert atmosphere line (Argon or Nitrogen)

    • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Critical) :

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).[13]

    • Causality: Adding the solid reagents first under air is acceptable for stable precatalysts like Pd(dppf)Cl₂. For air-sensitive Pd(0) sources like Pd(PPh₃)₄, it is better to add them after the flask has been made inert. Boronic acids can degrade on storage, so using a fresh, pure sample is recommended.[14]

  • Establish Inert Atmosphere :

    • Seal the flask with a septum, and subject it to three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

    • Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and undesirable homocoupling of the boronic acid.[14] Rigorous exclusion of oxygen is paramount for reproducibility and high yields.

  • Solvent and Base Addition :

    • Through the septum via syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution (e.g., 2M aq. K₂CO₃, 2.0-3.0 eq.). A typical solvent ratio is 4:1 or 5:1 organic to aqueous phase.[13]

    • Causality: Solvents must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.[13] The biphasic system allows the inorganic base to be dissolved in the aqueous layer while the organic substrates and catalyst reside primarily in the organic layer, with the reaction occurring at the interface.

  • Reaction Execution :

    • Place the sealed flask in a preheated oil bath and heat to 80-100 °C with vigorous stirring.

    • Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants and intermediates.

  • Monitoring (Self-Validation Checkpoint 1) :

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. This usually takes 2-16 hours.

    • Trustworthiness: Direct monitoring provides real-time data on the reaction's progress, preventing unnecessary heating that could lead to product decomposition or side reactions. It confirms the conversion of starting material to a new product spot (TLC) or a product with the expected mass (LC-MS).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and removes residual water from the organic phase.

  • Purification and Characterization (Self-Validation Checkpoint 2) :

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Trustworthiness: Spectroscopic and spectrometric analysis provides definitive proof of the product's identity and purity, validating the success of the entire protocol.

Key Parameters and Optimization

The protocol provided is a starting point. For challenging substrates or to improve yields, consider the following variables.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Catalyst/Ligand Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos)For heteroaryl couplings, bulky, electron-rich phosphine ligands (like Buchwald's) can accelerate reductive elimination and prevent the pyridine nitrogen from inhibiting the palladium center, leading to higher yields.[3][15]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in stubborn reactions. K₃PO₄ is a stronger base that can be beneficial for coupling with less reactive aryl chlorides but may increase the rate of protodeboronation.[16][17]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, MeCN/H₂OThe choice of solvent affects solubility and the achievable reaction temperature. Dioxane and toluene are common high-boiling point options. DMF can be useful for solubilizing all components but can be harder to remove.[13]
Temperature Room Temperature to 120 °CWhile many modern catalyst systems can operate at lower temperatures, heating is often required for less reactive partners (e.g., aryl chlorides). However, excessive heat can promote catalyst decomposition and side reactions.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid.3. Catalyst inhibition by pyridine nitrogen.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[14]2. Use a fresh bottle of boronic acid or re-purify if necessary.3. Switch to a more robust ligand system (e.g., a Buchwald ligand like XPhos instead of PPh₃).[3]
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources.1. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Ensure the reaction is monitored and stopped once complete. Consider using anhydrous conditions with a base like KF if compatible.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Palladium(II) precatalyst reduction issue.1. Improve degassing procedures.[14]2. Start with a Pd(0) source like Pd(PPh₃)₄, or ensure conditions are suitable for clean reduction of the Pd(II) precatalyst. Lowering the reaction temperature may help.[14]
Irreproducible Results 1. Inconsistent inert atmosphere technique.2. Variable quality of reagents (boronic acid, solvents, base).1. Standardize the procedure for degassing and inerting the reaction vessel.2. Use reagents from the same batch/lot for optimization studies. Check boronic acid quality.[13]

References

Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Cross-Coupling of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for utilizing 5-(2-Methoxyethoxy)pyridine-3-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Pyridine-containing biaryl scaffolds are of immense importance in medicinal chemistry and materials science. However, the cross-coupling of pyridylboronic acids often presents unique challenges, including catalyst inhibition and protodeboronation. This application note offers a robust, step-by-step protocol, insights into the mechanistic rationale behind procedural choices, optimization strategies, and troubleshooting advice to enable researchers to effectively employ this versatile building block in the synthesis of complex molecules.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions, enabling the formation of carbon-carbon bonds.[1] The synthesis of heteroaromatic biaryls, particularly those containing a pyridine moiety, is a key strategy in the development of novel pharmaceuticals and functional materials. This compound is a valuable building block, introducing a substituted pyridine ring that can influence the solubility, metabolic stability, and target engagement of a molecule.

However, the lone pair of electrons on the pyridine nitrogen can pose a challenge by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, heteroaryl boronic acids, especially electron-deficient ones, can be susceptible to competitive protodeboronation, a decomposition pathway that reduces reaction yield.[3][4] This guide is designed to navigate these challenges by providing a well-optimized starting protocol and a logical framework for further refinement.

Physicochemical Properties and Handling

This compound

  • CAS Number: 1015229-31-8[5]

  • Molecular Formula: C₈H₁₂BNO₄[5]

  • Appearance: Typically a white to off-white solid.

Safety and Handling:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. The compound may be sensitive to moisture and air.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal [R²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R¹-R² R1X R¹-X (Aryl/Vinyl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[6]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7] This is often the rate-limiting step.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]

Recommended Protocol for Cross-Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.

Reagents and Equipment
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (1-2.5 mol%)

  • Ligand: XPhos (2.5–6 mol%)

  • Base: Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), and potassium phosphate (e.g., 1.5 mmol, 3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential decomposition via protodeboronation.[3] K₃PO₄ is an effective base for many challenging Suzuki couplings.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (e.g., 0.005 mmol, 1 mol%) and the ligand XPhos (e.g., 0.015 mmol, 3 mol%).

    • Rationale: Buchwald ligands like XPhos are electron-rich and sterically bulky, which promotes the oxidative addition and reductive elimination steps and can prevent catalyst inhibition by the pyridine nitrogen.[8][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.

    • Rationale: A mixture of an organic solvent and water is common. Water aids in dissolving the base and facilitates the formation of the active boronate species. Proper degassing is critical to prevent oxygen from deactivating the Pd(0) catalyst.[9]

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). c. Wash the organic layer with water and then with brine to remove the inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product using flash column chromatography on silica gel, employing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Optimization and Troubleshooting

Not all cross-coupling reactions proceed smoothly. A logical approach to optimization is essential for addressing common issues.

Troubleshooting_Workflow Start Low or No Yield Check1 Check Reagent Quality (Catalyst, Base, Solvent) Start->Check1 Check2 Issue: Slow/Stalled Reaction Check1->Check2 Reagents OK Sol5 Ensure Proper Degassing Check1->Sol5 Degassing Poor Check3 Issue: Side Products Observed (e.g., Protodeboronation) Check2->Check3 Still Low Yield Sol1 Increase Temperature Check2->Sol1 Sol2 Switch to Stronger Base (e.g., Cs₂CO₃) Check2->Sol2 Sol3 Change Ligand (e.g., SPhos, P(tBu)₃) Check2->Sol3 Sol4 Use Anhydrous Conditions or Boronic Ester Check3->Sol4

Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

Data Summary for Optimization
ParameterCondition A (Standard)Condition B (For Electron-Rich Halides)Condition C (For Hindered Substrates)Rationale & Citation
Catalyst Pd₂(dba)₃ / XPhosPd(OAc)₂ / SPhosPd(PPh₃)₄The choice of catalyst/ligand is critical and substrate-dependent. Buchwald ligands are excellent for challenging couplings.[8][9]
Base K₃PO₄Cs₂CO₃K₂CO₃Stronger bases like Cs₂CO₃ can accelerate transmetalation but may not be suitable for base-sensitive substrates.[6][9]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMFSolvent choice affects solubility and reaction rates. Anhydrous conditions can mitigate protodeboronation.[2]
Temperature 100 °C110 °C80 °CHigher temperatures can increase reaction rates but may also lead to decomposition.[9]
Boronic Acid 1.2 equiv1.5 equiv1.3 equivAn excess of boronic acid is typically used to drive the reaction.[3]
Common Problems and Solutions
  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst, insufficient temperature, or ineffective base.

    • Solution: Ensure the palladium source is fresh and the solvent is rigorously degassed. Increase the reaction temperature in 10 °C increments. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or a more active ligand system like SPhos.[2][9]

  • Problem: Significant Protodeboronation.

    • Cause: The boronic acid is hydrolyzed back to the corresponding pyridine before it can couple. This is exacerbated by high temperatures and prolonged reaction times in aqueous media.

    • Solution: Minimize the amount of water in the reaction or switch to anhydrous conditions. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which slowly hydrolyzes in situ to release the active boronic acid.[2][4]

  • Problem: Homocoupling of the Boronic Acid.

    • Cause: Oxygen contamination can promote the homocoupling of the boronic acid.

    • Solution: Ensure the reaction setup is strictly under an inert atmosphere and that all solvents have been thoroughly degassed using methods like freeze-pump-thaw or sparging with argon for 15-30 minutes.[9]

Conclusion

This compound is a highly effective reagent for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and anticipating the specific challenges associated with pyridyl substrates, researchers can overcome common hurdles. The detailed protocol and troubleshooting guide presented here provide a solid foundation for the successful application of this building block in diverse synthetic campaigns, from drug discovery to materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This powerful transformation is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules, including biaryl and heterobiaryl systems which are prevalent in numerous bioactive compounds.[1][2][5][6] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 5-(2-Methoxyethoxy)pyridine-3-boronic acid with various aryl and heteroaryl halides.

The pyridine moiety is a crucial structural motif in medicinal chemistry, and the ability to functionalize it through cross-coupling reactions is of paramount importance.[4][6] However, the Suzuki coupling of pyridine-containing substrates, particularly those with nitrogen in the ring, can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[7][8][9] Furthermore, heteroaryl boronic acids can be prone to protodeboronation, an unwanted side reaction that cleaves the carbon-boron bond.[6][7][8]

This application note will delve into the critical parameters for achieving successful and high-yielding couplings with this compound. We will explore the selection of appropriate palladium catalysts, ligands, bases, and solvent systems, and provide detailed, step-by-step protocols that have been validated for their robustness and reproducibility. Troubleshooting guidance is also included to address common issues encountered during these reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a Pd(II) intermediate.[3][10][11] This is often the rate-determining step of the cycle.[9]

  • Transmetalation: The organic group from the organoboron species (R²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[3][10][13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the new C-C bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) Product Coupled Product (R¹-R²) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation (R²-B(OR)₂ + Base) PdII_2->Pd0 Reductive Elimination (R¹-R²) ArylHalide Aryl/Heteroaryl Halide (R¹-X) BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) Base Base caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Assemble Flame-Dried Glassware Reagents 2. Add Solids: Aryl Halide Boronic Acid Base Setup->Reagents Inert 3. Purge with Inert Gas Reagents->Inert Solvent 4. Add Degassed Solvent(s) Inert->Solvent Catalyst 5. Add Catalyst/Ligand Solvent->Catalyst Heat 6. Heat to Reaction Temperature Catalyst->Heat Monitor 7. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 8. Cool to Room Temperature Monitor->Cool Dilute 9. Dilute with Organic Solvent Cool->Dilute Wash 10. Aqueous Wash Dilute->Wash Dry 11. Dry Organic Layer Wash->Dry Purify 12. Purify by Chromatography Dry->Purify caption Figure 2. General Experimental Workflow.

References

reaction conditions for 5-(2-Methoxyethoxy)pyridine-3-boronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-(2-Methoxyethoxy)pyridine-3-boronic acid with Aryl Halides

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a specific, high-value building block: This compound . The pyridine core is a key pharmacophore in numerous approved drugs, while the 5-(2-methoxyethoxy) substituent can enhance pharmacokinetic properties such as solubility and metabolic stability. Mastering the coupling of this reagent with a diverse range of aryl halides is therefore a critical capability for researchers in drug discovery and development.

This document provides a detailed exploration of the reaction, moving beyond simple step-by-step instructions to explain the underlying principles that govern success. We will dissect the roles of each reaction component, address the unique challenges posed by pyridine-based substrates, and present robust protocols for both conventional and microwave-assisted synthesis.

Mechanistic Foundations: The Palladium Catalytic Cycle

A successful Suzuki-Miyaura coupling is a finely tuned process orchestrated by a palladium catalyst. The reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition Aryl Halide boronic_acid Ar²-B(OH)₂ base Base boronic_acid->base boronate [Ar²-B(OH)₃]⁻ base->boronate Activates boronate->transmetalation Boronate Species

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • 1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This forms a Pd(II) intermediate. The reactivity of the aryl halide is critical here, with the rate of reaction typically following the trend: I > Br > Cl.[4]

  • 2. Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. This step is highly sensitive to the choice of base, which activates the boronic acid by forming a more nucleophilic "ate" complex ([Ar²-B(OH)₃]⁻), facilitating the transfer.[5]

  • 3. Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Key Reaction Parameters and Their Scientific Rationale

The success of coupling this compound hinges on the judicious selection of four key components:

Table 1: Critical Reagents and Their Functions

ComponentRole & RationaleRecommended Choices
Palladium Catalyst The engine of the reaction. It cycles between Pd(0) and Pd(II) states to facilitate bond formation. Pre-catalysts are stable Pd(II) sources that are reduced in situ to the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄[3][6]
Ligand Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required for less reactive aryl chlorides.PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos)[3][7]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. The choice of base can significantly impact yield, especially with sensitive substrates.Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[3][8] Organic: Et₃N (less common)
Solvent Solubilizes reactants and facilitates heat transfer. Aprotic polar solvents are common. Often, a mixture with water is used to help dissolve the inorganic base and facilitate boronate formation.1,4-Dioxane/H₂O, DMF, Toluene, THF[3][6]
Addressing the "Pyridine Problem"

Nitrogen-containing heterocycles like pyridine can present unique challenges. The lone pair on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, electron-deficient heteroaryl boronic acids can be prone to protodeboronation, a decomposition pathway where the boronic acid group is replaced by a hydrogen atom.[9]

For 3-pyridyl systems like our target, these issues are less pronounced than in 2-pyridyl systems but still warrant consideration.[9] The use of highly active catalyst systems with appropriate ligands and the careful selection of a base are crucial to ensure the rate of the desired coupling outpaces these potential side reactions.

Experimental Protocols

The following protocols provide a robust starting point for the coupling of this compound. Optimization may be required for particularly challenging aryl halides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) vessel 2. Place in Reaction Vessel (Under Inert Atmosphere) reagents->vessel solvent 3. Add Degassed Solvent(s) vessel->solvent heat 4. Heat to Desired Temperature solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool quench 7. Quench & Extract cool->quench purify 8. Purify (e.g., Column Chromatography) quench->purify

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Conventional Thermal Coupling

This protocol is a general guideline and should be considered a starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (1.0-1.5 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 or DMF, 3 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in Protocol 1.

Optimization Strategies and Substrate Scope

The reactivity of the aryl halide is the primary factor influencing the choice of reaction conditions. The following table provides recommended starting points for different classes of aryl halides.

Table 2: Recommended Starting Conditions for Various Aryl Halides

Aryl Halide (Ar-X)ReactivityRecommended Catalyst / LigandRecommended BaseTypical Temp (°C)Notes
Aryl Iodide HighPd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂/PPh₃K₂CO₃ or Na₂CO₃80 - 90Generally high-yielding and fast. Standard conditions are often sufficient.[9]
Aryl Bromide MediumPdCl₂(dppf) (3 mol%) or Pd(OAc)₂/PPh₃K₂CO₃ or K₃PO₄90 - 100The most common substrate class. A slightly stronger base like K₃PO₄ can sometimes improve yields.
Aryl Chloride LowPd₂(dba)₃ (2 mol%) + SPhos (4 mol%) or XPhos Pd G2K₃PO₄ or Cs₂CO₃100 - 120Requires a highly active catalyst system with a bulky, electron-rich ligand. Stronger bases are often necessary.[3][7]
Aryl Triflate HighPd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂/PCy₃K₂CO₃80 - 100Reactivity is comparable to or greater than aryl bromides.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing complex heteroaromatic compounds. Success in this transformation is not merely procedural but relies on a solid understanding of the underlying catalytic cycle and the specific roles of each reagent. By carefully selecting the palladium source, ligand, base, and solvent to match the reactivity of the aryl halide coupling partner, researchers can overcome challenges such as catalyst inhibition and protodeboronation. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for achieving high yields and purity, empowering scientists in the rapid development of novel molecular entities.

References

Application Notes & Protocols: The Strategic Deployment of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Boronic Acid Moiety as a Cornerstone of Drug Discovery

The ascent of boron-containing compounds from perceived toxins to indispensable tools in medicinal chemistry is a testament to their unique chemical versatility.[1] Boronic acids, in particular, have emerged as crucial building blocks, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1][2] The landmark approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, galvanized the field, demonstrating the profound therapeutic potential of this functional group.[1][2]

This guide focuses on a specific, highly functionalized reagent: 5-(2-Methoxyethoxy)pyridine-3-boronic acid . We will explore its strategic value, providing both the conceptual framework and detailed protocols for its application, enabling researchers to leverage its unique structural attributes in the synthesis of novel therapeutic agents.

Compound Profile: this compound

This molecule is more than a simple coupling partner; it is a carefully designed scaffold component. Its structure incorporates three key features that medicinal chemists can exploit:

  • Pyridine Core: A ubiquitous heterocycle in pharmaceuticals, the nitrogen atom can serve as a hydrogen bond acceptor or a basic center, critical for molecular recognition at a biological target.

  • Boronic Acid Handle: Positioned at the 3-position, it provides a robust and reliable site for forming new carbon-carbon bonds, primarily via the Suzuki-Miyaura coupling reaction.[3]

  • Methoxyethoxy Side Chain: This ether linkage at the 5-position is a strategic element for modulating physicochemical properties. It can enhance aqueous solubility, improve metabolic stability, and provide an additional vector for hydrogen bonding, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a final compound.

Below is a summary of its key properties:

PropertyValueSource(s)
CAS Number 1015229-31-8[4][5][6]
Molecular Formula C₈H₁₂BNO₄[4][6]
Molecular Weight 197.00 g/mol [6]
Appearance White to off-white solid/powder[4]
Purity Typically ≥95-98%[4][6]
Storage Store under inert atmosphere, preferably at low temperatures (-20°C)[5]

Figure 1: Chemical Structure of this compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryls, substituted styrenes, and polyolefins.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex.[3][8] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

The selection of each reaction component is a critical decision that influences yield, purity, and scalability.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be used, modern precatalysts like Pd₂(dba)₃ or palladacycles offer higher stability and activity at lower loadings, making them more efficient and cost-effective.[7][8]

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate both the oxidative addition and reductive elimination steps, enabling the use of less reactive coupling partners like aryl chlorides.[8][9]

  • Base: A base is required to activate the boronic acid, forming a boronate complex that is competent for transmetalation.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are common. Stronger bases like Cs₂CO₃ may be needed for challenging couplings, while milder conditions can be achieved with KF.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like Dioxane, THF, or DME, often with added water, are standard. The water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Workflow Overview

G prep 1. Reagent Preparation & Degassing setup 2. Reaction Assembly (Inert Atmosphere) prep->setup rxn 3. Reaction Execution & Monitoring (TLC/LC-MS) setup->rxn workup 4. Aqueous Workup & Extraction rxn->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Characterization (NMR, MS) purify->analyze

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Objective: To couple this compound with 4-bromoanisole as a representative aryl bromide.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add K₃PO₄ (2.0 eq) and this compound (1.0 eq).

    • Rationale: Using a dry flask under an inert atmosphere prevents the deactivation of the palladium catalyst.

  • Catalyst Addition:

    • In a separate vial, weigh the Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq). Add a small amount of anhydrous dioxane to dissolve them.

    • Scientist's Note: Pre-mixing the catalyst and ligand can help in the formation of the active catalytic species.

  • Reaction Assembly:

    • Place the Schlenk flask under an inert atmosphere (Nitrogen or Argon) by evacuating and backfilling three times.

    • Add the aryl bromide (4-bromoanisole, 1.1 eq) to the flask.

    • Via syringe, add the catalyst/ligand solution, followed by the main portion of anhydrous 1,4-dioxane (to achieve a final concentration of ~0.1 M) and degassed water (typically 10% v/v of the dioxane).

    • Rationale: The excess of the aryl bromide ensures the complete consumption of the more valuable boronic acid. The water helps dissolve the base and accelerates transmetalation.

  • Reaction Execution & Monitoring:

    • Seal the flask and place it in a pre-heated oil bath at 80-100 °C.

    • Stir the reaction vigorously.

    • Self-Validation: Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, dilute it with ethyl acetate, pass it through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting reagent (the boronic acid). A typical reaction time is 4-12 hours.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and add water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.

  • Purification & Analysis:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Broader Applications & Future Outlook

While the Suzuki coupling is its primary use, the strategic placement of the methoxyethoxy group makes this reagent particularly valuable for synthesizing compound libraries for screening in various therapeutic areas. Related pyridine-based structures have shown activity as anti-infective and anti-neoplastic agents.[10] Specifically, this building block is ideal for generating analogs of:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase active site.

  • GPCR Modulators: The pyridine nitrogen and ether side chain can form key interactions within the binding pockets of G-protein coupled receptors.

  • Enzyme Inhibitors: The overall scaffold can be elaborated to target a wide range of enzymes implicated in diseases from cancer to inflammation.[11][12]

The continued development of novel cross-coupling methodologies will only expand the utility of versatile building blocks like this compound, solidifying its place in the modern medicinal chemist's toolbox.

References

Application Notes & Protocols: Strategic Functionalization of Pyridine Rings Using 5-(2-Methoxyethoxy)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in a vast number of FDA-approved pharmaceuticals.[1][2] Its presence is critical to the therapeutic activity of drugs targeting a wide range of diseases, from cancers to infectious diseases and neurological disorders.[3][4] The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and modulates the molecule's overall physicochemical properties, including solubility and basicity, which are crucial for drug efficacy.[5][6] However, the electron-deficient nature of the pyridine ring presents significant challenges for its direct functionalization through classical electrophilic aromatic substitution.[7]

Modern synthetic strategies, particularly transition metal-catalyzed cross-coupling reactions, have become indispensable for overcoming these hurdles.[8] Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a wide array of boronic acid reagents.[9][10]

This application note provides a detailed guide to the use of 5-(2-Methoxyethoxy)pyridine-3-boronic acid , a specialized building block designed for the strategic incorporation of a functionalized pyridine ring into complex molecules. We will delve into the unique advantages conferred by the 2-methoxyethoxy substituent, provide a detailed, field-tested protocol for its application in Suzuki-Miyaura coupling, and discuss the mechanistic rationale behind the experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their synthetic campaigns.

The Strategic Advantage of the 2-Methoxyethoxy Substituent

The choice of substituents on a building block is a critical decision in drug design. The 2-methoxyethoxy group on the this compound is not merely a placeholder; it is a carefully chosen functional group intended to confer desirable pharmacokinetic and physicochemical properties to the final compound.

  • Enhanced Solubility: The ether linkages and terminal methoxy group can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability.

  • Modulation of Lipophilicity: This substituent provides a tool to fine-tune the lipophilicity (logP) of a lead compound, striking a balance between membrane permeability and aqueous solubility.[11][12]

  • Metabolic Stability: Ether linkages, particularly those in a short chain, can be more stable to metabolic degradation compared to other functional groups, potentially increasing the in vivo half-life of a drug candidate.[12]

  • Vector for Further Functionalization: While stable, the ether chain can also serve as a potential handle for late-stage functionalization if required.

Table 1: Properties of this compound
PropertyValue
CAS Number 1015229-31-8[13]
Molecular Formula C₈H₁₂BNO₄[13]
Appearance White to off-white powder[13]
Purity Typically ≥98%[13]
Storage Room temperature, sealed from moisture[13]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyridine moiety, R²) to the Pd(II) complex, displacing the halide. The base (e.g., CO₃²⁻) activates the boronic acid by forming a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

While highly efficient, couplings involving pyridine boronic acids can sometimes be challenging. The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, potentially leading to catalyst inhibition.[14] However, using the 3-boronic acid isomer, as in this reagent, sterically mitigates this issue compared to the more problematic 2-substituted pyridines. Furthermore, the use of electron-rich, bulky phosphine ligands (e.g., from dppf) helps stabilize the palladium catalyst and facilitate the key steps of the cycle.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex product R¹-R² (Coupled Product) r1x R¹-X (Aryl/Heteroaryl Halide) oxidative_addition Oxidative Addition boronic_acid R²-B(OH)₂ (Activated by Base) pd2_coupled R¹-Pd(II)L₂-R² pd2_complex->pd2_coupled transmetalation Transmetalation pd2_coupled->pd0 reductive_elimination Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Ar-Br, Boronic Acid, Base, Catalyst) glassware 2. Oven-Dry Glassware reagents->glassware degas 3. Degas Solvent (e.g., Dioxane/H₂O) glassware->degas setup 4. Assemble Under Inert Gas (Argon/Nitrogen) degas->setup heat 5. Heat to Reaction Temp (e.g., 90-100 °C) setup->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Aqueous Work-up (Dilute & Extract) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials & Reagents
ReagentAmount (mol equiv)Purpose
Aryl/Heteroaryl Bromide1.0Electrophilic coupling partner
This compound1.2 - 1.5Nucleophilic coupling partner
Pd(dppf)Cl₂·CH₂Cl₂0.03 - 0.05Palladium catalyst precursor
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base for boronic acid activation
1,4-Dioxane-Organic solvent
Deionized Water-Co-solvent
Anhydrous Na₂SO₄ or MgSO₄-Drying agent
Ethyl Acetate-Extraction solvent
Hexanes-Chromatography eluent
Silica Gel-Stationary phase for chromatography
Argon or Nitrogen Gas-Inert atmosphere
Step-by-Step Procedure
  • Reaction Setup (The "Why"):

    • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: Using excess boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for forming the reactive boronate species required for transmetalation.[9] Oven-dried glassware prevents moisture from hydrolyzing the boronic acid (protodeboronation).

  • Inerting the Atmosphere (The "Why"):

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.

  • Addition of Catalyst and Solvents (The "Why"):

    • Briefly remove the septum and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv).

    • Via syringe, add degassed 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio to achieve a substrate concentration of approximately 0.1 M.

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalyst. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[15] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution and Monitoring (The "Why"):

    • Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

    • Causality: Heat is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or product degradation from prolonged heating.

  • Work-up (The "Why"):

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash helps to remove residual water from the organic layer.

  • Purification (The "Why"):

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Chromatography separates the desired product from unreacted boronic acid, catalyst residues, and any side products, yielding the pure functionalized pyridine.

Data & Troubleshooting

Table 2: Representative (Hypothetical) Reaction Scope
Aryl Halide PartnerProductYield (%)
4-Bromobenzonitrile4-(5-(2-Methoxyethoxy)pyridin-3-yl)benzonitrile85
2-Bromo-6-methylnaphthalene2-(5-(2-Methoxyethoxy)pyridin-3-yl)-6-methylnaphthalene78
4-Bromo-1-fluoro-2-nitrobenzene4-(5-(2-Methoxyethoxy)pyridin-3-yl)-1-fluoro-2-nitrobenzene81
3-Bromothiophene3-(5-(2-Methoxyethoxy)pyridin-3-yl)thiophene75
Table 3: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient heat; Poor quality base or solvents.Ensure rigorous inert atmosphere technique; Re-degas solvents; Increase temperature; Use fresh, anhydrous base.
Protodeboronation Presence of water/acid; Prolonged reaction time at high temperature.Use oven-dried glassware and anhydrous solvents; Ensure base is not acidic; Stop reaction as soon as starting material is consumed.
Formation of Biaryl Homocoupling Product Oxygen contamination leading to side reactions.Improve inerting technique; Use freshly degassed solvents.
Difficult Purification Streaking on silica gel due to pyridine nitrogen.Add a small amount (0.5-1%) of triethylamine or ammonia to the chromatography eluent to neutralize acidic sites on the silica.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of complex, functionalized pyridine derivatives. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the direct installation of a pyridine ring appended with a pharmaceutically relevant 2-methoxyethoxy group. This substituent offers medicinal chemists a valuable tool for enhancing solubility, metabolic stability, and overall druglike properties. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully implement this reagent, accelerating the discovery and development of novel therapeutics.

References

Scale-Up Synthesis Utilizing 5-(2-Methoxyethoxy)pyridine-3-boronic acid: Application Notes and Protocols for Robust C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(2-Methoxyethoxy)pyridine-3-boronic acid in Drug Discovery

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its broad functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1] Within this context, this compound has emerged as a valuable building block. Its unique substitution pattern, featuring a Lewis basic pyridine core and an ether chain, allows for the introduction of a key structural motif that can modulate physicochemical properties such as solubility and metabolic stability, while also providing a vector for further chemical elaboration.

This guide provides a comprehensive overview of the critical parameters for the successful scale-up of Suzuki-Miyaura coupling reactions involving this compound. We will delve into the inherent challenges posed by this class of heteroaromatic boronic acids and present field-proven strategies and detailed protocols to ensure a reproducible, high-yielding, and scalable process suitable for the demands of drug development.

Core Scientific Principles: Navigating the Challenges of Pyridine Boronic Acids

The successful implementation of this compound in large-scale synthesis hinges on a nuanced understanding of its chemical behavior, which is primarily dictated by the electronic nature of the pyridine ring.

The "Protodeboronation" Side Reaction: A Key Hurdle

The most significant challenge in the use of many heteroaryl boronic acids, including pyridine derivatives, is the undesired side reaction known as protodeboronation.[2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a simple pyridine byproduct and a reduction in the yield of the desired coupled product.[3] For pyridine boronic acids, the propensity for protodeboronation is highly dependent on the reaction pH.[4] The basic nitrogen atom in the pyridine ring can participate in reaction pathways that are not as prevalent with simple arylboronic acids.[5]

Mitigation Strategies for Protodeboronation:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Therefore, the use of milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is strongly recommended over stronger bases like sodium hydroxide (NaOH).[6]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents can significantly suppress protodeboronation.[2]

  • Stable Boronic Acid Derivatives: To counteract inherent instability, more stable derivatives of the boronic acid can be utilized. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are known to participate in a "slow release" of the active boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[4]

Catalyst Selection and Inhibition

The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7] This necessitates the careful selection of a robust catalyst system.

Recommendations for Catalyst Systems:

  • Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, has proven highly effective for heteroaryl couplings.[8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while mitigating catalyst deactivation.

  • Air-Stable Precatalysts: For operational simplicity and reproducibility on a larger scale, the use of air-stable palladium precatalysts is advantageous.[2] Palladacycles are a class of such catalysts known for their thermal stability and insensitivity to air and moisture.[9]

Scale-Up Process Workflow

The following diagram illustrates a typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction involving this compound.

G cluster_prep 1. Reagent Preparation & System Inerting cluster_reaction 2. Reaction Execution cluster_monitoring 3. In-Process Control cluster_workup 4. Workup & Isolation cluster_purification 5. Purification & Palladium Removal reagent_prep Weigh Aryl Halide, Boronic Acid, Base, and Catalyst solvent_prep Degas Solvent (e.g., sparging with N2/Ar) charge_reagents Charge Reagents to Reactor under Inert Atmosphere add_solvent Add Degassed Solvent charge_reagents->add_solvent heat_stir Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat_stir sampling Monitor Reaction Progress (TLC, LC-MS, GC-MS) cool_down Cool Reaction to Room Temperature phase_sep Phase Separation (if biphasic) or Dilution & Filtration cool_down->phase_sep extraction Aqueous Washes (Water, Brine) phase_sep->extraction dry_concentrate Dry Organic Layer & Concentrate extraction->dry_concentrate chromatography Column Chromatography crystallization Crystallization/Recrystallization chromatography->crystallization pd_scavenging Treatment with Palladium Scavengers crystallization->pd_scavenging cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_monitoring cluster_monitoring cluster_reaction->cluster_monitoring cluster_workup cluster_workup cluster_monitoring->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification

Caption: A generalized workflow for the scale-up of Suzuki-Miyaura coupling reactions.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction parameters is recommended for specific substrates.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Stoichiometry (equiv)Example Amount (for 10 mmol scale)
Aryl Bromide (Ar-Br)-1.010.0 mmol
This compound197.011.2 - 1.512.0 mmol (2.36 g)
Palladium Catalyst (e.g., Pd(dppf)Cl₂)731.70.01 - 0.050.1 mmol (73.2 mg)
Base (e.g., K₂CO₃)138.212.0 - 3.020.0 mmol (2.76 g)
Solvent (e.g., 1,4-Dioxane/Water, 4:1)--50 mL (40 mL Dioxane, 10 mL Water)

Procedure:

  • System Preparation: To an appropriately sized reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 equiv).

  • Inerting: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with nitrogen or argon for at least 30 minutes. Add the degassed solvent mixture to the reaction vessel via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting reagent is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Presence of oxygen; Insufficiently strong base; Low reaction temperature.Use a fresh, active palladium catalyst/precatalyst. Ensure rigorous degassing of solvents and maintain an inert atmosphere.[2] Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[6] Increase the reaction temperature.
Significant Protodeboronation Presence of water with a strong base; High reaction temperature; Prolonged reaction time.Switch to anhydrous conditions.[2] Use a milder base (e.g., KF, K₂CO₃).[2] Consider using a more stable boronic acid derivative like a MIDA boronate.[4] Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[7]
Difficulty in Product Purification Formation of byproducts (e.g., from protodeboronation or homocoupling); Residual palladium catalyst.Optimize reaction conditions to minimize side reactions. Employ palladium scavenging agents post-reaction if necessary. Consider crystallization as a final purification step.

Palladium Removal: A Critical Step in Pharmaceutical Synthesis

For applications in drug development, the removal of residual palladium from the final product to acceptable levels (typically low ppm) is a regulatory requirement. Several strategies can be employed:

  • Crystallization: Often, a well-executed crystallization or recrystallization of the final product can significantly reduce palladium levels.

  • Activated Carbon: Treatment of a solution of the product with activated carbon can effectively adsorb residual palladium.

  • Palladium Scavengers: A variety of commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium can be used. These are typically stirred with a solution of the crude product and then filtered off.

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions with this compound presents unique but manageable challenges. A thorough understanding of the potential for protodeboronation and catalyst inhibition, coupled with rational selection of the catalyst system, base, and solvent, is paramount for success. The protocols and troubleshooting guide presented herein provide a robust framework for researchers, scientists, and drug development professionals to confidently and efficiently utilize this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

purification methods for products of 5-(2-Methoxyethoxy)pyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Purification Methods for Products of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Purification of Novel Pyridine Scaffolds

This compound is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction.[1][2] Its unique structure, featuring a polar ether side chain and a basic pyridine core, allows for the synthesis of novel compounds with desirable pharmacokinetic properties. However, these same features introduce significant challenges during product purification. The basicity of the pyridine nitrogen can lead to strong interactions with silica gel, causing peak tailing and poor recovery, while the polarity of the ether chain can complicate solvent selection for both chromatography and crystallization.[3][4]

This guide provides a comprehensive overview of robust, field-proven strategies for the purification of compounds derived from this compound. We will move beyond generic protocols to explain the causality behind methodological choices, enabling scientists to design effective, self-validating purification systems for their specific target molecules.

Chapter 1: Deconstructing the Reaction: The Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. In a typical Palladium-catalyzed cross-coupling reaction, the crude product is rarely clean. Anticipating the byproducts is the first step toward rationally designing a separation strategy.[5][6]

Common Impurities Include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (bipyrimidine) or two aryl halide molecules. This is often mediated by the presence of Pd(II) species in the reaction.[7][8]

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, yielding 3-(2-Methoxyethoxy)pyridine. This is a common side reaction for heteroaryl boronic acids.[8]

  • Ligand-Derived Impurities: In some cases, impurities can arise from the aryl groups on phosphine ligands used in the coupling reaction.[9][10]

  • Residual Palladium Catalyst: Palladium residues are highly undesirable in pharmaceutical compounds and must be removed to low ppm levels.[11]

  • Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) used in the reaction must be thoroughly removed.

Impurity Class Structure/Type Typical Origin Key Removal Strategy
AcidicUnreacted Boronic AcidIncomplete reactionAqueous basic wash (e.g., 1M NaHCO₃)
BasicTarget Product, Protodeboronation ProductReaction componentsChromatography, Acid/Base Extraction
NeutralHomocoupled Aryl Halide, Ligand ByproductsSide reactionsChromatography
MetallicPalladium SpeciesCatalystScavenger Resins, Filtration
InorganicCarbonates, PhosphatesReaction baseAqueous Workup

Chapter 2: The Foundational Step: Strategic Aqueous Workup

The initial workup is a critical and often underestimated step that can significantly simplify subsequent purification. Its primary goal is to remove the bulk of inorganic salts and highly polar, water-soluble impurities.

Protocol 1: Enhanced Aqueous Workup
  • Reaction Quenching: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that fully dissolves the desired product. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are common choices.

  • Aqueous Wash - The Acidic Impurity Trap: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a mild basic solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).

    • Causality Explored: The unreacted this compound is acidic (pKa ~4-10) and will be deprotonated by the base.[12] The resulting anionic boronate salt is highly water-soluble and will be partitioned into the aqueous layer, effectively removing it from the product stream.[5]

  • Water & Brine Wash: Wash the organic layer sequentially with deionized water and then with a saturated brine (NaCl) solution.

    • Causality Explored: The water wash removes residual base, while the brine wash helps to break up emulsions and reduces the solubility of water in the organic phase, initiating the drying process.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Chapter 3: Core Purification Methodologies

With the bulk of inorganic and acidic impurities removed, the focus shifts to separating the target molecule from structurally similar organic byproducts.

Methodology A: Flash Column Chromatography

Flash chromatography is the most common technique for purifying products from Suzuki-Miyaura reactions.[13][14] However, the basic pyridine moiety requires special consideration to prevent poor separation.

Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like pyridines can interact strongly with these acidic sites, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[3][4]

Protocol 2: Base-Modified Normal-Phase Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).

  • Tailing Mitigation: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.5-2% of a 25% NH₄OH solution in water, added to the polar solvent), to the mobile phase.[15]

    • Causality Explored: The basic modifier competitively binds to the acidic silanol sites on the silica gel. This "shields" the basic pyridine product from these undesirable interactions, resulting in more symmetrical (Gaussian) peak shapes and improved separation.[3]

  • Column Packing: Prepare and pack the silica gel column using the initial, least polar mobile phase composition.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides better resolution than loading the sample as a concentrated liquid plug.[16]

  • Elution: Run the column using a gradient of increasing polarity, collecting fractions and analyzing them by TLC to isolate the pure product.

For highly polar products that are poorly retained in normal-phase systems, reversed-phase chromatography (using a non-polar stationary phase like C18-bonded silica) is an excellent alternative.[17][18]

  • Principle: In RPC, polar compounds elute first. This can be advantageous for separating the often more polar pyridine-containing products from less polar, non-nitrogenous impurities like homocoupled biaryls.

  • Mobile Phase: Typical mobile phases are mixtures of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Methodology B: Purification via Crystallization

If the desired product is a solid, crystallization can be a powerful, scalable, and cost-effective method to achieve very high purity.[5]

Protocol 3: Systematic Crystallization

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water or DCM/hexanes.[5][19]

  • Dissolution: In a clean flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Cooling & Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Methodology C: Palladium Removal with Scavenger Resins

Even after chromatography or crystallization, trace amounts of palladium may remain. Scavenger resins are functionalized polymers designed to selectively bind and remove metal impurities from solution.[11][20]

Protocol 4: Palladium Scavenging

  • Resin Selection: Choose a scavenger resin with high affinity for palladium. Thiol-functionalized (SiliaMetS® Thiol) and dimercaptotriazine-functionalized (SiliaMetS® DMT) resins are particularly effective.[21]

  • Incubation: Dissolve the purified product in a suitable organic solvent (e.g., Toluene, THF, or EtOAc). Add the scavenger resin (typically 5-10 equivalents relative to the initial palladium loading).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.[21]

  • Filtration: Remove the resin by simple filtration. The resin beads, now containing the bound palladium, are discarded.[20]

  • Concentration: Concentrate the filtrate to recover the final product, which is now significantly depleted of palladium.

Scavenger Type Functional Group Target Metals Comments
SiliaMetS® Thiol-SHPd, Pt, Cu, Ag, HgHighly effective for Pd(0) and Pd(II).
SiliaMetS® DMTDimercaptotriazinePd, Ru, Rh, Ag, AsExcellent for a broad range of metals, including hindered Pd complexes.[21]
SiliaMetS® CysteineAmino AcidPd, Cu, Ru, RhA natural, biocompatible scavenger option.

Chapter 4: A Logic-Based Purification Workflow

Choosing the right purification path depends on the specific properties of the reaction product. The following workflow provides a logical decision-making process.

Purification_Workflow crude Crude Reaction Mixture workup Strategic Aqueous Workup (Protocol 1) crude->workup crude_org Crude Organic Product workup->crude_org is_solid Is the product a solid? crude_org->is_solid cryst Attempt Crystallization (Protocol 3) is_solid->cryst Yes chrom Flash Chromatography (Protocol 2) is_solid->chrom No (Oil) is_pure_cryst Is purity >95%? cryst->is_pure_cryst pd_check Check Palladium Levels (ICP-MS) is_pure_cryst->pd_check Yes mother_liquor Mother Liquor / Side Fractions is_pure_cryst->mother_liquor No (Impure solid) is_pure_chrom Is purity >95%? chrom->is_pure_chrom is_pure_chrom->chrom No (Re-purify) is_pure_chrom->pd_check Yes scavenge Palladium Scavenging (Protocol 4) pd_check->scavenge > 10 ppm final_product Final Purified Product pd_check->final_product < 10 ppm scavenge->final_product mother_liquor->chrom

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-(2-Methoxyethoxy)pyridine-3-boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this valuable building block into their synthetic strategies. As a substituted 3-pyridylboronic acid, this reagent offers a favorable stability profile compared to its 2-pyridyl counterparts, yet successful and high-yielding couplings still depend on a nuanced understanding of the reaction parameters.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting workflows to help you diagnose and resolve common experimental challenges.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each step presents an opportunity for optimization or failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex trans-Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition TM_Complex trans-Ar-Pd(II)-Ar'(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate Ar'-B(OH)₃⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->OA_Complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I'm getting low yield. What are the most common culprits when using a pyridine boronic acid?

A1: Low yield in Suzuki couplings involving pyridine boronic acids typically stems from three main issues:

  • Inefficient Catalysis: The palladium catalyst system (precatalyst and ligand) may not be active enough for your specific substrates. Heteroaromatic couplings, particularly with electron-rich pyridines, often require specialized, bulky, and electron-rich phosphine ligands to facilitate the key oxidative addition and reductive elimination steps.[1]

  • Protodeboronation: This is a critical side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, effectively consuming your starting material.[2][3] While 3-pyridyl boronic acids are less susceptible than 2-pyridyl isomers, this pathway can still be significant, especially in the presence of excess water or under non-optimal pH conditions.[2][4]

  • Poor Reagent Quality or Reaction Conditions: The purity of starting materials, the choice of base and solvent, and the rigorous exclusion of oxygen are paramount. Water content, in particular, can be a double-edged sword; while some water is often necessary for base solubility and to facilitate the reaction, too much can accelerate protodeboronation.[5]

Q2: What is protodeboronation and why is it a concern with my this compound?

A2: Protodeboronation is a chemical process that replaces the boronic acid group with a hydrogen atom, leading to the formation of a simple pyridine byproduct.[2] This side reaction consumes your nucleophilic coupling partner, reducing the potential yield and complicating purification.[2] While notoriously rapid for 2-pyridyl boronic acids, all pyridine boronic acids can undergo this decomposition.[6] The reaction is often facilitated by proton sources (like water) and can be catalyzed by acid or base.[3][6] For some heteroaromatic boronic acids, the rate of decomposition is highest at neutral pH where a reactive zwitterionic intermediate can form.[2]

Protodeboronation Start Pyridine-B(OH)₂ (Starting Material) SideProduct Pyridine-H (Side Product) Start->SideProduct Protodeboronation (Non-Productive Pathway) CatalyticCycle Suzuki Catalytic Cycle Start->CatalyticCycle Productive Pathway DesiredProduct Desired Coupled Product CatalyticCycle->DesiredProduct

Caption: Competing pathways for the boronic acid.

Q3: Do I need to rigorously exclude air and water from my reaction?

A3: Yes, absolutely.

  • Oxygen: The active catalyst is a Pd(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II) species, effectively killing your catalyst. This also promotes the homocoupling of your boronic acid to form a bipyridine byproduct.[7] Solvents should be thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and the reaction should be run under a positive pressure of an inert gas.

  • Water: As discussed, water plays a complex role. It is often required to solubilize inorganic bases like K₃PO₄ or K₂CO₃. However, excess water can promote protodeboronation. Using anhydrous solvents with a carefully controlled amount of water (e.g., in a dioxane/water 4:1 mixture) is a common strategy. If protodeboronation is severe, switching to a more stable boronic ester derivative (e.g., pinacol ester) and anhydrous conditions may be necessary.[6][7]

In-Depth Troubleshooting Guides

Problem: Low or No Conversion to Product

If your starting materials remain largely unreacted, the issue lies with the core catalytic activity. This troubleshooting workflow can help you diagnose the problem.

Troubleshooting_Workflow Start Low / No Conversion Check_Inert Is the reaction atmosphere strictly inert (degassed solvents)? Start->Check_Inert Check_Catalyst Is the Catalyst/Ligand System Optimal for Heteroaryls? Check_Inert->Check_Catalyst Yes Sol_Inert ACTION: Improve degassing procedure. Use freeze-pump-thaw cycles. Check_Inert->Sol_Inert No Check_Base Is the Base/Solvent Combination Appropriate and Soluble? Check_Catalyst->Check_Base Yes Sol_Catalyst ACTION: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Consider a pre-catalyst. Check_Catalyst->Sol_Catalyst No Check_Temp Is the Reaction Temperature Sufficient? Check_Base->Check_Temp Yes Sol_Base ACTION: Switch to a stronger, more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). Adjust solvent/water ratio. Check_Base->Sol_Base No Sol_Temp ACTION: Increase reaction temperature in 10-20 °C increments. Check_Temp->Sol_Temp No Success Problem Solved Sol_Inert->Success Sol_Catalyst->Success Sol_Base->Success Sol_Temp->Success

Caption: Troubleshooting workflow for low conversion.

The choice of ligand is often the most critical parameter for success with challenging substrates.[1] Simple ligands like PPh₃ are often ineffective for heteroaryl couplings.

Table 1: Recommended Catalyst Systems for Pyridine Couplings

Catalyst PrecursorLigandKey CharacteristicsWhen to Use
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos Highly active, bulky, electron-rich Buchwald ligands.[8] Promote efficient oxidative addition and reductive elimination.Excellent general starting point for challenging heteroaryl couplings.
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Similar to SPhos/XPhos, often effective when others fail.Good for screening alongside other Buchwald ligands.[1]
PdCl₂(dppf)(none)A reliable, air-stable precatalyst. The dppf ligand is moderately effective.A reasonable first attempt, but often outperformed by Buchwald systems for pyridines.[9]
SPhos Precatalyst(none)Air-stable Pd(II) precatalyst that generates the active L-Pd(0) species in situ.[8] Offers convenience and high reactivity.When reproducibility and high activity are critical; simplifies reaction setup.

The base is not merely a spectator; it is required to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][10]

Table 2: Common Base and Solvent Combinations

BaseSolvent SystemComments
K₃PO₄ 1,4-Dioxane/H₂O (e.g., 4:1)A strong, effective base. Often provides excellent results but requires some water for solubility.[8]
Cs₂CO₃ Toluene or 1,4-DioxaneA very strong and soluble base, often used under anhydrous or near-anhydrous conditions. Can be very effective but is more expensive.[1]
K₂CO₃ Acetonitrile/H₂O or Dioxane/H₂OA standard, cost-effective base. May be less effective than K₃PO₄ for challenging couplings.[4][11]
KF i-PrOH or DioxaneA milder base, sometimes used to minimize protodeboronation or for base-sensitive substrates.[12][13]

General Experimental Protocol (Starting Point)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be optimized for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • SPhos (2.5-5 mol%)

  • K₃PO₄ (2.0–3.0 equiv), finely ground

  • 1,4-Dioxane and Water, both degassed separately for at least 30 minutes with Argon or N₂.

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, add the Pd₂(dba)₃ (0.01 equiv) and SPhos (0.025 equiv) and briefly flush with inert gas.

  • Add degassed 1,4-dioxane to the catalyst mixture and stir for 1-2 minutes to allow for pre-formation of the active complex.

  • Transfer the catalyst solution to the main reaction flask containing the solids.

  • Add additional degassed 1,4-dioxane followed by degassed water to achieve the desired concentration and solvent ratio (e.g., 4:1 dioxane/water at 0.1 M concentration relative to the aryl bromide).

  • Seal the reaction vessel under a positive pressure of inert gas.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (a starting point of 80–100 °C is common) for 2–18 hours.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

side reactions of 5-(2-Methoxyethoxy)pyridine-3-boronic acid in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals utilizing this versatile building block in catalytic cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Pyridine Boronic Acids

This compound is a valuable reagent for introducing a substituted pyridine moiety, a common scaffold in pharmaceuticals. However, like many heteroaromatic boronic acids, its use in transition-metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, is not without challenges.[1] The presence of the pyridine nitrogen atom introduces unique reactivity patterns that can lead to undesired side reactions, complicating synthesis and purification.[2][3]

This guide focuses on three primary side reactions:

  • Protodeboronation: The premature loss of the boronic acid group.

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical bipyridine byproduct.

  • Catalyst Inhibition: The deactivation of the catalyst by the pyridine nitrogen.

Understanding and controlling these pathways is critical to achieving high yields and purity in your desired cross-coupling product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields or failing completely. Analysis of the crude reaction mixture shows mainly my starting aryl halide and a significant amount of 5-(2-Methoxyethoxy)pyridine. What is happening?

A1: This is a classic symptom of protodeboronation , a common and often frustrating side reaction.[4] Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying your nucleophilic partner.[5] For pyridine boronic acids, the reaction pH is a critical factor influencing the rate of this undesired process.[4][6]

  • Causality: The pyridine nitrogen can participate in decomposition pathways. While many simple arylboronic acids are most susceptible to base-catalyzed protodeboronation, heteroaromatic boronic acids can have complex pH-rate profiles.[6][7] The reaction proceeds through protonolysis of the C-B bond, which can be catalyzed by acid or base, and is often exacerbated by elevated temperatures and the presence of water.[4][7]

Troubleshooting Steps:

  • Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[4][8] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free boronic acid low and minimizing the opportunity for protodeboronation.[4][8]

  • Optimize the Base: The choice and amount of base are critical. Avoid excessively strong bases or prolonged reaction times at high temperatures. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide. A careful screening of bases is recommended.

  • Minimize Water: While many Suzuki couplings use aqueous solvent mixtures, minimizing the amount of water can reduce the rate of protodeboronation. Consider using anhydrous solvents if your substrates are sufficiently soluble. If water is necessary, use the minimum amount required.

  • Lower Reaction Temperature: High temperatures accelerate protodeboronation. If possible, use a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature.

Issue 2: Formation of an Unexpected High Molecular Weight Byproduct

Q2: My reaction is producing the desired product, but I am also isolating a significant amount of a symmetrical bipyridine, the homocoupling product of this compound. What causes this and how can I prevent it?

A2: The formation of a symmetrical biaryl is due to the homocoupling of your boronic acid.[9] This side reaction can occur through several mechanisms, but it is most commonly mediated by the palladium catalyst, especially in the presence of oxygen.[10][11]

  • Causality: One common pathway involves the reaction of two molecules of the boronic acid with a Pd(II) species, leading to the formation of the homocoupled product and Pd(0).[10] The presence of dissolved oxygen in the reaction mixture can re-oxidize Pd(0) to Pd(II), perpetuating a catalytic cycle for homocoupling.[11][12] Another proposed mechanism involves a rare protonolysis followed by a second transmetalation event.[9][13] This side reaction is often more prevalent with electron-deficient boronic acids.[13][14]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[10] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[2] The reaction vessel should be purged with the inert gas after adding the solid reagents and before adding the degassed solvents.

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) rather than a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂). While Pd(II) is reduced in situ to the active Pd(0) catalyst, using it can sometimes favor homocoupling pathways before the main cross-coupling cycle gets underway.[10]

  • Add a Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, in the reaction mixture can help suppress homocoupling by ensuring the palladium stays in its Pd(0) active state.[10]

  • Optimize Ligand Choice: For challenging couplings, employing highly active phosphine ligands like SPhos can promote the desired cross-coupling pathway over homocoupling.[9][14]

Issue 3: Stalled or Sluggish Reaction

Q3: The reaction starts but appears to stall before completion, even after extended reaction times. Why is my catalyst dying?

A3: This issue often points to catalyst inhibition or deactivation , a particular challenge for pyridine-containing substrates.[3] The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center and effectively poisoning the catalyst.[15]

  • Causality: The Lewis basic nitrogen on the pyridine ring can bind to the open coordination sites on the palladium catalyst. This binding can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, thereby shutting down the reaction.[3] This effect can be more pronounced with certain catalyst systems or at higher concentrations of the pyridine boronic acid.[16]

Troubleshooting Steps:

  • Choose a More Robust Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often overcome catalyst inhibition. These ligands form highly stable and active palladium complexes that are less susceptible to poisoning by the pyridine nitrogen.

  • Modify the Substrate (If Possible): While not always feasible for the target molecule, studies have shown that introducing an electron-withdrawing substituent at the 2-position of the pyridine ring (adjacent to the nitrogen) can decrease its Lewis basicity and reduce its tendency to bind to the catalyst.[3][15] This is a design consideration for future synthetic routes.

  • Control Reagent Stoichiometry: Using a large excess of the pyridine boronic acid can sometimes exacerbate catalyst inhibition.[16] Try running the reaction with a stoichiometry closer to 1:1 or with a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Consider a Different Metal: While palladium is standard for Suzuki couplings, other metals like rhodium have been used for conjugate additions with pyridylboronic acids. However, these systems also face challenges with catalyst inhibition by the pyridine nitrogen.[16][17]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + [Ar'B(OH)3]- Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 + Ar-Ar' Product Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) + Base

Caption: The desired Suzuki-Miyaura catalytic cycle.

Competing Side Reaction Pathways

Side_Reactions cluster_main Starting Materials & Catalyst cluster_proto Protodeboronation cluster_homo Homocoupling cluster_inhibit Catalyst Inhibition Ar'-B(OH)2 5-(2-Methoxyethoxy)pyridine- 3-boronic acid (Ar'-B(OH)2) Proto_Product 5-(2-Methoxyethoxy)pyridine (Ar'-H) Ar'-B(OH)2->Proto_Product + H+ (from H2O, solvent) High Temp Homo_Product Symmetrical Bipyridine (Ar'-Ar') Ar'-B(OH)2->Homo_Product + Pd(II), O2 Pd_cat Pd Catalyst Inhibited_Pd [Pyridine-Pd(L)n] Complex (Inactive Catalyst) Pd_cat->Inhibited_Pd Pyridine N lone pair coordination

Caption: Major side reaction pathways in pyridine boronic acid couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Degassing

This protocol is a robust starting point designed to minimize homocoupling and protodeboronation.

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via cannula or syringe. The solvent should be degassed beforehand by sparging with an inert gas for 30-60 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Boronic Acid Derivative (MIDA Boronate)

This procedure can be used to prepare a more stable form of the boronic acid prior to the coupling reaction, which is particularly useful if protodeboronation is severe.

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent system (e.g., DMSO or DMF).

  • Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum or with a Dean-Stark trap to remove water and drive the esterification to completion. Monitor the reaction for the disappearance of starting materials.

  • Isolation: Once the reaction is complete, cool the mixture. The MIDA boronate may precipitate upon cooling or after the addition of an anti-solvent (e.g., acetonitrile). Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • Usage: The resulting MIDA boronate can be used directly in the Suzuki coupling reaction (Protocol 1), typically with a fluoride source (e.g., CsF or KF) as the base to slowly release the free boronic acid in situ.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low Yield / Byproducts) check_byproduct Identify Major Byproduct(s) (LC-MS, NMR) start->check_byproduct protodeboronation Protodeboronation Product (Ar'-H) Detected? check_byproduct->protodeboronation Yes homocoupling Homocoupling Product (Ar'-Ar') Detected? check_byproduct->homocoupling No fix_proto Implement Anti-Protodeboronation Strategy: 1. Use MIDA Boronate / Trifluoroborate 2. Screen Milder Bases (K3PO4, K2CO3) 3. Lower Reaction Temperature 4. Use Anhydrous Solvents protodeboronation->fix_proto Yes protodeboronation->homocoupling No end_node Optimized Reaction fix_proto->end_node fix_homo Implement Anti-Homocoupling Strategy: 1. Rigorously Degas Solvents 2. Use Pd(0) Precatalyst 3. Add Reducing Agent (HCO2K) 4. Screen Bulky Ligands (SPhos) homocoupling->fix_homo Yes stalled Reaction Stalled? (Starting Materials Remain) homocoupling->stalled No fix_homo->end_node fix_stalled Address Catalyst Inhibition: 1. Switch to Bulky, Electron-Rich Ligand 2. Use Fresh, Active Precatalyst 3. Check Reagent Stoichiometry stalled->fix_stalled Yes stalled->end_node No fix_stalled->end_node

Caption: A logical workflow for troubleshooting common issues.

References

overcoming poor reactivity of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethoxy)pyridine-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this versatile building block in their synthetic endeavors. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. The guidance provided herein is based on established principles of organometallic chemistry and field-proven strategies for overcoming common challenges associated with pyridine boronic acids.

Introduction: Understanding the Reactivity Profile

This compound is a valuable reagent for introducing a substituted pyridine moiety, a common scaffold in pharmacologically active compounds. As a 3-pyridylboronic acid, it generally exhibits better reactivity in Suzuki-Miyaura cross-coupling reactions compared to its 2-pyridyl counterparts. The notorious "2-pyridyl problem," where the nitrogen's lone pair coordinates to and inhibits the palladium catalyst, is less pronounced. However, the electron-donating nature of the 5-(2-methoxyethoxy) group and the inherent properties of the pyridine ring can still present unique challenges.

The primary hurdles encountered with this reagent, and indeed with many heteroaryl boronic acids, are:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted pyridine and a reduction in yield. This is often exacerbated by elevated temperatures and certain basic conditions.

  • Catalyst Inhibition/Deactivation: While less severe than in 2-pyridyl systems, the Lewis basic nitrogen can still interact with the palladium center, slowing down the catalytic cycle.

  • Slow Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish, especially with less reactive coupling partners.

This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most common causes?

Answer:

Low yields are typically traced back to one of three main issues: catalyst inefficiency, boronic acid instability, or suboptimal reaction conditions. Let's break these down.

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this type of substrate. The electron-rich nature of the pyridine ring requires a highly active catalyst to facilitate the key steps of the catalytic cycle.

  • Boronic Acid Decomposition: As mentioned, protodeboronation is a significant side reaction. If your reaction requires prolonged heating or uses a strong aqueous base, you may be losing a substantial portion of your boronic acid.

  • Reaction Parameters: The choice of base, solvent, and temperature are all interconnected and must be carefully optimized. An inappropriate base may not efficiently generate the active boronate species required for transmetalation, or it could promote decomposition.

Q2: How can I improve my reaction yield? What specific catalyst systems are recommended?

Answer:

To enhance your yield, a systematic approach to optimizing the reaction components is necessary.

Catalyst and Ligand Selection:

For challenging Suzuki-Miyaura couplings involving heteroaryl boronic acids, the use of sterically hindered and electron-rich phosphine ligands is highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The Buchwald and Fu laboratories have developed several powerful ligands that are well-suited for this purpose.

Catalyst/Ligand SystemKey Features & Recommendations
Pd(dppf)Cl₂ A reliable starting point for many cross-coupling reactions. It can be effective, but may require higher temperatures and longer reaction times.
XPhos and SPhos Ligands These bulky, electron-rich biarylphosphine ligands are excellent choices for coupling heteroaryl substrates. They often lead to higher yields and faster reaction times.
Buchwald Precatalysts (e.g., XPhos Pd G3) These are highly active, air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species. They are particularly effective for challenging couplings and can often be used at lower catalyst loadings (0.5-2 mol%).

Base and Solvent Optimization:

The base plays a crucial role in the transmetalation step, forming the boronate anion which is more nucleophilic than the corresponding boronic acid.

BaseSolvent SystemComments
K₂CO₃ or Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA common and often effective choice. Cesium carbonate is more soluble and can be more effective in some cases.
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA stronger base that can be beneficial for less reactive substrates.
KF Anhydrous Dioxane or THFA milder base that can be used to minimize protodeboronation, particularly with sensitive substrates.

The workflow below illustrates a logical progression for troubleshooting a low-yielding reaction.

Caption: Troubleshooting workflow for low-yielding reactions.

Experimental Protocols

The following protocols are provided as validated starting points for your experiments. It is always recommended to perform a small-scale test reaction to confirm reactivity before proceeding to a larger scale.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is a good starting point for coupling with a range of aryl and heteroaryl bromides.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add Pd(dppf)Cl₂ (3-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the vessel via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Coupling using a Buchwald Precatalyst

This protocol is recommended for more challenging substrates, such as aryl chlorides, or when higher yields and shorter reaction times are desired.

Materials:

  • This compound

  • Aryl or heteroaryl chloride/bromide

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane or Toluene

  • Water (degassed)

Procedure:

  • In an oven-dried reaction vessel equipped with a stir bar, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and finely powdered potassium phosphate (2.0-3.0 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the aryl halide.

  • Heat the reaction to 80-110 °C and stir vigorously.

  • Monitor the reaction progress. These reactions are often complete in 1-4 hours.

  • Follow the workup and purification steps as described in Protocol 1.

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: - Boronic Acid - Aryl Halide - Base B 2. Inert Atmosphere: Evacuate & backfill with Ar or N2 (3x) A->B C 3. Add Catalyst: Pd Precursor + Ligand B->C D 4. Add Solvent: Degassed Dioxane/Water C->D E 5. Heat & Stir: (e.g., 80-100 °C) D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Dilute: (e.g., Ethyl Acetate) F->G H 8. Aqueous Wash: Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify: Column Chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Mechanistic Considerations: The Role of the Methoxyethoxy Group

The 5-(2-methoxyethoxy) substituent is an electron-donating group, which increases the electron density on the pyridine ring. This can have a dual effect:

  • Positive: It can make the pyridyl group more nucleophilic, potentially accelerating the transmetalation step.

  • Negative: Increased electron density on the nitrogen atom can enhance its Lewis basicity, leading to stronger coordination to the palladium catalyst and potential inhibition.

Furthermore, the ether oxygens in the methoxyethoxy side chain could potentially chelate to the boron or palladium centers, influencing the reaction kinetics. While there is no direct evidence to suggest this is a major factor, it is a possibility to consider when troubleshooting unexpected results.

The fundamental catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. Understanding these steps is key to rationalizing the effects of different reaction parameters.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Pyridyl(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Pyridyl RedElim->Product ArylX Aryl-X ArylX->OxAdd PyridylBOH Pyridyl-B(OH)2 + Base PyridylBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By understanding the potential pitfalls and armed with robust starting protocols, researchers can effectively utilize this compound to construct complex molecular architectures. Should you require further assistance, please do not hesitate to reach out to our technical support team.

Technical Support Center: Troubleshooting Catalyst Deactivation with 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-(2-Methoxyethoxy)pyridine-3-boronic acid in catalytic cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the common challenge of catalyst deactivation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and optimize your experiments effectively.

Section 1: Understanding the Root Cause - Frequently Asked Questions

This section addresses the most common initial questions researchers face when a reaction with a pyridine-containing boronic acid underperforms.

Q1: Why is my cross-coupling reaction (e.g., Suzuki-Miyaura) failing or sluggish when using this compound?

A1: The most frequent cause of poor performance is catalyst poisoning by the pyridine nitrogen atom.[1][2] The lone pair of electrons on the nitrogen is highly Lewis basic and can strongly coordinate to the active palladium (or nickel) catalyst center. This forms a stable, off-cycle complex that is catalytically inactive, effectively removing the catalyst from the reaction and stalling the process.[2][3] While other deactivation pathways exist, this coordination effect is the predominant challenge with nitrogen-containing heterocycles.[1][4]

Q2: My reaction mixture turned black and precipitated a solid early on. What does this signify?

A2: The formation of a black precipitate is typically indicative of the formation of palladium black , which consists of agglomerated palladium nanoparticles.[5] This is a classic sign of catalyst deactivation and decomposition.[2][6] The catalytically active species is typically a soluble, monomeric Pd(0) complex. When this complex is destabilized—often due to poisoning by the pyridine substrate—it can degrade and aggregate into inactive palladium metal. While many successful couplings eventually show some darkening, rapid and extensive precipitation is a strong indicator of a failed reaction due to poor catalyst stability.[5]

Q3: Could the boronic acid group itself or the methoxyethoxy side-chain be causing the issue?

A3: While possible, it is far less likely to be the primary issue compared to pyridine poisoning.

  • Boronic Acid Moiety: Boronic acids can form cyclic anhydride trimers known as boroxines, which can have different reactivity and solubility. However, this is usually an equilibrium and not a primary deactivation pathway in well-run reactions. In some specific cases, interactions between the boronic acid and the base or other reaction components can lead to inactive species.[7][8]

  • Methoxyethoxy Side-Chain: This ether-containing side chain is generally considered inert and is unlikely to directly poison the catalyst. Its main role is to modify the solubility and electronic properties of the molecule.

The overwhelming evidence in the literature points to the sterically accessible, Lewis basic pyridine nitrogen as the main culprit for deactivation.[4]

Section 2: A Systematic Guide to Troubleshooting

Effective troubleshooting is a logical, stepwise process. Before resorting to a complete redesign of your reaction, follow this workflow to systematically identify and solve the problem.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Stalled or Failed? observe Observe Reaction: - Premature black precipitate? - Low conversion by TLC/LCMS? start->observe diagnosis Primary Diagnosis: Likely Catalyst Poisoning by Pyridine Nitrogen observe->diagnosis strategy Select Mitigation Strategy diagnosis->strategy ligand Strategy 1: Optimize Ligand and Reaction Conditions strategy->ligand First-Line Approach n_oxide Strategy 2: Advanced Intervention: N-Oxide Protection strategy->n_oxide Robust but More Steps ligand_steps • Increase Ligand Steric Bulk (e.g., SPhos, RuPhos) • Increase Ligand:Metal Ratio (2:1 to 4:1) • Optimize Temperature & Base ligand->ligand_steps n_oxide_steps • Temporarily mask the pyridine N • See Protocol 1 for details n_oxide->n_oxide_steps evaluate Evaluate Results ligand_steps->evaluate n_oxide_steps->evaluate

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Step 1: Initial Diagnosis & Data Logging

Before making changes, meticulously record your initial conditions and observations. This baseline is critical for evaluating the effectiveness of any adjustments.

ParameterYour Initial ConditionsObservation
Palladium Source e.g., Pd(OAc)₂, Pd₂(dba)₃-
Ligand e.g., PPh₃, SPhos-
Catalyst Loading (mol%) e.g., 2 mol%-
Ligand:Pd Ratio e.g., 2:1-
Base e.g., K₂CO₃, K₃PO₄-
Solvent e.g., Toluene, Dioxane/H₂O-
Temperature (°C) e.g., 100 °C-
Conversion (%) e.g., 15% after 12h-
Visual Cues e.g., Turned black in 30 min-
Step 2: First-Line Mitigation Strategies

These adjustments can often resolve the issue without requiring modification of the starting material.

Focus Area A: Ligand and Catalyst Modification

Q4: How can I choose a better ligand to prevent catalyst poisoning?

A4: The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .

  • Causality: These ligands serve two purposes. First, their large size (steric bulk) creates a protective pocket around the palladium atom, physically hindering the pyridine nitrogen from coordinating. Second, their electron-donating nature makes the palladium center more reactive, accelerating the desired steps of the catalytic cycle (oxidative addition and reductive elimination) to outcompete the rate of catalyst poisoning. In contrast, simple ligands like PPh₃ are often not sufficient to prevent deactivation by coordinating heterocycles.[4]

Table 1: Recommended Ligands for Mitigating Pyridine Poisoning

Ligand Class Examples Rationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhos Excellent steric bulk and electron-rich character. Widely proven for coupling heteroaryl substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Form very strong bonds to the metal, making them less susceptible to displacement by the pyridine substrate.

| Josiphos-type | ProPhos derivatives | Have shown high activity and resistance to deactivation in nickel-catalyzed couplings of heterocycles.[4] |

Q5: Should I adjust my ligand-to-palladium ratio?

A5: Yes. An insufficient amount of ligand can leave the palladium center exposed and vulnerable to coordination by the pyridine substrate or solvent, leading to aggregation.[2] While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, increasing this to 3:1 or even 4:1 can provide a beneficial excess of the ligand, helping to keep the active catalytic species stable and preventing deactivation.[2]

Focus Area B: Reaction Parameter Optimization

Q6: How does temperature affect catalyst stability in this context?

A6: Temperature is a double-edged sword. High temperatures can accelerate catalyst decomposition and aggregation.[2] However, if the desired catalytic steps are simply slow, a higher temperature may be necessary. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate .[2] If you observe rapid blackening at 100 °C, consider reducing the temperature to 80 °C to see if catalyst stability improves.

Q7: How critical are inert atmosphere and solvent purity?

A7: Absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, contributing to the formation of palladium black.[2][5] Ensure your solvents are rigorously degassed (e.g., via sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[2] Impurities in reagents, particularly those containing sulfur or other coordinating atoms, can also act as catalyst poisons.[5][9]

Section 3: Advanced Intervention - The N-Oxide Protection Strategy

If the first-line strategies are insufficient, a more robust chemical intervention is required. The most reliable method is to temporarily "mask" the problematic pyridine nitrogen by converting it to an N-oxide.

The Rationale: The N-O bond significantly reduces the Lewis basicity of the nitrogen lone pair, preventing it from coordinating to the palladium catalyst. The N-oxide is stable to many Suzuki-Miyaura coupling conditions and can be easily removed in a subsequent step to regenerate the pyridine.[3]

Workflow for N-Oxide Protection Strategy

N_Oxide_Workflow sub 5-(2-Methoxyethoxy) pyridine-3-boronic acid oxid Oxidation (m-CPBA, DCM) sub->oxid n_oxide N-Oxide Boronic Acid (Non-coordinating) oxid->n_oxide couple Suzuki Coupling (Pd Catalyst, Base) n_oxide->couple coupled_n_oxide Coupled Product (N-Oxide) couple->coupled_n_oxide reduce Reduction (e.g., PCl₃ or H₂, Pd/C) coupled_n_oxide->reduce product Final Desired Product reduce->product

Caption: The workflow for the pyridine N-oxide protection strategy.

Protocol 1: General Procedure for N-Oxide Formation and Deprotection

Part A: N-Oxide Formation

  • Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 equivalents) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide. Extract the aqueous layer with DCM. The combined organic layers are then washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude N-oxide can often be used directly in the subsequent coupling reaction after thorough drying. If necessary, purify by column chromatography or recrystallization.

Part B: Suzuki-Miyaura Coupling

  • Use the synthesized N-oxide derivative under your optimized Suzuki-Miyaura conditions. You should observe significantly improved catalyst stability and higher conversion.

Part C: N-Oxide Reduction (Deoxygenation)

  • Post-Coupling: Once the coupling reaction is complete and the coupled N-oxide product is isolated and purified, dissolve it in a suitable solvent (e.g., THF or toluene).

  • Reduction: Add a reducing agent. Common choices include:

    • Phosphorus trichloride (PCl₃): (1.5 eq) added dropwise at 0 °C, followed by warming to room temperature.

    • Catalytic Hydrogenation: H₂ (balloon or Parr shaker) with a Pd/C catalyst.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, perform an appropriate aqueous workup to remove the reducing agent and byproducts, followed by extraction and purification to yield the final desired product.

References

effect of base and solvent on 5-(2-Methoxyethoxy)pyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of employing this versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Pyridine-containing boronic acids are known for their unique reactivity profile, which can be both an asset and a challenge. This guide provides in-depth, experience-driven answers to common issues, helping you optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction involving my pyridine-boronic acid?

A1: The base is a critical activator in the Suzuki-Miyaura catalytic cycle; its primary role is to facilitate the transmetalation step.[1][2] There are two widely accepted mechanistic pathways for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3][4] This anionic species is significantly more reactive and readily transfers its organic group to the palladium(II) center. This is generally considered the major pathway.

  • Oxo-Palladium Pathway: The base (e.g., a hydroxide) can first react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then undergoes transmetalation with the neutral boronic acid.[2][4]

For pyridine-containing boronic acids, which can be sensitive to certain conditions, the choice of base is paramount to favor the productive boronate pathway while minimizing side reactions.[5][6]

Q2: How does the pyridine nitrogen in this compound affect the reaction?

A2: The Lewis basic pyridine nitrogen introduces a specific challenge known as "the 2-pyridyl problem," which also applies to 3- and 4-pyridyl systems.[6][7] The nitrogen's lone pair of electrons can coordinate to the palladium catalyst.[8] This coordination can sequester the active catalyst, forming a stable but catalytically inactive complex, thereby inhibiting or completely stalling the reaction.[7] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[7][8][9] These ligands sterically shield the palladium center, disfavoring coordination by the pyridine nitrogen and promoting the desired catalytic cycle.

Q3: My pyridine-boronic acid seems to be degrading. What causes this and how can I prevent it?

A3: Pyridine boronic acids are notoriously susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially under aqueous basic conditions.[5][6][10] This side reaction consumes your starting material and reduces the overall yield. Another potential issue is homocoupling, where two boronic acid molecules couple together, often promoted by the presence of oxygen.[8]

Prevention Strategies:

  • Use Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can minimize protodeboronation.[7][10]

  • Choose the Right Base: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides (NaOH, KOH) to temper the rate of protodeboronation.[2][11] Tripotassium phosphate (K₃PO₄) is also a mild and effective choice.[12]

  • Convert to a Boronate Ester: For particularly sensitive applications, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be highly effective.[7][10] These are generally more resistant to degradation.

  • Rigorous Degassing: To prevent homocoupling, ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction is maintained under a strict inert atmosphere.[8][13]

Troubleshooting Guide

Q4: My reaction is showing low to no conversion. What are the first things I should check?

A4: Low or no conversion with this compound often points to issues with the catalyst, reagents, or reaction setup.

Potential Cause Troubleshooting Action & Rationale
Catalyst Inhibition Action: Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos Pd G3, SPhos Pd G2). Rationale: The pyridine nitrogen is likely coordinating to and deactivating the palladium catalyst. Bulky ligands sterically hinder this unwanted interaction, keeping the catalyst active.[7][8]
Poor Reagent Quality Action: Check the purity of your boronic acid. Consider using it fresh from the bottle or re-purifying it. Rationale: Pyridine boronic acids can degrade over time, especially if not stored properly under inert, cold, and dry conditions.[6][13]
Ineffective Base/Solvent Combination Action: Ensure your chosen base is sufficiently soluble in the solvent system. If using a carbonate in a non-polar solvent like toluene, adding a co-solvent like water or using a phase-transfer catalyst (e.g., TBAB) can help. Rationale: The base must be available to activate the boronic acid. Poor solubility leads to a slow or stalled reaction.[8][14]
Insufficient Degassing Action: Re-run the reaction after thoroughly degassing all solvents via sparging with an inert gas (Ar or N₂). Rationale: Oxygen can oxidize and deactivate the Pd(0) active catalyst, halting the catalytic cycle.[8]
Q5: I'm observing a significant amount of a side product that corresponds to the deborylated pyridine. How do I stop this?

A5: This is a classic case of protodeboronation. This side reaction is highly dependent on the base, solvent, and temperature.

Parameter Recommended Adjustment & Rationale
Base Selection Action: Switch from a strong hydroxide base (NaOH, KOH) to a milder carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).[2][12] Rationale: Strong bases can accelerate the cleavage of the C-B bond. Milder bases provide sufficient activation for transmetalation while minimizing this destructive pathway.
Solvent System Action: Minimize the amount of water in the reaction or switch to an anhydrous solvent system if feasible. Toluene, dioxane, or THF are common choices.[7][10] Rationale: Water is the proton source for protodeboronation. Reducing its concentration directly slows this side reaction.
Temperature Action: Lower the reaction temperature. Rationale: Like most side reactions, protodeboronation has an activation energy. Running the reaction at the lowest effective temperature can disfavor it relative to the desired cross-coupling.[8]
Boronic Acid Form Action: Convert the boronic acid to its corresponding pinacol boronate ester prior to the coupling reaction. Rationale: Boronate esters are significantly more stable and less prone to protodeboronation than the free boronic acids.[7][10]
Q6: How does my choice of solvent impact the reaction outcome?

A6: The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and even the reaction mechanism itself.[14][15][16] The polarity of the solvent is a key factor.

Solvent Class Examples Effect on Reaction
Polar Aprotic DMF, Acetonitrile (MeCN), DMSOGood for solubilizing polar reagents and inorganic bases. However, some coordinating solvents like DMF and MeCN can stabilize certain catalyst states or even act as ligands, which can sometimes alter reaction selectivity or rate.[15][16][17]
Polar Protic Water, Alcohols (e.g., EtOH)Often used as a co-solvent with organic solvents (e.g., Toluene/H₂O, Dioxane/H₂O). Water is excellent at dissolving inorganic bases but can promote protodeboronation.[7][18] Aqueous conditions can sometimes accelerate the rate of reductive elimination.
Non-Polar/Ethereal Toluene, 1,4-Dioxane, THFGenerally good choices for Suzuki-Miyaura reactions. They are less likely to coordinate strongly to the catalyst and are compatible with anhydrous conditions.[14][19] Dioxane and THF are often favored for their ability to dissolve a wide range of organic substrates.

Visualizing the Mechanism and Workflow

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The base and solvent play crucial roles in the Transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Activation by Base & Solvent Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product (Ar-Ar') RedElim->Pd0 BoronicAcid R'-B(OH)₂ (this compound) Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetal Enters Cycle caption Suzuki-Miyaura Cycle with Boronic Acid Activation

Caption: The Suzuki-Miyaura cycle and the critical activation of the boronic acid by a base.

Experimental Protocol Example

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0–3.0 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Add the palladium precatalyst (e.g., 0.01 mmol, 2 mol%). Seal the vessel with a septum cap.

  • Evacuate and Backfill: Connect the vessel to a Schlenk line. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL for a 0.5 mmol scale) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Managing Impurities in 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethoxy)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the handling and use of this versatile reagent. By understanding the potential impurities and their management, you can ensure the robustness and reproducibility of your synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its utility in constructing carbon-carbon bonds has made it a key intermediate in the synthesis of complex molecules, including pharmaceuticals. However, like many pyridinylboronic acids, its stability and purity can be critical factors for successful and reproducible outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage impurities and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The common impurities can stem from the synthetic route or degradation. Key impurities to be aware of include:

  • Boroxine (Anhydride): this compound can dehydrate to form a cyclic trimeric anhydride, known as a boroxine.[4][5] This is a common impurity for many boronic acids and exists in equilibrium with the boronic acid in the presence of water.[4]

  • Protodeboronated Product: This is the parent pyridine, 3-(2-Methoxyethoxy)pyridine, formed by the cleavage of the C-B bond and its replacement with a C-H bond.[6] This is a well-known side reaction for boronic acids, especially heteroaromatic ones.[6]

  • Starting Materials and Precursors: Depending on the synthetic pathway, residual starting materials or precursors may be present. For instance, if synthesized via a halogen-metal exchange from a bromopyridine derivative, traces of this precursor could remain.

  • Homocoupled Byproducts: The boronic acid can couple with itself, particularly in the presence of oxygen, to form a biaryl byproduct.[4]

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. Could impurities in the boronic acid be the cause?

A2: Absolutely. Impurities in this compound can significantly impact the yield of your Suzuki-Miyaura coupling reaction in several ways:[4]

  • Catalyst Poisoning: Certain impurities can inhibit or poison the palladium catalyst, leading to a slower or incomplete reaction.[4]

  • Stoichiometric Imbalance: A high content of boroxine or protodeboronated impurity means the actual amount of active boronic acid is lower than calculated, affecting the reaction stoichiometry.[4]

  • Competing Side Reactions: Impurities that are also reactive under the coupling conditions can lead to the formation of undesired byproducts, consuming reagents and reducing the yield of the target molecule.[4]

Q3: I see a broad or multiple peaks in my HPLC/NMR analysis of the boronic acid. What could this indicate?

A3: This observation often points to the presence of the boroxine form.[4] The boroxine and the free boronic acid can be in equilibrium, and their interconversion can lead to broadened or multiple peaks in analytical spectra. The presence of water can shift this equilibrium towards the boronic acid.[4]

Q4: How does the presence of the boroxine affect my reaction, and should I be concerned?

A4: In many Suzuki-Miyaura coupling reactions, which are typically run in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid species.[4] However, if your reaction is highly sensitive to stoichiometry or is performed under strictly anhydrous conditions, a high boroxine content can be problematic. It is advisable to either account for the boroxine content in your molar calculations or to convert it back to the boronic acid form before use.[4]

Q5: Is this compound prone to protodeboronation? How can I minimize this?

A5: Yes, like many heteroaromatic boronic acids, it is susceptible to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is a known decomposition pathway.[6] To minimize this:

  • Storage: Store the compound in a cool, dry, and inert atmosphere.

  • Reaction Conditions: Use of "slow release" strategies with boronic acid derivatives like MIDA boronates can be beneficial for notoriously unstable boronic acids.[6][7] Optimizing the reaction conditions, such as the choice of catalyst, ligand, and base, can accelerate the desired coupling reaction, thereby outcompeting the protodeboronation side reaction.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (HPLC/NMR)

If your analysis of the starting material shows unexpected peaks, use this guide to identify potential impurities.

G start Unexpected Peak in HPLC/NMR early_eluting Early Eluting Peak (More Polar) start->early_eluting late_eluting Late Eluting Peak (Less Polar) start->late_eluting broad_peak Broad or Multiple Peaks start->broad_peak impurity1 Potential Impurity: Protodeboronated Pyridine early_eluting->impurity1 impurity2 Potential Impurity: Residual Starting Material (e.g., Bromopyridine) late_eluting->impurity2 impurity3 Potential Impurity: Boroxine (Anhydride) broad_peak->impurity3

Caption: Decision tree for identifying potential impurities based on analytical data.

Protocol for Boroxine to Boronic Acid Conversion

If a high boroxine content is suspected and problematic for your application, you can convert it back to the boronic acid form.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

  • Create a slurry of the boronic acid in a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[4]

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • The equilibrium will shift towards the formation of the boronic acid, which is often less soluble in the organic solvent.

  • Isolate the solid boronic acid by filtration.

  • Wash the solid with a small amount of the organic solvent.

  • Dry the purified boronic acid under vacuum.

Issue 2: Low Yield or Stalled Suzuki-Miyaura Coupling Reaction

If you are experiencing poor performance in your cross-coupling reaction, consider the following troubleshooting steps.

G start Low Yield in Suzuki Coupling check1 Verify Purity of Boronic Acid start->check1 check2 Optimize Reaction Conditions start->check2 check3 Degas Reaction Mixture start->check3 action1 Re-purify or use a fresh batch check1->action1 action2 Screen catalysts, ligands, bases, and solvents check2->action2 action3 Ensure removal of oxygen to prevent homocoupling check3->action3

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

General Protocol for a Robust Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Note: The choice of catalyst, ligand, base, and solvent system is crucial and may require optimization for your specific substrates.[4]

Data on Impurity Impact

The following table, adapted from a study on a similar pyridinylboronic acid, illustrates the potential impact of impurities on the yield of a Suzuki-Miyaura coupling reaction. While the specific values may differ for this compound, the general trends are informative.

Impurity PresentConcentrationRepresentative YieldObservations
None (Control)< 0.1%95%Clean reaction profile.
Precursor (e.g., Dichloropyridine)2%90%Minor decrease in yield.
Precursor (e.g., Dichloropyridine)5%75%Significant byproduct formation.
Other Impurity (e.g., Aminopyridine)2%85%Catalyst inhibition observed.

This data is representative and actual results may vary.[4]

Purification Protocol

For situations requiring high-purity this compound, a base-acid purification method can be effective.[8]

Principle: Boronic acids are acidic and can form salts with bases. This allows for their separation from non-acidic impurities.

Procedure:

  • Dissolve the crude boronic acid in an aqueous base solution (e.g., NaOH, K₂CO₃) to form the boronate salt.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-acidic organic impurities.

  • Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH where the boronic acid precipitates. The target pH will depend on the specific pKa of the boronic acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified this compound under vacuum.

References

Technical Support Center: Enhancing the Stability of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Methoxyethoxy)pyridine-3-boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. Heterocyclic boronic acids, particularly electron-deficient pyridyl derivatives, are notoriously prone to decomposition under common reaction conditions. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you mitigate instability and maximize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low yields or failing completely. What are the most likely causes?

A1: When a Suzuki coupling with this substrate fails, the primary suspect is the degradation of the boronic acid itself, most commonly through a side reaction called protodeboronation.[1][2] This is especially prevalent in reactions that are sluggish or require elevated temperatures and strong bases. Other common issues include inactive catalyst, oxygen contamination leading to homocoupling or catalyst decomposition, or using a non-optimal solvent system.[3]

Q2: What is protodeboronation, and why is this specific pyridineboronic acid so susceptible?

A2: Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[2] The susceptibility of this compound stems from two key features:

  • Electron-Deficient Heteroaromatic Ring: The pyridine ring is electron-withdrawing, which can make the boronic acid more prone to decomposition under the basic conditions typically used in Suzuki-Miyaura coupling.[4][5]

  • Basic Nitrogen Atom: Pyridineboronic acids can form zwitterionic species in solution. Certain intermediates, especially the anionic boronate form (Ar-B(OH)₃⁻) generated under basic conditions, are highly activated towards protonolysis by water or other proton sources in the reaction mixture.[2][4][6]

Q3: What are the tell-tale signs of boronic acid degradation in my reaction mixture?

A3: The most definitive sign is the appearance of the protodeboronated byproduct, 3-(2-Methoxyethoxy)pyridine, in your crude reaction analysis (e.g., by LC-MS or GC-MS). Other indicators can include the formation of significant homocoupling byproduct (biaryl of the boronic acid) if oxygen is present, or simply the recovery of unreacted starting halide with no desired product formation.[1]

Q4: How should I properly store and handle this reagent to ensure its quality?

A4: While many boronic acids are bench-stable for short periods, electron-deficient heteroaromatic boronic acids benefit from more careful handling. Store the solid reagent in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Avoid prolonged exposure to air and moisture, as this can lead to gradual decomposition. For solution-based applications, it is always best to use freshly prepared solutions. Computational studies suggest that solid-state "pre-organization" can prime molecules for protodeboronation, making even neat storage a potential issue over long periods for highly unstable boronic acids.[7]

Section 2: Troubleshooting Guide: Diagnosing and Solving Instability

This guide provides a systematic approach to overcoming the challenges associated with the instability of this compound.

Problem: Low Yield with Significant Protodeboronation Byproduct Detected

This is the most common failure mode. It indicates that the rate of boronic acid decomposition is competitive with or faster than the rate of the desired cross-coupling.

Root Cause Analysis: The Suzuki-Miyaura catalytic cycle involves several steps. If any step is slow, the boronic acid is exposed to the potentially harsh, basic reaction conditions for an extended period, increasing the likelihood of protodeboronation.[8] Key factors that promote this side reaction include:

  • Strong Bases: Hydroxide bases (NaOH, KOH) aggressively promote the formation of the reactive boronate anion.[9]

  • High Temperatures: Elevated temperatures accelerate both the desired reaction and the undesired protodeboronation.[9]

  • Presence of Water: Water acts as the proton source for the final step of protodeboronation.[2][9]

  • Inefficient Catalyst Turnover: A slow or partially deactivated catalyst system prolongs the reaction time and exposure to degrading conditions.[9]

Solution Pathways

There are two primary strategies to solve this problem: optimizing the reaction conditions to favor cross-coupling or protecting the boronic acid to reduce its intrinsic reactivity towards decomposition.

Strategy A: Optimization of Reaction Conditions

The goal is to accelerate the productive catalytic cycle so that it significantly outpaces the decomposition pathway.

ParameterStandard (Problematic) ConditionsOptimized (Recommended) Conditions Rationale
Base NaOH, KOH, K₂CO₃ (in excess water)K₃PO₄, Cs₂CO₃, K₂CO₃ Weaker, non-hydroxide bases are sufficient for transmetalation but minimize the rate of base-catalyzed protodeboronation.[9]
Solvent THF/H₂O, DMFDioxane/H₂O (e.g., 10:1), Toluene/H₂O/EtOH Use minimal water necessary for the reaction. Ensure solvents are rigorously degassed to prevent oxidative side reactions.[3][10]
Temperature >100 °C60–90 °C Use the lowest temperature that allows for efficient catalytic turnover. A more active catalyst is preferable to higher heat.[9]
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ with Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or a pre-formed palladacycle (e.g., XPhos Pd G3). Highly active, electron-rich ligands dramatically accelerate the catalytic cycle, especially the rate-limiting oxidative addition and reductive elimination steps.[9]

Strategy B: Protection and "Slow-Release" of the Boronic Acid

If optimization is insufficient, the most robust solution is to use a more stable derivative of the boronic acid. These derivatives mask the reactive B(OH)₂ group and release the active species slowly in situ.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline, and chromatography-compatible solids.[11] Under specific basic conditions, they hydrolyze slowly, maintaining a very low steady-state concentration of the free boronic acid. This minimizes decomposition while still allowing for productive cross-coupling.[2][8][11]

  • N,N'-Diethanolamine (DABO) Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct. This adduct can be used directly in Suzuki couplings, often in protic solvents, where it releases the boronic acid for the reaction.[3][12] This is an excellent and cost-effective method for stabilizing the reagent before use.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling with Unmodified Boronic Acid

This protocol uses an optimized catalyst system and conditions to maximize the rate of coupling over decomposition.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–90 °C and stir vigorously for the duration of the reaction.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the N,N'-Diethanolamine (DABO) Adduct

This protocol first stabilizes the boronic acid before its use in the coupling reaction.

  • Part A: Adduct Formation [3][12]

    • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

    • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

    • Precipitation: A white precipitate of the stable adduct will form.

    • Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Part B: Suzuki Coupling with the DABO Adduct

    • Follow the steps in Protocol 1 , substituting the DABO adduct (1.2–1.5 equiv) for the free boronic acid. Protic solvents like isopropanol can sometimes be beneficial when using these adducts.

Section 4: Visual Guides and Mechanisms

Diagram 1: The Base-Catalyzed Protodeboronation Pathway

This diagram illustrates the key steps in the undesired decomposition of the boronic acid under basic reaction conditions.

Protodeboronation cluster_main Base-Catalyzed Protodeboronation BA Ar-B(OH)₂ (Boronic Acid) Boronate Ar-B(OH)₃⁻ (Reactive Boronate) BA->Boronate + OH⁻ (Fast Equilibrium) TS [Transition State]‡ Boronate->TS + H₂O (Rate-Limiting Step) Product Ar-H (Protodeboronated Byproduct) TS->Product Borate B(OH)₄⁻ TS->Borate Base OH⁻ (Base) Water H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Diagram 2: Troubleshooting Workflow for Failed Reactions

This flowchart provides a logical sequence of steps to diagnose and solve issues with reactions involving this compound.

Troubleshooting start Low or No Product Yield check_byproduct Protodeboronation Byproduct Observed? start->check_byproduct optimize Strategy 1: Optimize Reaction Conditions (Base, Temp, Catalyst) (See Protocol 1) check_byproduct->optimize Yes sm_recovered Only Starting Material Recovered? check_byproduct->sm_recovered No check_reagents Check Reagent Quality & Catalyst Activity. Ensure Inert Atmosphere. optimize_catalyst Use More Active Catalyst. Increase Temperature Cautiously. Screen Solvents. check_reagents->optimize_catalyst protect Strategy 2: Protect Boronic Acid (DABO or MIDA Adduct) (See Protocol 2) optimize->protect If still failing sm_recovered->check_reagents Yes homocoupling Homocoupling or Other Byproducts? sm_recovered->homocoupling No degas Improve Degassing Procedure. Check for Oxygen Leaks. homocoupling->degas Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these powerful C-C bond-forming reactions and troubleshoot common challenges. Pyridine moieties are a cornerstone in medicinal chemistry, and their successful incorporation is often pivotal. However, the unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, introduce specific hurdles not typically encountered with standard arylboronic acids.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the nuanced issues that can arise during your experiments.

Troubleshooting Guide: From Low Yields to Catalyst Woes

This section tackles specific experimental problems with detailed explanations of the underlying chemistry and provides actionable protocols to get your reaction back on track.

Question 1: Why is my Suzuki reaction with a pyridine boronic acid giving a low yield or failing completely?

Low yields are a frequent frustration, and several factors can be at play, often acting in concert. Let's break down the most common culprits.

Potential Cause 1: Protodeboronation of the Pyridine Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which effectively quenches your nucleophile.[1][2] Pyridine boronic acids, especially the 2-substituted isomers, are notoriously susceptible to this side reaction.[1][3][4]

  • The "2-Pyridyl Problem": The instability of 2-pyridine boronic acid is a well-documented challenge in Suzuki couplings.[4][5] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and prone to rapid decomposition.[1][2] Interestingly, both acidic and basic conditions can slow this decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]

Solutions:

  • Switch to a More Stable Boron Reagent: Instead of the free boronic acid, consider using more robust alternatives that slowly release the active boronic acid in situ. This strategy keeps the concentration of the unstable intermediate low, minimizing decomposition.[1]

    • Pinacol Esters: More stable than the corresponding boronic acids and a common first choice.[5]

    • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that offer a "slow-release" of the boronic acid.[1][5]

    • Organotrifluoroborates (R-BF3K): These salts provide enhanced stability and can effectively suppress protodeboronation.[1][6]

  • Optimize Reaction pH: The reaction pH is a critical factor.[1] For 2-pyridine boronic acids, where the maximum rate of decomposition is often at neutral pH, carefully selecting the base is crucial.[1] Weaker bases like KF or carbonates (K₂CO₃, Cs₂CO₃) are often preferred over strong hydroxides.[7][8]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly mitigate this side reaction.[8]

Potential Cause 2: Catalyst Inhibition or Deactivation

The lone pair of electrons on the pyridine nitrogen can be a double-edged sword. It can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often cited as part of the "2-pyridyl problem".[5][9]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: These ligands are essential for successful couplings with pyridine-containing substrates. They shield the palladium center, preventing coordination from the pyridine nitrogen, and accelerate both oxidative addition and reductive elimination.[5][8][9]

    • Buchwald-type biarylphosphine ligands: (e.g., XPhos, SPhos, RuPhos) are highly effective.[5][8]

    • N-heterocyclic carbenes (NHCs): Offer another class of robust ligands.[8]

  • Use Air-Stable Pre-catalysts: Ensure your palladium source is active. If using a Pd(II) source (e.g., Pd(OAc)₂), it requires in situ reduction to the active Pd(0) state.[8][10] Air-stable palladacycle pre-catalysts can offer more consistent results.[8][11]

Potential Cause 3: Inefficient Oxidative Addition or Reductive Elimination

The electronic nature of the pyridine ring and any substituents can affect the key steps of the catalytic cycle. Steric hindrance on either coupling partner can also slow the reaction.[8]

Solutions:

  • Reaction Temperature: Increasing the reaction temperature can help overcome activation barriers, particularly for less reactive aryl chlorides or sterically hindered substrates.[5][12]

  • Choice of Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl. If you are struggling with an aryl chloride, switching to the corresponding bromide or iodide will facilitate the oxidative addition step.

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Homocoupling results in the formation of a bi-pyridine species from two molecules of your boronic acid, consuming your starting material and complicating purification.

Primary Cause: Presence of Oxygen

Oxygen is a major culprit in promoting the oxidative homocoupling of boronic acids.[8][12] It can also lead to the decomposition of the active Pd(0) catalyst.[8]

Solutions:

  • Rigorous Degassing: This is a critical and non-negotiable step. Properly degas your solvent(s) before use. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: A more rigorous method involving multiple cycles of freezing the solvent, evacuating the headspace, and thawing under an inert atmosphere.

  • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk line techniques or a glovebox for the best results.[12]

  • Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing pyridine boronic acids? A1: Due to their instability, pyridine boronic acids should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration is recommended. Periodically check the purity of older batches, as decomposition can occur over time.[12]

Q2: Which analytical techniques are best for monitoring reaction progress? A2: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices. To specifically check for the consumption of your boronic acid, you can take a small aliquot of the reaction, quench it, and analyze by ¹H or ¹¹B NMR.

Q3: How do I choose the right base and solvent combination? A3: The choice is often substrate-dependent and may require screening.

  • Bases: Inorganic bases are most common. K₂CO₃ and K₃PO₄ are good starting points for many reactions.[6][13] Cs₂CO₃ is a stronger base that can be effective for more challenging couplings.[7] For sensitive substrates prone to protodeboronation, milder bases like KF can be beneficial.[8][14]

  • Solvents: Aprotic solvents are generally used. Toluene, 1,4-dioxane, and THF are common choices, often with a small amount of water to help dissolve the inorganic base.[6][10] Anhydrous DMF or isopropanol can also be effective, particularly when trying to minimize protodeboronation.[7][8]

Data & Protocols at a Glance

Table 1: Recommended Starting Conditions for Suzuki Coupling of Pyridine Boronic Acids
ComponentRecommendationRationale & Considerations
Boron Reagent Pyridine Boronic Pinacol EsterIncreased stability against protodeboronation compared to the free acid.[5]
Aryl Halide Aryl Bromide or IodideMore reactive towards oxidative addition than aryl chlorides.
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.[5][11]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that prevent catalyst inhibition and promote key catalytic steps.[5][8]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)Effective bases for a wide range of substrates.[5][13]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)Good balance of solubility for organic and inorganic components.[5][6]
Temperature 80-110 °CA good starting range; may need optimization.
General Experimental Protocol (Starting Point)

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Visualizing the Process

To better understand the key concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the troubleshooting logic for low-yield reactions.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd + R1-X R1-Pd(II)-X R1-Pd(II)(L_n)-X OxAdd->R1-Pd(II)-X Transmetal Transmetalation R1-Pd(II)-X->Transmetal + R2-B(OR)2 (Base) R1-Pd(II)-R2 R1-Pd(II)(L_n)-R2 Transmetal->R1-Pd(II)-R2 RedElim Reductive Elimination R1-Pd(II)-R2->RedElim RedElim->Pd(0)L_n Releases Product Product R1-R2 RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield in Suzuki Reaction check_reagents Check Reagent Stability (Pyridine Boronic Acid) start->check_reagents is_unstable Is Protodeboronation Suspected? check_reagents->is_unstable use_stable_form Use Stable Derivative (Pinacol Ester, MIDA Boronate) Use Anhydrous Conditions is_unstable->use_stable_form Yes check_catalyst Evaluate Catalyst System is_unstable->check_catalyst No use_stable_form->check_catalyst is_inhibited Is Catalyst Inhibition Suspected? check_catalyst->is_inhibited use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) is_inhibited->use_bulky_ligand Yes check_conditions Review Reaction Conditions is_inhibited->check_conditions No use_bulky_ligand->check_conditions is_homocoupling Is Homocoupling Observed? check_conditions->is_homocoupling degas_rigorously Rigorously Degas Solvents Ensure Inert Atmosphere is_homocoupling->degas_rigorously Yes optimize Optimize T°, Base, Solvent is_homocoupling->optimize No degas_rigorously->optimize

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Monitoring 5-(2-Methoxyethoxy)pyridine-3-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for analytical methods related to 5-(2-Methoxyethoxy)pyridine-3-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Monitoring the progress of these reactions is critical for optimization, understanding reaction kinetics, and ensuring the purity of the final product. This guide provides in-depth, experience-based answers to common challenges and offers detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with pyridine-based boronic acids.

Q1: Why is monitoring reactions with this compound more challenging than with simple phenylboronic acids?

A1: The challenges stem from the inherent properties of the pyridine ring. Unlike simple arylboronic acids, pyridineboronic acids are prone to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly problematic for 2-pyridylboronic acids but can also affect 3-pyridyl isomers under certain conditions. The basic nitrogen atom in the pyridine ring can influence the reaction mechanism and stability.[1] Furthermore, the polarity imparted by the pyridine and the methoxyethoxy side chain can lead to atypical chromatographic behavior.

Q2: What is the primary side reaction I should be monitoring for, and how does it impact my results?

A2: The primary side reaction is protodeboronation .[2] This reaction consumes your boronic acid, leading to reduced yields of the desired coupled product and forming 3-(2-methoxyethoxy)pyridine as a byproduct.[1] The presence of this byproduct can also complicate downstream purification. The rate of protodeboronation is highly dependent on pH, temperature, the choice of base, and the palladium catalyst used.[1][3]

Q3: Which analytical technique is best for monitoring my reaction in real-time?

A3: The choice depends on your specific needs.

  • HPLC/UPLC-MS is the most powerful and widely used technique for quantitative analysis. It offers high resolution and sensitivity, allowing you to monitor the consumption of starting materials and the formation of both the desired product and byproducts like the protodeboronated species.[4][5][6]

  • NMR Spectroscopy is excellent for providing detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[4] ¹¹B NMR, in particular, is a convenient tool for monitoring the transformation of the boronic acid into the boronate ester.[7][8]

  • Thin-Layer Chromatography (TLC) is a rapid, qualitative method for a quick check of reaction progress. While not quantitative, it's invaluable for determining if the starting material has been consumed.

Q4: My boronic acid seems to be degrading on the benchtop. Is this normal?

A4: While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, they are not indefinitely stable, especially to air and moisture. It is best practice to store the reagent under an inert atmosphere (nitrogen or argon) and in a cool, dry place. For reactions that are particularly sensitive to degradation, using a more stable boronic ester derivative, such as a pinacol or MIDA ester, can be a highly effective strategy.[9][10][11] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, minimizing its concentration and thus the rate of decomposition.[10]

Part 2: Troubleshooting Guides by Analytical Method

This section provides specific, actionable advice for troubleshooting common issues encountered with different analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC)

Issue 1: I'm seeing significant peak tailing for my boronic acid starting material.

  • Causality: Peak tailing with boronic acids is often caused by interactions between the boronic acid group and free silanol groups on the surface of standard silica-based C18 columns. The pyridine nitrogen, being basic, can also contribute to this phenomenon.

  • Solution:

    • Use a Modern, End-capped Column: Employ a high-quality, fully end-capped C18 or a phenyl-hexyl column. Newer generation columns have far fewer residual silanols.

    • Modify the Mobile Phase: Add a small amount of a competitive agent to the mobile phase.

      • Acid Modifier: Adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid can protonate the pyridine nitrogen and suppress silanol interactions, often leading to sharper peaks.

      • Ion-Pairing Reagent: For particularly stubborn cases, an ion-pairing reagent can be used, though this may not be ideal for LC-MS applications.[12]

    • Consider Alternative Stationary Phases: Phenyl or "polar-embedded" stationary phases can offer different selectivity and improved peak shape for polar, aromatic compounds.

Issue 2: I can't get a good separation between my starting aryl halide and the protodeboronated byproduct.

  • Causality: These compounds can sometimes have very similar polarities and retention times on standard C18 columns.

  • Solution:

    • Optimize the Gradient: A slower, shallower gradient around the elution time of the two peaks can often provide the necessary resolution.

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution order or improve separation.

    • Switch Column Chemistry: A phenyl-based column can provide enhanced resolution for aromatic compounds through π-π interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 3: My boronic acid gives a weak signal or multiple confusing ions in the mass spectrometer.

  • Causality: Boronic acids are notorious for complex behavior in an ESI source.[13] They can readily dehydrate to form cyclic trimers known as boroxines .[14] You may also see adducts with solvents or salts. This makes direct quantification challenging.

  • Solution:

    • Focus on the Product and Byproduct: For reaction monitoring, it is often more reliable to monitor the disappearance of the aryl halide and the appearance of the desired product and the protodeboronated byproduct. These species typically ionize more cleanly.

    • Optimize MS Source Conditions: Lowering the source temperature can sometimes reduce in-source dehydration and boroxine formation.

    • Identify Key Adducts: Be aware of common adducts. In negative ion mode, you might see [M-H]⁻ or formate/acetate adducts like [M+HCOO]⁻. In positive mode, look for [M+H]⁺, [M+Na]⁺, and [M+ACN+H]⁺. The characteristic boron isotope pattern (¹⁰B and ¹¹B in a ~1:4 ratio) can help confirm the identity of boron-containing species.[14]

    • Use a High-Throughput Method: A rapid UPLC-MS method with a short run time can minimize on-column degradation and provide quick results for reaction monitoring.[5][6]

Troubleshooting Incomplete Reaction Conversion

This decision tree provides a logical workflow for diagnosing why a Suzuki-Miyaura reaction with this compound may have stalled or given low yields, based on analytical data.

G cluster_0 cluster_1 cluster_2 Start Reaction Stalled/Low Yield (Confirmed by HPLC/LC-MS) CheckReactants Analyze Reaction Mixture: Are both starting materials (Aryl Halide & Boronic Acid) present? Start->CheckReactants BothPresent YES: Both Present CheckReactants->BothPresent Yes OnePresent NO: Only Aryl Halide Remains CheckReactants->OnePresent No CheckCatalyst Is Catalyst Active? Consider adding fresh catalyst. Did reaction restart? BothPresent->CheckCatalyst Indicates potential catalyst death or base issue CheckBase Is Base Depleted? Consider adding more base. Did reaction restart? CheckCatalyst->CheckBase NO Success1 Success! Optimize catalyst loading or stability for future runs. CheckCatalyst->Success1 YES Success2 Success! Optimize base stoichiometry for future runs. CheckBase->Success2 YES Failure Failure. Re-evaluate temperature, solvent, and ligand choice. CheckBase->Failure NO ProtoDeb Significant Protodeboronation Product Detected? OnePresent->ProtoDeb Indicates boronic acid was consumed non-productively CheckConditions YES: Protodeboronation is dominant. Lower Temp, change base (e.g., to K₃PO₄), use anhydrous solvent, or switch to a boronic ester (MIDA/pinacol). ProtoDeb->CheckConditions NoProto NO: Boronic acid degraded via other pathways (e.g., oxidation). Ensure rigorous inert atmosphere. Check reagent quality. ProtoDeb->NoProto

Caption: A decision tree for troubleshooting incomplete reaction conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 4: My ¹H NMR spectrum of the crude reaction mixture is too complex to interpret.

  • Causality: Crude reaction mixtures contain starting materials, products, byproducts, solvents, base, and catalyst ligands, leading to significant peak overlap.

  • Solution:

    • Focus on Diagnostic Regions: Don't try to assign every peak. Identify a few clean, well-resolved signals in a non-aromatic region if possible (e.g., the -OCH₂CH₂O- protons of your title compound) that are unique to the starting material and the product. Track the disappearance of the starting material signal and the appearance of the product signal.

    • Use ¹⁹F or ¹¹B NMR if applicable: If your aryl halide contains fluorine, ¹⁹F NMR is an exceptionally clean technique for monitoring its consumption as there are no background signals. ¹¹B NMR can also be used to directly observe the boronic acid species.[15][16] A broad peak around 29-30 ppm is characteristic of the trigonal sp² boronic acid, which shifts upfield upon complexation or transformation.[16]

    • Spike with an Internal Standard: For quantitative analysis (qNMR), add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with your signals of interest.

Gas Chromatography (GC/GC-MS)

Issue 5: I don't see my boronic acid or product when I inject a sample into the GC.

  • Causality: Boronic acids are generally not volatile enough and are too polar for direct GC analysis.[17] They tend to degrade in the hot injector, often forming boroxines, or simply not elute from the column.

  • Solution:

    • Derivatization is Required: You must convert the boronic acid into a more volatile and stable derivative before GC analysis. A common method is to react it with a diol like pinacol to form the corresponding boronate ester.[18] Triethanolamine can also be used to create a volatile borate for analysis.[19]

    • Use an Alternative Technique: For this class of compounds, HPLC or LC-MS is almost always a more direct and reliable method for reaction monitoring than GC.[4]

Part 3: Standardized Analytical Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a general starting point for monitoring a Suzuki-Miyaura coupling reaction.

  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector.

    • Column: High-quality C18 or Phenyl-Hexyl, 2.1 or 4.6 mm x 50-150 mm, < 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Reaction Sampling:

    • At each time point (t=0, 1h, 2h, etc.), carefully withdraw ~10-20 µL of the reaction mixture.

    • Immediately quench the aliquot in 1.0 mL of a 50:50 mixture of Acetonitrile/Water in a labeled HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration.

  • HPLC Conditions:

    • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Injection Volume: 1-5 µL.

    • Column Temperature: 30-40 °C.

    • UV Detection: Monitor at 254 nm or a wavelength specific to your chromophores.

    • Gradient Profile (Example):

      Time (min) %B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • Data Analysis:

    • Identify the peaks for your aryl halide, boronic acid, desired product, and the protodeboronated byproduct based on their retention times (confirm with standard injections if necessary).

    • Calculate the % conversion by monitoring the disappearance of the limiting starting material's peak area relative to t=0.

Protocol 2: Sample Preparation for ¹H NMR Monitoring
  • Reaction Sampling:

    • At each time point, withdraw ~50 µL of the reaction mixture.

    • Add the aliquot to a vial containing ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Add a small amount of drying agent (e.g., MgSO₄) if water is present and will interfere.

    • Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove particulates and the drying agent.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Process the data and integrate the chosen diagnostic peaks for the starting material and product to determine the relative ratio and estimate reaction progress.

By applying these targeted troubleshooting strategies and standardized protocols, researchers can gain accurate and reliable insights into their reactions involving this compound, leading to more efficient process optimization and higher quality outcomes.

References

Validation & Comparative

A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, relies heavily on the use of boronic acids and their derivatives.[1] For researchers in drug development and materials science, the choice between using a boronic acid or its corresponding ester is a critical decision that balances reactivity against stability. This guide provides an in-depth comparison of 5-(2-Methoxyethoxy)pyridine-3-boronic acid and its pinacol ester, offering experimental insights to inform rational reagent selection.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off.[2]

  • Boronic Acids: Characterized by the -B(OH)₂ functional group, these compounds are generally more reactive in Suzuki-Miyaura couplings.[2] Their Lewis acidity facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this heightened reactivity comes at the cost of stability. Boronic acids are prone to decomposition through pathways like protodeboronation (loss of the boronic acid group) and dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This instability can complicate storage, handling, and achieving precise stoichiometry.

  • Boronic Pinacol Esters: In these derivatives, the hydroxyl groups of the boronic acid are replaced by a pinacolato ligand, forming a five-membered ring with the boron atom. This structural change significantly enhances stability.[2] Pinacol esters are typically crystalline, non-hygroscopic solids that are easier to purify and have a much longer shelf-life.[4] This robustness makes them ideal for library synthesis and large-scale applications. The trade-off is often a decrease in reaction rate, which may require more forcing conditions to drive the coupling to completion.[2]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to palladium, is where the differences between the acid and the ester become most apparent.[5]

A base is essential to activate the organoboron species.[1] For a boronic acid, the base reacts to form a more nucleophilic borate anion, [R-B(OH)₃]⁻, which readily participates in transmetalation.[6][7]

The role of boronate esters is more nuanced. It is widely believed that under the aqueous basic conditions of many coupling reactions, the ester hydrolyzes in situ to the more reactive boronic acid.[2] However, kinetic, structural, and computational studies have revealed that boronic esters can also transmetalate directly without prior hydrolysis.[8][9] The efficiency of this direct pathway depends on the specific ester and reaction conditions.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R²-B(OR)₂ (Base) trans_intermediate R¹-Pd(II)L₂-R² transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability Challenges: Protodeboronation and Boroxine Formation

A significant challenge with boronic acids, especially heteroaromatic ones, is their susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source.[3][10] This side reaction is often accelerated under the basic, aqueous conditions typical of Suzuki couplings, leading to the formation of the corresponding arene (Ar-H) and consuming the valuable reagent.[11] Pyridyl boronic acids can be particularly problematic due to the influence of the nitrogen atom.[3][12]

Furthermore, boronic acids can exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines. Boroxines are generally less reactive in cross-coupling reactions and their formation can lead to inconsistent results.

Boroxine_Equilibrium boronic_acid 3 R-B(OH)₂ (Active Monomer) boroxine boroxine boronic_acid->boroxine - 3 H₂O

Equilibrium between boronic acid monomer and its inactive boroxine trimer.

Pinacol esters largely circumvent these issues. The bulky pinacol group sterically shields the boron center, inhibiting both protodeboronation and oligomerization, which contributes to their superior stability and reliability.[13]

Comparative Experimental Performance

To provide a practical comparison, we outline two representative protocols for the Suzuki-Miyaura coupling of 5-(2-Methoxyethoxy)pyridine with 4-bromotoluene, highlighting the typical adjustments required for the boronic acid versus its pinacol ester.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reagents: Aryl Bromide, Boron Reagent, Catalyst, Ligand, Base, Solvent inert Degas Mixture (e.g., N₂ or Ar sparging) setup->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify characterize Characterize Product purify->characterize

General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Using this compound

  • Rationale: This protocol uses standard, milder conditions suitable for the more reactive boronic acid. A common palladium source like Pd(PPh₃)₄ and a moderately strong base in an aqueous solvent system are typically sufficient.

  • Step-by-Step Methodology:

    • To a reaction flask, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (236 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

    • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (1.5 mL, 3.0 mmol).

    • Add 1,2-dimethoxyethane (DME) (6 mL).

    • Sparge the mixture with nitrogen for 15 minutes to ensure an inert atmosphere.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Using this compound pinacol ester
  • Rationale: Due to the increased stability and potentially lower reactivity of the pinacol ester, this protocol employs a more active catalyst system (Pd(dppf)Cl₂) and a stronger base (K₃PO₄) at a higher temperature to facilitate efficient coupling.[14]

  • Step-by-Step Methodology:

    • To a reaction flask, add 4-bromotoluene (171 mg, 1.0 mmol), this compound pinacol ester (335 mg, 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (15 mg, 0.02 mmol), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol).

    • Add dioxane (8 mL) and water (2 mL).

    • Sparge the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may require 8-16 hours for completion.

    • Upon completion, cool the reaction to room temperature and follow the work-up and purification procedure described in Protocol 1.

Quantitative Performance Comparison

The following table summarizes the expected outcomes from these representative experiments, illustrating the practical implications of the reactivity-stability trade-off.

ParameterThis compoundThis compound pinacol ester
Reagent Stability Lower; sensitive to air and moisture. Prone to boroxine formation and protodeboronation.[3][4]High; stable solid, easy to handle and store for long periods.[2][4]
Typical Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or other Buchwald-type ligands.[14]
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Reaction Temp. 80-90 °C100-110 °C
Reaction Time Shorter (e.g., 2-4 hours)Longer (e.g., 8-16 hours)
Expected Yield Good to Excellent (if fresh reagent is used)Good to Excellent (highly reproducible)
Ease of Handling Moderate; requires inert conditions for storage.High; bench-stable.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is dictated by the specific requirements of the synthetic task. Neither reagent is universally superior; rather, each offers distinct advantages.

Choose the boronic acid when:

  • Rapid reaction kinetics are the primary goal for small-scale synthesis.

  • The reagent is fresh or has been stored meticulously under inert conditions.

  • Reaction conditions can be carefully controlled to minimize decomposition.

Choose the pinacol ester when:

  • Stability, reproducibility, and long-term storage are critical. [2]

  • The synthesis is part of a high-throughput screening, library generation, or large-scale campaign.

  • High purity of the starting material is essential for downstream steps.

  • The coupling partner is particularly sensitive, and milder bases are insufficient, necessitating more robust conditions where the boronic acid might decompose.

By understanding the underlying chemical principles and aligning them with the practical demands of the project, researchers can make an informed decision, optimizing for either speed or stability to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to the Structural Analysis of Novel Compounds Derived from 5-(2-Methoxyethoxy)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high specificity and efficacy is paramount. Pyridine derivatives are a cornerstone of this effort, representing the second most common heterocyclic scaffold in FDA-approved drugs.[1] Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly desirable frameworks.[1]

Within this class, 5-(2-Methoxyethoxy)pyridine-3-boronic acid has emerged as a particularly valuable building block.[2][3] Its structure is primed for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods in organic synthesis.[4][5] This reaction allows for the precise and efficient coupling of the pyridine core to a vast array of aryl or vinyl halides, generating libraries of complex molecules for biological screening.

However, the synthesis of a novel compound is only the first step. Rigorous and unambiguous structural verification is a non-negotiable prerequisite for advancing any candidate in the drug development pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays.

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to characterize compounds synthesized from this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights needed to select and apply the most appropriate analytical tools for confident structural elucidation.

The Synthetic Context: A Primer on the Suzuki-Miyaura Reaction

To understand the analysis, one must first appreciate the synthesis. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our pyridine boronic acid) with an organohalide.[4][6] The reaction's power lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of reactants. The catalytic cycle, a fundamental concept for any chemist in this field, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)-X Complex OxAdd->PdII_Complex Transmetalation Transmetalation (Base + R²-B(OR)₂) PdII_Complex->Transmetalation PdII_Biphenyl R¹-Pd(II)-R² Complex Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Product (R¹-R²) R1X Organohalide (R¹-X) R1X->OxAdd BoronicAcid Boronic Acid Derivative (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Multi-Pronged Strategy for Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the synergistic use of multiple orthogonal methods. Each technique provides a different piece of the puzzle, and their collective data build a self-consistent and irrefutable structural assignment. The choice of which techniques to use, and in what order, is a critical decision based on the available sample, the complexity of the molecule, and the specific questions being asked.

Analysis_Workflow start Synthesized Compound ms Mass Spectrometry (MS) - Is the molecular weight correct? start->ms nmr NMR Spectroscopy (¹H, ¹³C) - Is the connectivity correct? ms->nmr Correct MW hrms High-Resolution MS (HRMS) - Is the elemental formula correct? nmr->hrms Plausible Spectrum nmr_2d 2D NMR (COSY, HSQC) - What are the specific H-C correlations? nmr->nmr_2d Ambiguous Connectivity xray X-Ray Crystallography - What is the 3D structure? hrms->xray Stereochemistry or Regiochemistry Uncertain? final Unambiguous Structure Confirmed hrms->final Correct Formula nmr_2d->hrms xray->final

Caption: Decision workflow for the structural analysis of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful and commonly used technique for elucidating the structure of organic compounds in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Expertise & Experience: Interpreting the Spectra

For a derivative of this compound, we anticipate specific signatures in both ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy : This is typically the first experiment performed. The aromatic protons on the pyridine ring are highly diagnostic.

    • α-protons (C2, C6 positions) : These are the most deshielded, appearing furthest downfield (typically δ 8.5-8.8 ppm), due to their proximity to the electron-withdrawing nitrogen atom.[7][8]

    • γ-proton (C4 position) : Appears at an intermediate chemical shift.

    • β-protons (C3, C5 positions) : These are the most shielded of the ring protons.[7] The 2-methoxyethoxy group will present characteristic signals: a singlet for the methyl group (~δ 3.4 ppm) and two triplets for the ethoxy methylene groups (~δ 3.8 and 4.2 ppm), showing coupling to each other. The new group introduced via the Suzuki coupling will have its own distinct signals, and its electronic properties (donating or withdrawing) will subtly shift the positions of the adjacent pyridine protons.[8]

  • ¹³C NMR Spectroscopy : This technique provides information on the carbon framework.[7] The pyridine carbons will have characteristic shifts influenced by the nitrogen's electronegativity. The carbon attached to the nitrogen (C2) and the C6 carbon will be the most downfield. The presence of the newly coupled group will be confirmed by a new set of aromatic or vinyl carbon signals.

Trustworthiness: A Self-Validating Protocol

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation : Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Internal Standard : The solvent peak serves as a primary reference. For quantitative analysis, a known amount of an internal standard can be added.

  • Homogenization : Cap the NMR tube and gently invert it several times until the sample is completely dissolved. If necessary, use a vortex mixer or brief sonication.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. For new compounds, this is the first and most critical validation step: does the observed mass match the calculated mass?

Expertise & Experience: Navigating the Challenges

While powerful, MS analysis of boronic acids and their derivatives can present challenges. Free boronic acids are known to undergo thermally-induced dehydration to form cyclic trimers called boroxines.[9][10] This can complicate the resulting spectrum, showing peaks at higher m/z values than expected for the monomer.

  • Electrospray Ionization (ESI) : This is a soft ionization technique ideal for polar molecules like pyridine derivatives. It often shows the protonated molecule [M+H]⁺ or adducts with solvent ions like sodium [M+Na]⁺.

  • High-Resolution Mass Spectrometry (HRMS) : This is the gold standard for formula confirmation.[11] By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive evidence for the correct molecular formula.

Trustworthiness: A Self-Validating Protocol

Protocol 2: Sample Preparation for ESI-HRMS Analysis

  • Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Dilution : Create a dilute working solution (typically 1-10 µg/mL) by diluting the stock solution with the same solvent. The final concentration may require optimization.

  • Mobile Phase Consideration : The working solution is often further diluted in the mobile phase used for the infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility and promote ionization.

  • Infusion : The sample can be directly infused into the mass spectrometer using a syringe pump for initial analysis.

  • LC-MS Analysis : For complex mixtures or to confirm purity, the sample should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This separates the compound of interest from impurities before it enters the mass spectrometer.[12]

  • Data Acquisition : Acquire data in both positive and negative ion modes to determine the best ionization conditions. The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

  • Data Analysis : Compare the experimentally measured exact mass of the molecular ion to the theoretically calculated mass for the proposed chemical formula. A mass error of <5 ppm is considered strong evidence for the assigned formula.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous 3D structure is required, for instance, to determine the absolute stereochemistry or to understand subtle conformational features and intermolecular interactions, single-crystal X-ray crystallography is the ultimate authority.[13][14] This technique provides a precise map of electron density in a crystal, from which the exact position of every atom can be determined.

Expertise & Experience: The Art of Crystallization

The primary and most significant challenge in X-ray crystallography is obtaining a single, diffraction-quality crystal.[14] This can be a time-consuming process of trial and error. The molecular structure itself—its rigidity, polarity, and ability to form ordered packing arrangements—dictates the ease of crystallization.

Trustworthiness: A Self-Validating Protocol

Protocol 3: General Approaches to Crystallization

  • Sample Purity : The compound must be of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection : Choose a solvent or solvent system in which the compound has moderate solubility.

  • Common Techniques :

    • Slow Evaporation : Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.

    • Vapor Diffusion (Liquid-Liquid) : In a small, sealed container (e.g., a jar), place a vial containing a concentrated solution of the compound in a relatively non-volatile solvent. Add a more volatile "anti-solvent" (in which the compound is poorly soluble) to the bottom of the larger container. The anti-solvent vapor will slowly diffuse into the sample vial, reducing the compound's solubility and inducing crystallization.

    • Cooling : Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.

  • Crystal Harvesting : Once suitable crystals have formed, they must be carefully harvested, mounted on a goniometer head, and flash-cooled in a cryostream for data collection.

Comparative Performance of Structural Analysis Techniques

The choice of analytical technique is a balance of the information required, the amount of sample available, and practical considerations like time and cost.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, chemical environment, 2D/3D structure in solutionMolecular weight, elemental formulaPrecise 3D atomic arrangement, bond lengths/angles, stereochemistry in solid state
Sample Requirement 5-10 mg (¹H), 15-30 mg (¹³C)< 1 mg (often µg or ng)Single, high-quality crystal
Sample State SolutionSolution or SolidCrystalline Solid
Throughput High (minutes to hours per sample)Very High (seconds to minutes per sample)Low (days to weeks, including crystallization)
Ambiguity Low to moderate; can be ambiguous for complex isomersHigh for isomers (isobaric compounds); HRMS reduces formula ambiguityVirtually none for the crystal structure
Key Advantage Rich structural detail on connectivity and solution-state conformationHigh sensitivity and definitive molecular formula confirmation (HRMS)"Gold standard" for absolute structure determination
Main Limitation Lower sensitivity, can be complex to interpret fullyDoes not provide connectivity information, challenges with isomersThe absolute requirement of a suitable single crystal

Conclusion

The structural analysis of novel compounds derived from this compound is a critical phase in the research and development lifecycle. A successful strategy is not reliant on a single "magic bullet" technique but on the intelligent and synergistic application of multiple, orthogonal methods. The journey begins with Mass Spectrometry to confirm the molecular weight and formula, followed by the detailed mapping of the molecular framework by NMR Spectroscopy. For questions of absolute stereochemistry or complex regiochemistry, the definitive answer is provided by X-ray Crystallography. By understanding the strengths and limitations of each technique and applying rigorous, validated protocols, researchers can ensure the scientific integrity of their work and confidently advance new molecular entities toward their therapeutic potential.

References

Comparative Yield Analysis of Suzuki Reactions with Different Boronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species, typically a boronic acid, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The success and yield of a Suzuki coupling are profoundly influenced by the nature of the reactants, particularly the boronic acid.[1] This guide provides an in-depth comparative analysis of Suzuki reaction yields with different classes of boronic acids, offering insights grounded in experimental data to aid researchers in optimizing their synthetic strategies.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki reaction is paramount to comprehending how the choice of boronic acid impacts the outcome. The catalytic cycle, centered around a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' R-X R-X (Organohalide) R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The boronic acid enters the cycle during the transmetalation step, where the organic group from the boron atom is transferred to the palladium center.[5] The efficiency of this step is a critical determinant of the overall reaction yield and is significantly influenced by the electronic and steric properties of the boronic acid.

Comparative Yield Analysis: A Data-Driven Approach

The electronic nature of the substituents on an aryl boronic acid plays a pivotal role in the reaction's success.[1] Generally, electron-donating groups enhance the nucleophilicity of the organic group, facilitating a faster transmetalation step and often leading to higher yields.[1][6] Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially slowing down the reaction.[1] However, the interplay of various factors, including the choice of catalyst, ligand, base, and solvent, can modulate these electronic effects.

Impact of Electronic Effects on Aryl Boronic Acids

The following table summarizes experimental data comparing the yields of Suzuki reactions with aryl boronic acids bearing electron-donating and electron-withdrawing groups.

Aryl HalideBoronic AcidSubstituentYield (%)Reference
4-Bromoanisole4-Methoxyphenylboronic acid-OCH₃ (Donating)95[1]
4-BromoanisolePhenylboronic acid-H (Neutral)88[1]
4-Bromoanisole4-Cyanophenylboronic acid-CN (Withdrawing)75[1]
4-IodoanisolePhenylboronic acid-H (Neutral)Incomplete Conversion[7]
4-BromoanisolePhenylboronic acid-H (Neutral)92[7]

Table 1: Comparative yields of Suzuki reactions with electronically diverse aryl boronic acids.

As the data illustrates, electron-donating groups on the boronic acid generally correlate with higher yields. However, successful couplings with electron-deficient partners are achievable with careful optimization of reaction conditions.[1]

Steric Hindrance: A Challenge to Overcome

Sterically hindered boronic acids, such as those with ortho-substituents, can present a significant challenge to the Suzuki coupling. The bulky groups can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step. Overcoming this steric barrier often requires the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive, coordinatively unsaturated palladium species.

Aliphatic Boronic Acids and Their Esters

While aryl boronic acids are most common, the Suzuki reaction can also be performed with alkyl boronic acids.[5] However, alkyl boronic acids are often less stable than their aryl counterparts and can be prone to side reactions like protodeboronation.[8] To address this instability, alkyl trifluoroborates and boronic esters (e.g., pinacol esters) are frequently used as more stable and reliable coupling partners.[2][8]

Experimental Protocols: A Practical Guide

To provide a practical context for the preceding discussion, detailed experimental procedures for representative Suzuki coupling reactions are outlined below.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[9]

  • Add the degassed solvent, followed by the palladium catalyst and ligand (if used).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[10]

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar or N2) A->B C 3. Add Solvent & Catalyst B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC, GC-MS, LC-MS) D->E F 6. Workup (Extraction & Washing) E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

Despite its robustness, the Suzuki reaction can sometimes yield disappointing results. Understanding common failure modes is crucial for effective troubleshooting.

Low to No Yield
  • Catalyst Inactivity: Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored properly to prevent degradation or oxidation.[9][10]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[10] Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.[9]

  • Reagent Purity: Impurities in the starting materials can interfere with the reaction. Verify the purity of the aryl halide and boronic acid.[10]

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich or electron-deficient boronic acids.[9][10]

Mitigation Strategies:

  • Milder Base: Strong bases can promote protodeboronation. Consider using a weaker base such as K₃PO₄ or KF.[9]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can be beneficial.[10]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][9]

Homocoupling

The formation of biaryl products derived from the coupling of two boronic acid molecules is another potential side reaction. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3] Ensuring a properly degassed reaction and using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling.

Conclusion

The choice of boronic acid is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. By understanding the influence of electronic and steric factors on the reactivity of different boronic acids, and by being equipped with robust experimental protocols and troubleshooting strategies, researchers can effectively harness the power of this versatile C-C bond-forming reaction. The data and guidelines presented herein serve as a valuable resource for chemists in academia and industry, facilitating the efficient synthesis of complex molecules that drive innovation in science and medicine.

References

A Comparative Guide to the Validation of Analytical Methods for 5-(2-Methoxyethoxy)pyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of methods concerning 5-(2-methoxyethoxy)pyridine-3-boronic acid and its derivatives. As critical intermediates in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity, potency, and stability of these compounds is paramount for drug development professionals. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the choice of methods and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative for Boronic Acids

This compound is a heterocyclic boronic acid derivative. Its analytical characterization presents unique challenges, including the potential for dehydration to form boroxine anhydrides, and susceptibility to degradation under stress conditions. A robustly validated, stability-indicating analytical method is therefore not a mere formality but a necessity to guarantee the quality of active pharmaceutical ingredients (APIs) and intermediates.[4][5]

This guide will compare three orthogonal analytical techniques essential for a comprehensive validation package:

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse for purity, potency, and stability testing.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For high-resolution separation and definitive identification of impurities and degradants.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary method for purity assessment, providing an orthogonal check to chromatographic techniques.

The validation parameters discussed are in accordance with the ICH Q2(R1) guideline, which outlines the necessary data for demonstrating that an analytical procedure is fit for its intended purpose.[1][2]

Chapter 1: HPLC-UV Method for Potency and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for quantifying the main component and its related impurities. The pyridine ring and boronic acid functional group provide sufficient chromophores for reliable UV detection.

Principle of the Method

The method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By starting with a high-aqueous mobile phase and gradually increasing the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity. This is crucial for separating the relatively polar boronic acid from its potentially less polar process impurities or more polar degradants.

Detailed Experimental Protocol: HPLC-UV
ParameterRecommended ConditionRationale
Column Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm)The HSS T3 chemistry provides balanced retention for polar and non-polar compounds. The MaxPeak Premier hardware minimizes analyte-metal interactions, which can be problematic for acidic compounds like boronic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the boronic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmWavelength selected based on the UV absorbance maximum of the pyridine moiety.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Validation Protocol & Representative Data

Validation of the HPLC method must demonstrate its suitability for the intended purpose, covering specificity, linearity, accuracy, precision, and robustness.

1. Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Forced degradation studies are essential to demonstrate this and are a regulatory requirement.[4] The goal is to achieve 5-20% degradation to ensure that the method can detect and separate the resulting products.[6][7]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80 °C dry heat for 48 hours.

  • Photolytic: Exposed to 1.2 million lux hours and 200 watt-hours/m² of UV/Vis light (ICH Q1B).[7]

Table 1: Representative Forced Degradation Results

Condition% Degradation of Main PeakObservations
Acid Hydrolysis12.5%Two major degradation products (DP1, DP2) observed.
Base Hydrolysis8.2%One major degradation product (DP3) observed.
Oxidation18.9%Multiple minor degradation products observed. Peak purity of main peak is maintained.
Thermal3.1%Compound is relatively stable to heat. No significant degradation.
Photolytic6.5%One minor degradation product (DP4) observed.

These results demonstrate the method is stability-indicating as all degradation products were resolved from the main peak.

2. Linearity, Accuracy, and Precision: These parameters establish the quantitative performance of the method.

Table 2: Summary of Quantitative Validation Parameters

ParameterRange / LevelAcceptance CriteriaTypical Result
Linearity 0.1 - 1.5 µg/mLCorrelation Coefficient (R²) ≥ 0.998R² = 0.9995
Accuracy 80%, 100%, 120% of nominal% Recovery: 98.0% - 102.0%99.1% - 101.3%
Precision (Repeatability) n=6 at 100%RSD ≤ 1.0%0.45%
Precision (Intermediate) 2 analysts, 2 daysRSD ≤ 2.0%1.1%
Quantitation Limit (LOQ) S/N ratio ≥ 10Report Value0.1 µg/mL

Workflow Visualization

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation Dev Develop HPLC Method (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Quant Linearity Accuracy Precision Spec->Quant Limit LOD / LOQ Quant->Limit Robust Robustness Limit->Robust Routine Routine Use (QC, Stability) Robust->Routine Method Validated

Caption: Workflow for HPLC-UV Method Validation.

Chapter 2: UPLC-MS for High-Resolution Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. UPLC-MS is the definitive tool for this purpose, offering both superior chromatographic resolution and mass data for structural elucidation.[8][9]

Principle of the Method

UPLC utilizes sub-2 µm particle columns, generating much higher peak capacities and faster run times compared to traditional HPLC.[9] Coupling this with a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) allows for accurate mass measurements of the parent ion and its fragments, enabling the determination of elemental composition and structure of unknown degradants or process impurities.

Detailed Experimental Protocol: UPLC-MS
ParameterRecommended ConditionRationale
Column Waters ACQUITY Premier BEH C18 (2.1 x 50 mm, 1.7 µm)The smaller particle size provides high-resolution separations, critical for complex degradation mixtures. Premier hardware minimizes metal interactions.
Mobile Phase A 0.1% Formic Acid in WaterStandard MS-compatible acidic modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard MS-compatible organic solvent.
Gradient 2% B to 98% B over 5 minutesA fast, sharp gradient is possible due to the UPLC column technology.
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity, improving efficiency.
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF)Provides accurate mass data (sub-5 ppm) for confident identification.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is readily protonated, making positive mode ESI highly sensitive for this compound class.
Application in Validation: Characterizing Degradation Products

The primary role of UPLC-MS in this context is to support the specificity validation performed in Chapter 1. The peaks labeled DP1, DP2, etc., in the HPLC-UV analysis can be definitively identified.

Table 3: Example Degradation Product Identification

DegradantRetention Time (min)Observed [M+H]⁺ (m/z)Proposed Structure / Modification
Parent 2.85198.0818This compound
DP1 (Acid) 2.15154.0604Loss of the methoxyethoxy side chain (Hydrolysis)
DP3 (Base) 2.95214.0767Oxidation of parent (+16 Da, N-oxide or hydroxylation)

This data confirms the identity of degradants, providing a deeper understanding of the molecule's stability and validating the specificity of the primary HPLC-UV method. The use of UPLC-MS is crucial for establishing degradation pathways.[4]

Chapter 3: Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[10] This makes it an invaluable orthogonal technique to verify the purity value obtained by HPLC.

Principle of the Method

A known mass of the sample is dissolved with a known mass of a certified internal standard (IS) in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[12]

Detailed Experimental Protocol: qNMR
ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆Good solvent for both the analyte and many common internal standards. The residual water peak does not interfere with key signals.
Internal Standard Maleic Acid (Certified)High purity, stable, non-volatile, and has sharp singlets in a clean region of the spectrum.
Sample Prep Accurately weigh ~15 mg of analyte and ~10 mg of IS into a vial. Dissolve in ~0.7 mL of DMSO-d₆. Transfer to NMR tube.Accurate weighing is critical for an accurate result.[12]
Acquisition zg30 pulse program; 4 dummy scans; 32 scans; Relaxation delay (D1) of 30 seconds.A long relaxation delay (5-7 times the longest T₁) is essential to ensure all protons are fully relaxed for accurate integration.
Data Analysis & Representative Results

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Table 4: Comparative Purity Analysis

Analytical MethodPurity Value (% w/w)Key Strengths of Method
HPLC-UV (Area % Normalized) 99.2%Excellent for detecting and quantifying minor impurities.
qNMR (Absolute Purity) 99.1%Primary method, provides absolute purity without a specific reference standard. Orthogonal to chromatography.[13][14]

The strong agreement between the HPLC and qNMR results provides very high confidence in the purity assessment of the material.

Chapter 4: Method Comparison and Selection Framework

The choice of analytical technique depends on the specific question being asked and the stage of drug development.

Comparative Summary of Methods
FeatureHPLC-UVUPLC-MSqNMR
Primary Purpose Quantitative Purity & PotencyQualitative IdentificationAbsolute Quantitative Purity
Principle Chromatography (UV Abs)Chromatography (Mass)Spectroscopy (Nuclear Spin)
Speed Moderate (15-25 min)Fast (5-10 min)Slow (>30 min per sample)
Sensitivity High (ng level)Very High (pg level)Low (mg level)
Quantitation Excellent (Primary Use)Good (Requires IS)Excellent (Primary Method)
Identification NoExcellent (Definitive)Excellent (Definitive)
Cost / Complexity Low / LowHigh / HighHigh / Moderate
Regulatory Standing Standard (Required)Standard (Required for ID)Orthogonal (Strongly Recommended)
Decision-Making Framework

The following diagram illustrates a logical approach to selecting the appropriate analytical method based on the development phase and analytical need.

Method_Selection start What is the Analytical Goal? q1 Need to Quantify Purity/ Impurities for Release? start->q1 q2 Need to Identify an Unknown Peak? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Need an Orthogonal Purity Assay for a Reference Standard? q2->q3 No ms Use UPLC-MS for Identification q2->ms Yes qnmr Use qNMR for Absolute Purity q3->qnmr Yes end Goal Achieved q3->end No hplc->end ms->end qnmr->end

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The validation of analytical methods for this compound derivatives requires a multi-faceted approach. No single technique can provide all the necessary information. A well-validated HPLC-UV method serves as the foundation for routine quality control and stability testing. This must be supported by high-resolution UPLC-MS to definitively identify unknown impurities and degradation products, thereby ensuring the specificity of the primary method. Finally, qNMR provides an essential orthogonal measurement of absolute purity, lending ultimate confidence to the quality assessment of the material. By integrating these three pillars of analytical science, researchers and drug developers can build a robust, compliant, and scientifically sound validation package.

References

A Comparative Guide to the Biological Activity of Molecules Derived from 5-(2-Methoxyethoxy)pyridine-3-boronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-Based Boronic Acids in Drug Discovery

For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. When combined with a boronic acid moiety, this versatile heterocycle becomes a powerful building block for creating novel therapeutics. The boronic acid group, once perceived with caution regarding toxicity, has now been "demystified" and is recognized for its unique ability to form reversible covalent bonds with biological targets, offering a distinct advantage in drug design.[1][2][3] This guide provides a comparative analysis of the biological activities of molecules derived from the 5-(2-methoxyethoxy)pyridine-3-boronic acid scaffold and its close analogs. While specific data for derivatives of this compound remains nascent in publicly available literature, by examining the activities of structurally related compounds, we can illuminate promising avenues for future research and development.

This guide will explore the potential of these molecules in three key therapeutic areas: oncology, inflammatory diseases, and neuroscience, with a focus on their activity as kinase inhibitors, anti-inflammatory agents, and nicotinic receptor modulators, respectively. We will delve into the structure-activity relationships (SAR) of analogous compounds to provide a predictive framework for the biological potential of novel derivatives based on the this compound core.

I. Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK): A Target for Inflammatory Diseases and Cancer

The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress, making it a key target for the treatment of inflammatory diseases and certain cancers.[4] Several classes of inhibitors have been developed, with a number of pyridine-based compounds showing significant promise.

Comparative Analysis of Pyridine-Based p38 MAPK Inhibitors

While direct inhibitory data for derivatives of this compound on p38 MAPK is not yet available, the examination of related pyridine and pyrimidine-based inhibitors provides valuable insights into the pharmacophore requirements for potent inhibition. For instance, pyrimidine derivatives have been identified as potent p38α MAPK inhibitors.[5] The general structure of these inhibitors often involves a central heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into adjacent hydrophobic regions to enhance potency and selectivity.

Compound ClassKey Structural FeaturesReported Activity (IC50)Reference
Pyrimidine Derivatives2-aminothiazol-5-yl-pyrimidinesHigh p38α inhibitory activity[5]
Thiazolo[3,2-a]pyrimidine Derivatives(Z)-5-(2,6-Dichlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-α]pyrimidine-7-carboxylic acidPotent p38α MAPK inhibition[5]
Imidazo[1,2-b]pyridazine DerivativesPyridine N-oxide groupp38 MAP kinase inhibition[5]

Experimental Protocol: In Vitro p38 MAPK Inhibition Assay

To assess the inhibitory potential of novel compounds derived from this compound, a standard in vitro kinase assay can be employed.

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • ATP

    • Substrate peptide (e.g., myelin basic protein)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Radiolabeled [γ-³²P]ATP or fluorescent-labeled ATP analog

    • Phosphocellulose paper or appropriate detection system

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, substrate peptide, and recombinant p38α MAPK enzyme.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a direct kinase assay with a purified enzyme allows for the specific assessment of a compound's ability to inhibit the target kinase without the confounding factors of a cellular environment. Radiolabeled ATP is a classic and sensitive method for detecting kinase activity, though non-radioactive methods using fluorescence are also widely available and offer safety and disposal advantages.

II. Modulation of Nicotinic Acetylcholine Receptors (nAChRs): A Focus on Neurological Disorders

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in various physiological processes, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The development of subtype-selective nAChR modulators is a key area of research.

Comparative Analysis of Pyridine-Based nAChR Ligands

The 3-pyridyl ether class of compounds has been shown to exhibit sub-nanomolar affinity for nicotinic acetylcholine receptors.[6] Boron-containing nicotine analogs have also been synthesized and evaluated for their binding to α4β2 and α7 nAChR subtypes.[7] These studies provide a strong rationale for exploring derivatives of this compound as potential nAChR ligands. The methoxyethoxy side chain at the 5-position could potentially engage in hydrogen bonding interactions within the receptor's binding pocket, influencing affinity and selectivity.

Compound ClassKey Structural FeaturesReported Activity (Ki)Receptor SubtypeReference
Boron-containing Nicotine AnalogsTethered two-carbon bridge between 2-pyridyl and 3'-pyrrolidino carbons2.4 µM (similar to nicotine)α7[7]
Boron-containing Nicotine AnalogsTethered two-carbon bridge between 2-pyridyl and 3'-pyrrolidino carbons0.60 µM (less potent than nicotine)α4β2[7]
3-Pyridinyl Ether Analogs6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-olHigh affinityNeuronal nAChRs[6]

Experimental Protocol: nAChR Radioligand Binding Assay

To determine the binding affinity of novel compounds for different nAChR subtypes, a radioligand binding assay is a standard and effective method.

  • Reagents and Materials:

    • Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines)

    • Radioligand specific for the target subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

    • Test compounds (dissolved in DMSO)

    • Binding buffer (e.g., phosphate buffer)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of cell membranes expressing specific nAChR subtypes allows for the determination of subtype selectivity, which is crucial for developing targeted therapeutics with fewer side effects. Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity of a compound for its target receptor.

III. Antifungal Activity: A Potential New Frontier for Pyridine Boronic Acids

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents with new mechanisms of action. Boronic acid derivatives have recently been identified as a promising class of compounds with potent antifungal activity.

Comparative Analysis of Boronic Acid-Based Antifungal Agents

A recent study highlighted a boronic acid derivative, compound BD11, which demonstrated potent antifungal activity against various pathogenic fungi, including Candida albicans, with low cytotoxicity.[8] The proposed mechanism of action involves the disruption of mitochondrial function and cell wall integrity.[8] While the specific structure of BD11 is not disclosed in the abstract, this finding strongly supports the investigation of other boronic acid-containing scaffolds, such as this compound, for their antifungal potential. The pyridine core could offer advantages in terms of physicochemical properties and potential interactions with fungal-specific targets.

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antifungal activity of a compound.

  • Reagents and Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Standardized fungal inoculum

    • Culture medium (e.g., RPMI-1640)

    • Test compounds (dissolved in DMSO)

    • 96-well microtiter plates

    • Spectrophotometer or visual inspection

  • Procedure:

    • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

    • Add a standardized inoculum of the fungal strain to each well.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents, allowing for reproducible and comparable results. The use of clinically relevant fungal strains is essential for assessing the potential therapeutic utility of the test compounds.

Visualization of Key Concepts

Biological_Activities cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Derivative Inhibition nAChRs nAChRs This compound->nAChRs Derivative Modulation Anti-inflammatory Anti-inflammatory p38 MAPK->Anti-inflammatory Anticancer Anticancer p38 MAPK->Anticancer Neuromodulatory Neuromodulatory nAChRs->Neuromodulatory Fungal Enzymes/Pathways Fungal Enzymes/Pathways Antifungal Antifungal Fungal Enzymes/Pathways->Antifungal This compound This compound This compound->Fungal Enzymes/Pathways Derivative Inhibition

Caption: Potential therapeutic applications of molecules derived from this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By drawing comparisons with structurally related molecules, this guide has highlighted its potential as a source of p38 MAPK inhibitors for inflammatory diseases and cancer, nicotinic acetylcholine receptor modulators for neurological disorders, and novel antifungal agents. The presence of the methoxyethoxy group offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to validate these hypotheses and unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Assessing the Purity of 5-(2-Methoxyethoxy)pyridine-3-boronic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quality of starting materials is not merely a matter of compliance, but a cornerstone of experimental success. For researchers utilizing Suzuki-Miyaura cross-coupling reactions, the purity of boronic acid reagents is paramount. Impurities can lead to diminished yields, catalyst poisoning, and the formation of difficult-to-remove byproducts, ultimately compromising the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of a key building block, 5-(2-Methoxyethoxy)pyridine-3-boronic acid, enabling scientists to make informed decisions when selecting a supplier.

The narrative that follows is built on the principle of orthogonal validation—the practice of using multiple, distinct analytical techniques to build a robust and trustworthy purity profile. A single method, no matter how powerful, can be misleading. By combining techniques that probe different physicochemical properties, we create a self-validating system that provides a high degree of confidence in the final assessment.

Section 1: Understanding the Impurity Landscape

Before embarking on an analytical campaign, it is crucial to understand the types of impurities commonly associated with boronic acids. For this compound, these can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Their presence and concentration can vary significantly between suppliers depending on the synthetic route and purification methods employed.

  • Boroxines (Anhydrides): Perhaps the most common impurity, boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][2] While the reaction is reversible, the presence of boroxines affects the stoichiometry of subsequent reactions, as one molecule of boroxine contains three boron atoms.[3]

  • Degradation Products: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved, yielding the parent pyridine derivative.[4]

  • Residual Water: Many boronic acids are hygroscopic. Excess water content not only affects the reagent's mass but can also influence the kinetics and outcome of cross-coupling reactions.

  • Residual Metals: If the synthesis of the boronic acid itself involved a metal-catalyzed step, residual catalysts (e.g., palladium) may be present. These can interfere with downstream reactions and are strictly regulated in final drug products.[5][6]

Section 2: The Orthogonal Analytical Workflow

A robust purity assessment relies on a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's quality.

Purity_Assessment_Workflow cluster_sample Sample Receipt & Preparation cluster_analysis Analytical Techniques cluster_data Data Integration & Decision Sample Bulk Sample (Supplier A, B, C) Prep Homogenize & Prepare Aliquots Sample->Prep qNMR qNMR (Absolute Purity, Organics) Prep->qNMR HPLC HPLC-UV (Chromatographic Purity) Prep->HPLC LCMS LC-MS (Impurity ID) Prep->LCMS KF Karl Fischer (Water Content) Prep->KF ICPMS ICP-MS (Elemental Impurities) Prep->ICPMS Analysis Comparative Analysis qNMR->Analysis HPLC->Analysis LCMS->Analysis KF->Analysis ICPMS->Analysis Decision Supplier Selection Analysis->Decision

Caption: Overall workflow for the comprehensive purity assessment of boronic acid samples from different suppliers.

Section 3: Core Experimental Protocols & Data Interpretation

Herein, we detail the key analytical methods. For illustrative purposes, we will present a hypothetical comparative analysis of this compound from three different suppliers: Supplier A , Supplier B , and Supplier C .

Quantitative ¹H NMR (qNMR) for Absolute Purity

Expertise & Causality: qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and mass. Unlike chromatography, which provides relative purity, qNMR offers a direct measure of mass fraction, making it a cornerstone of purity assessment.[7][8] We choose a high-purity, stable internal standard (e.g., maleic anhydride) that has sharp, well-resolved peaks in a region of the spectrum that does not overlap with our analyte or solvent signals. A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is essential for accurate quantification.

Experimental Protocol:

  • Standard Preparation: Accurately weigh approximately 15 mg of a certified internal standard (e.g., maleic anhydride) into a tared NMR tube. Record the mass to 0.01 mg.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into the same NMR tube. Record the mass to 0.01 mg.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely. Using a coordinating solvent can help break up boroxine trimers, simplifying the spectrum.[9][10]

  • Acquisition: Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer.

    • Key Parameters: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is generally a safe starting point). Use a 90° pulse angle and acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing & Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (P) using the following formula:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

Expertise & Causality: HPLC provides a high-resolution separation of the main component from its non-volatile impurities.[11] The percentage purity is typically reported as % peak area, which assumes all components have a similar response factor at the detection wavelength. While this is an assumption, it is an industry-standard method for assessing chromatographic purity. A gradient method is chosen to ensure elution of both polar and non-polar impurities within a reasonable timeframe. Using a C18 column with an acidic mobile phase (e.g., with formic acid) is a common starting point for boronic acids, as it provides good retention and peak shape.[12]

Experimental Protocol:

  • System: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately prepare a solution of the boronic acid in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 0.5 mg/mL.

Karl Fischer Titration for Water Content

Expertise & Causality: Karl Fischer titration is the gold standard for determining water content.[13] Its high selectivity for water makes it superior to loss-on-drying methods, which would also measure volatile organic solvents.[14] Volumetric titration is suitable for samples expected to have water content above 0.1%.[15][16]

Experimental Protocol:

  • Instrument: Volumetric Karl Fischer Titrator.

  • Reagent: A one-component reagent (e.g., Hydranal™-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Standardize the titrant using a certified water standard.

    • Add a known mass (approximately 100-200 mg) of the boronic acid sample directly to the titration vessel.

    • Titrate to the potentiometric endpoint. The instrument will automatically calculate the water content as a percentage of the sample mass.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Residual Palladium

Expertise & Causality: ICP-MS is the preferred technique for quantifying trace elemental impurities due to its exceptional sensitivity, often reaching parts-per-billion (ppb) levels.[6] This is critical for controlling residual palladium, which can be catalytically active even at low ppm concentrations and is subject to strict regulatory limits.[17] Samples are typically digested in strong acid to destroy the organic matrix and ensure all palladium is solubilized for accurate measurement.

Experimental Protocol:

  • Sample Digestion: Accurately weigh ~50 mg of the boronic acid into a clean digestion vessel. Add a mixture of nitric acid and hydrochloric acid. Digest using a microwave digestion system.

  • Analysis: Dilute the digested sample with deionized water to a suitable volume. Analyze by ICP-MS against a calibration curve prepared from a certified palladium standard.

  • Reporting: Report the result in parts per million (ppm), which is equivalent to mg/kg.

Section 4: Hypothetical Comparative Data & Analysis

The following table summarizes the hypothetical results obtained for this compound from three suppliers.

Analytical Test Parameter Supplier A Supplier B Supplier C Interpretation & Significance
qNMR Purity (mass %)98.5%92.1%96.5%Measures absolute purity. Supplier B shows significant impurities, likely boroxine.
HPLC-UV Purity (% Area)99.2%99.1%97.0%Reveals chromatographic purity. Supplier C has a significant UV-active impurity.
Karl Fischer Water Content (%)1.2%0.2%0.3%Supplier A has high water content, affecting stoichiometry.
ICP-MS Residual Pd (ppm)2 ppm55 ppm4 ppmSupplier B has unacceptably high levels of residual palladium catalyst.
LC-MS Impurity ID-Boroxine detectedImpurity at m/z 155Confirms boroxine in B; identifies an unknown impurity in C (protodeboronation product).

Analysis and Decision Logic

Decision_Logic A Supplier A qNMR: 98.5% Water: 1.2% Pd: 2 ppm Decision Fit for Purpose? A->Decision B Supplier B qNMR: 92.1% Pd: 55 ppm B->Decision C Supplier C HPLC: 97.0% Impurity: m/z 155 C->Decision A_Result High Purity, but requires drying. Potentially acceptable. Decision->A_Result If drying is feasible B_Result Low purity & high Pd. REJECT. Decision->B_Result No C_Result Process impurity present. Requires further investigation or purification. Decision->C_Result If impurity is problematic

Caption: Decision-making logic based on the integrated analytical data for each supplier.

  • Supplier A: This material exhibits high intrinsic purity as determined by qNMR. However, the high water content (1.2%) means that if a researcher weighs out 100 mg, they are only getting 98.8 mg of material, of which 98.5% is the desired boronic acid. This lot may be acceptable if the user is willing to dry the material under high vacuum before use or correct for the water content in their calculations.

  • Supplier B: This sample is problematic on multiple fronts. The qNMR purity is low (92.1%), which is consistent with the LC-MS identification of boroxine. The HPLC purity appears deceptively high because the boroxine may co-elute or have a similar UV response to the monomer. Most critically, the 55 ppm of residual palladium is a major red flag, indicating poor purification. This supplier should be rejected.

  • Supplier C: The qNMR purity is good, but the HPLC analysis reveals a significant impurity (3% by area). LC-MS analysis identifies this impurity as having a mass of 155, which corresponds to the protodeboronated parent molecule, 3-(2-methoxyethoxy)pyridine. This suggests that the material may be degrading. While the purity is higher than Supplier B's, the presence of a known degradation product warrants caution. This lot may be usable if the user purifies it further, but it raises concerns about the material's long-term stability.

References

A Cost-Benefit Analysis of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the selection of the appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and the physicochemical properties of the final compounds. This guide provides an in-depth technical analysis of 5-(2-Methoxyethoxy)pyridine-3-boronic acid, a functionalized pyridine boronic acid, and objectively compares its performance and economic viability against two common alternatives: the parent pyridine-3-boronic acid and the simpler analog, 5-methoxypyridine-3-boronic acid.

The strategic incorporation of substituted pyridine moieties is of paramount importance in medicinal chemistry, as the pyridine ring is a prevalent scaffold in numerous FDA-approved drugs.[1] The substituents on this ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The 2-methoxyethoxy group in this compound presents an intriguing modification, suggesting potential advantages in terms of solubility and lipophilicity, which are key determinants of a drug candidate's success.[3] This guide will dissect the trade-offs between the potential benefits of this functionalization and its associated costs.

The Strategic Value of Functionalized Pyridine Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[4] In this context, pyridine boronic acids serve as indispensable reagents for the introduction of the pyridyl motif. However, the reactivity and stability of these compounds can be challenging, particularly with substitutions at the 2-position, a phenomenon often referred to as the "2-pyridyl problem".[5] Fortunately, 3-substituted pyridyl boronic acids, such as the ones discussed herein, are generally more stable and less prone to side reactions.[6]

The choice of boronic acid is not merely a matter of synthetic convenience; it is a strategic decision that can imbue the final molecule with desirable properties. The introduction of an ether linkage, such as the 2-methoxyethoxy group, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.[7] This modification can enhance aqueous solubility, which is often a challenge for flat, aromatic molecules, and fine-tune lipophilicity (logP) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis: Performance, Properties, and Cost

To provide a comprehensive cost-benefit analysis, we will compare this compound with its less functionalized counterparts across several key metrics:

  • Synthetic Performance: Examining typical yields, reaction conditions, and potential challenges in Suzuki-Miyaura cross-coupling reactions.

  • Physicochemical Properties: Discussing the anticipated impact of the 2-methoxyethoxy group on solubility and lipophilicity.

  • Cost: Analyzing the relative price of each boronic acid to evaluate the economic feasibility of its use in both small-scale research and larger-scale library synthesis.

Illustrative Performance in Suzuki-Miyaura Cross-Coupling

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Performance

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Estimated Yield (%)
Pyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95%
5-Methoxypyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001280-90%
This compound4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001275-85%

Causality Behind Expected Performance:

  • Pyridine-3-boronic acid: As the parent compound, it is generally expected to be highly reactive and provide excellent yields under standard Suzuki-Miyaura conditions. Its smaller size minimizes steric hindrance during the transmetalation step of the catalytic cycle.

  • 5-Methoxypyridine-3-boronic acid: The electron-donating methoxy group can slightly influence the electronic properties of the pyridine ring, but significant impacts on reactivity in this position are not always observed.[10] Yields are expected to be comparable to the unsubstituted analog.

  • This compound: The bulkier 2-methoxyethoxy group may introduce some steric hindrance, potentially leading to slightly lower yields compared to the smaller analogs under identical conditions. However, this effect is generally modest for substitutions at the 5-position of a 3-pyridyl boronic acid. The potential for improved solubility of this boronic acid in the reaction media could, in some cases, counteract the negative steric effects.

Physicochemical Properties: The Impact of the 2-Methoxyethoxy Group

The primary rationale for employing this compound lies in the anticipated benefits its substituent confers upon the resulting biaryl products.

Table 2: Predicted Physicochemical Properties

PropertyPyridine-3-boronic acid5-Methoxypyridine-3-boronic acidThis compound
Molecular Weight 122.92 g/mol 152.95 g/mol [11]197.00 g/mol [12]
Predicted logP ~0.5~1.0~1.2
Predicted Aqueous Solubility ModerateModeratePotentially Higher

*Predicted values are estimations based on the structural contributions of the substituents and general principles of physical organic chemistry. Actual experimental values may vary.

  • Solubility: The ether linkages in the 2-methoxyethoxy group are capable of acting as hydrogen bond acceptors, which can lead to improved aqueous solubility of both the boronic acid itself and the final coupled product.[7] This can be a significant advantage in biological assays and for improving the pharmacokinetic profile of a drug candidate.

  • Lipophilicity (logP): The addition of the 2-methoxyethoxy group increases the molecule's lipophilicity compared to the unsubstituted and methoxy-substituted analogs. This controlled increase in lipophilicity can be beneficial for membrane permeability and target engagement.[3] The ability to fine-tune logP is a critical aspect of medicinal chemistry, and the 2-methoxyethoxy group offers a valuable tool for this optimization.[13]

Cost Analysis: A Key Driver in Project Viability

The cost of starting materials is a crucial consideration, especially for large-scale synthesis and high-throughput screening campaigns. A price-focused analysis of commercially available building blocks is essential for designing cost-effective synthetic libraries.[7]

Table 3: Representative Cost Comparison of Pyridine Boronic Acids

Boronic AcidRepresentative Price (per gram)
Pyridine-3-boronic acid$10 - $25
5-Methoxypyridine-3-boronic acid$50 - $100
This compound$150 - $300+

Note: Prices are approximate and can vary significantly between suppliers and purity grades. The prices listed are for research quantities and are intended for comparative purposes only.

The cost analysis clearly demonstrates a significant price premium for the increased functionalization. The multi-step synthesis required to produce this compound contributes to its higher cost compared to the more readily available pyridine-3-boronic acid and 5-methoxypyridine-3-boronic acid.

Experimental Protocols

To provide a practical framework for researchers, the following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Generalized Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • Pyridine boronic acid derivative (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base system)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, the pyridine boronic acid derivative, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Diagram of a Generalized Suzuki-Miyaura Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Catalyst & Solvent A->B Inert Atmosphere C Degas Mixture B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize (NMR, MS) H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Cost-Benefit Conclusion: A Strategic Choice

The decision to use this compound in a synthesis campaign is a clear example of a cost-benefit trade-off.

  • Cost: The significantly higher price of this reagent makes it less suitable for initial large-scale library synthesis where cost is a primary driver. For early-stage discovery, where a large number of diverse compounds are being prepared, the more economical pyridine-3-boronic acid or 5-methoxypyridine-3-boronic acid would be the more prudent choice.

  • Benefit: The true value of this compound emerges during lead optimization. When a specific pharmacophore has been identified and the goal is to fine-tune the physicochemical properties of a lead compound, the 2-methoxyethoxy group offers a powerful tool for enhancing solubility and modulating lipophilicity.[2] In this context, the higher cost of the reagent is justified by the potential for significant improvements in the drug-like properties of the final molecule, which can ultimately determine its success as a clinical candidate.

Diagram of the Decision-Making Framework:

Decision_Framework Start Project Stage? Early_Stage Early Stage Discovery/ High-Throughput Screening Start->Early_Stage Late_Stage Lead Optimization Start->Late_Stage Cost_Priority Prioritize Cost-Effectiveness & Diversity Early_Stage->Cost_Priority Property_Priority Prioritize Physicochemical Property Modulation Late_Stage->Property_Priority Choose_Simple Select: Pyridine-3-boronic acid or 5-Methoxypyridine-3-boronic acid Cost_Priority->Choose_Simple Choose_Functionalized Select: This compound Property_Priority->Choose_Functionalized

Caption: Decision framework for selecting a pyridine-3-boronic acid derivative.

References

A Strategic Guide to Regioselectivity in Cross-Coupling Reactions with Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the C-C bonds necessary to build these complex molecules. However, when working with polysubstituted precursors, controlling the site of reaction—regioselectivity—is a critical challenge that dictates the success of a synthetic campaign.

This guide provides an in-depth analysis of the factors governing regioselectivity in Suzuki-Miyaura reactions, with a specific focus on how the structure of the substituted pyridine boronic acid can be leveraged to direct the outcome of the coupling. We will move beyond a simple recitation of protocols to explore the underlying electronic and steric principles, offering a framework for rational reaction design.

The Interplay of Coupling Partners: A Two-Sided Approach to Regioselectivity

Regioselectivity in the Suzuki-Miyaura reaction is not determined by a single component but rather by the dynamic interplay between the electrophilic coupling partner (typically a halo-pyridine) and the nucleophilic organoboron reagent (the pyridine boronic acid). While much of the literature focuses on the predictable reactivity of the electrophile, a nuanced understanding of the boronic acid's role is essential for mastering this transformation.

A foundational understanding of the factors controlling regioselectivity on a di- or polyhalogenated pyridine is crucial. Generally, the order of reactivity for halogens in oxidative addition to the palladium catalyst is I > Br > Cl > F. For a pyridine ring bearing identical halogens, the more electron-deficient positions (C2 and C4) are typically more reactive. However, this intrinsic reactivity can be modulated by the steric and electronic nature of other substituents on the ring, as well as the choice of catalyst and ligands.[1][2]

Directing the Reaction: The Substituted Pyridine Boronic Acid as a Control Element

The true art of regioselective pyridine synthesis lies in understanding how to manipulate the reactivity of the pyridine boronic acid itself. The substituents on the pyridine ring of the boronic acid play a pivotal role in the crucial transmetalation step of the catalytic cycle.

Electronic Effects: A Balancing Act of Reactivity and Catalyst Stability

The electronic nature of substituents on the pyridine boronic acid has a dual impact on the reaction.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the pyridine ring. This enhances the nucleophilicity of the carbon atom attached to boron, which can facilitate a more rapid transmetalation step.[3] However, a potential drawback is the increased Lewis basicity of the pyridine nitrogen, which can lead to catalyst inhibition or "poisoning" through coordination to the palladium center.

  • Electron-Withdrawing Groups (EWGs) like fluoro (-F), chloro (-Cl), or cyano (-CN) groups, decrease the electron density of the pyridine ring. This reduces the Lewis basicity of the pyridine nitrogen, mitigating catalyst inhibition.[4] This effect can be particularly beneficial in challenging couplings. The trade-off is a potential decrease in the nucleophilicity of the boronic acid, which might slow down the transmetalation step.

This dichotomy is central to troubleshooting and optimizing these reactions. If a reaction with an electron-rich pyridine boronic acid is sluggish, catalyst inhibition may be the culprit, and a switch to a more sterically hindered ligand that shields the palladium center could be beneficial. Conversely, for an electron-deficient pyridine boronic acid, a more electron-rich and bulky phosphine ligand on the palladium catalyst may be required to promote the oxidative addition and subsequent transmetalation steps.

The "2-Pyridyl Problem": Positional Isomerism and Reactivity

The position of the boronic acid group on the pyridine ring has a profound impact on its stability and reactivity.

  • 2-Pyridylboronic Acids: These reagents are notoriously challenging to work with. The proximity of the boronic acid to the ring nitrogen can lead to rapid protodeboronation, especially in the presence of water and base.[5] Furthermore, the nitrogen atom can chelate to the palladium center, effectively shutting down the catalytic cycle. The use of more stable boronic esters, such as pinacol esters, is often a necessary strategy to achieve successful coupling with 2-pyridyl systems.

  • 3- and 4-Pyridylboronic Acids: These isomers are generally more stable and less prone to catalyst inhibition, as the boronic acid group and the nitrogen atom are further separated. They are often more reliable coupling partners in standard Suzuki-Miyaura conditions.

Steric Hindrance: A Tool for Fine-Tuning Reactivity

The steric environment around the boronic acid group can be a powerful tool for controlling reactivity. Bulky substituents ortho to the boronic acid can significantly slow down the rate of transmetalation.[6] While this may seem like a disadvantage, it can be exploited to achieve selective monofunctionalization of a dihaloarene. For instance, in a reaction with a less sterically hindered aryl boronic acid and a more hindered pyridine boronic acid, the former may react preferentially.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst and its associated ligand is critical for navigating the challenges posed by substituted pyridine boronic acids. While no single catalyst is universally superior, certain trends can be observed.

Catalyst SystemKey Features & Typical ApplicationsStrengthsLimitations
Pd(PPh₃)₄ A workhorse catalyst, often effective for general couplings.Commercially available, well-understood reactivity.Can be sensitive to sterically hindered substrates and may not be active enough for challenging couplings involving electron-deficient partners.[1]
PdCl₂(dppf) A robust and versatile catalyst with a wide bite angle ligand.High thermal stability, often effective for heteroaryl couplings and less reactive chlorides.[1][2]May be less effective than specialized ligand systems for highly challenging substrates.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Highly active catalysts with bulky, electron-rich phosphine ligands.Excellent for coupling sterically hindered partners and unreactive aryl chlorides. Can overcome catalyst inhibition.Higher cost of ligands.
Pd(OAc)₂ / Arsa-Buchwald Ligands Arsenic analogs of Buchwald ligands with longer Pd-As bonds.Can facilitate transmetalation with sterically hindered substrates.[7]Less commonly used than phosphine-based ligands.
Ligand-free Pd(OAc)₂ Used in some cases, particularly with highly reactive substrates.Simple, avoids ligand costs.Narrower substrate scope, may require higher catalyst loadings, and can be prone to palladium black formation.[8]

Mechanistic Considerations: The "Why" Behind the Selectivity

A solid understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational problem-solving. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (+ Ar-X) pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_biaryl Transmetalation (+ Ar'B(OH)₂) pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product Transmetalation_Influence cluster_0 Scenario A: Electron-Rich Pyridine Boronic Acid cluster_1 Scenario B: Electron-Withdrawing Pyridine Boronic Acid ar_pd_x Ar-Pd(II)L_n-X intermediate [Ar-Pd(II)-O-B(OH)₂-Py-EDG] ar_pd_x->intermediate Fast Transmetalation (High Nucleophilicity) inhibition Catalyst Inhibition (N-Pd Coordination) ar_pd_x->inhibition Potential Side Reaction boronate [EDG-Py-B(OH)₃]⁻ ar_pd_x2 Ar-Pd(II)L_n-X intermediate2 [Ar-Pd(II)-O-B(OH)₂-Py-EWG] ar_pd_x2->intermediate2 Slower Transmetalation (Reduced Nucleophilicity) No Inhibition boronate2 [EWG-Py-B(OH)₃]⁻

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized reagents like 5-(2-Methoxyethoxy)pyridine-3-boronic acid are not merely procedural formalities; they are foundational to compliant, safe, and ethical research. This guide provides a detailed, experience-driven protocol for the disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Part 1: Hazard Profile and Essential Safety Precautions

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its handling and disposal pathway.[1]

Core Principle: Treat this compound and any associated materials as hazardous waste from the moment of generation.[2][3] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][4]

Quantitative Hazard Summary

The hazards associated with this compound inform the necessity of the stringent protocols outlined below.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral), Category 4H302WarningHarmful if swallowed.[1]
Skin Irritation, Category 2H315WarningCauses skin irritation.[1]
Serious Eye Irritation, Category 2H319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3H335WarningMay cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[3][5] The following PPE is required:

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5]

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[6]

  • Emergency Access: An emergency eyewash station and safety shower must be readily accessible.[7][8]

Part 2: The Disposal Workflow: A Decision-Based Approach

The proper disposal path depends on the form of the waste—whether it is a solid, a liquid solution, or a contaminated container. The following workflow illustrates the critical decision points for waste segregation.

DisposalWorkflow Start Generation of This compound Waste Decision_Form What is the form of the waste? Start->Decision_Form Solid_Waste Solid Waste (Expired Reagent, Contaminated Weigh Paper, PPE, Spill Cleanup Debris) Decision_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Reaction Mixtures, Solutions in Solvents) Decision_Form->Liquid_Waste Liquid Empty_Container Empty Reagent Container Decision_Form->Empty_Container Container Action_Solid Collect in a designated, sealed, and labeled SOLID Hazardous Waste Container. Solid_Waste->Action_Solid Action_Liquid Collect in a designated, sealed, and labeled LIQUID Hazardous Waste Container. Liquid_Waste->Action_Liquid Action_Container_Decon Perform triple-rinse decontamination protocol. Empty_Container->Action_Container_Decon Collect_Rinseate Collect ALL rinseate as LIQUID Hazardous Waste. Action_Container_Decon->Collect_Rinseate Dispose_Clean_Container Deface original label. Dispose of clean, dry container in appropriate lab glass/plastic recycling. Action_Container_Decon->Dispose_Clean_Container

Caption: Waste Disposal Decision Workflow.

Part 3: Step-by-Step Disposal Protocols

Adherence to these detailed procedures is critical for ensuring a safe and compliant laboratory environment.

Protocol 1: Solid Waste Disposal

This protocol applies to unused or expired solid reagents, materials contaminated during weighing, and disposable PPE with gross contamination.

  • Segregation: Identify a dedicated hazardous waste container compatible with and designated for solid chemical waste. Do not mix boronic acids with other incompatible waste streams.[3][9]

  • Collection: Carefully place the solid waste into the container, minimizing the generation of dust.[7] If transferring powder, use tools like a spatula and funnel to prevent dispersal.

  • Labeling: The container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[3][5]

    • The full chemical name: "this compound".[5]

    • Any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Keep the container tightly sealed at all times, except when adding waste.[2][9] Store it in a designated and secondary-contained Satellite Accumulation Area (SAA) at or near the point of generation.[2][9]

  • Final Disposal: Once the container is full or has reached the institutional time limit for accumulation, arrange for pickup by your EHS department or a licensed hazardous waste contractor.[2][5]

Protocol 2: Liquid Waste Disposal

This protocol applies to solutions containing this compound, such as reaction mixtures or analytical standards.

  • Segregation: Identify a dedicated, leak-proof hazardous waste container compatible with the solvent used and designated for liquid chemical waste.[9][10]

  • Collection: Using a funnel to prevent spills, carefully pour the liquid waste into the designated container.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste".[3][5]

    • The full chemical name: "this compound".

    • All solvent components and their approximate percentages.[9] This is crucial for safe consolidation and disposal by waste management professionals.

  • Storage: Keep the container tightly sealed and stored in a designated SAA, within secondary containment, and away from incompatible materials.[2][9]

  • Final Disposal: Arrange for collection by your institution's EHS department as per their schedule and procedures.

Protocol 3: Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • First Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (one that readily dissolves the compound, like methanol or acetone). The first rinseate must be collected and disposed of as liquid hazardous waste according to Protocol 2.[3]

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinseates may also need to be collected as hazardous waste.[3] Always default to the most conservative procedure and consult your EHS office.

  • Final Steps: Allow the fully rinsed container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).

  • Disposal: Once clean and dry, completely deface or remove the original chemical label.[3][11] The container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess and Secure: If the spill is large or outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Small Spill Containment (within a fume hood):

    • Ensure your PPE is intact.

    • For solid spills, gently cover with a dry, inert absorbent material to prevent dust generation. Carefully sweep or vacuum the material and place it into a sealed container for disposal as solid hazardous waste.[7][12]

    • For liquid spills, use an inert absorbent pad or material to soak up the spill.[5]

  • Decontamination and Disposal: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into the designated solid hazardous waste container.[5] Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, regardless of size.[5]

Part 5: Regulatory Framework and Institutional Authority

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication and PPE.[10][15]

However, the most direct and authoritative source for disposal procedures is your own institution's Environmental Health & Safety (EHS) department.[16] They translate federal and state regulations into actionable policies for your specific laboratory. Always adhere to their guidelines for waste container types, labeling, storage time limits, and pickup requests.

By integrating these scientifically-grounded and regulation-aligned procedures into your daily workflow, you actively contribute to a culture of safety, protect our environment, and uphold the integrity of your research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the lab. In our pursuit of novel therapeutics and chemical entities, the compounds we handle are often as new as the questions we ask. 5-(2-Methoxyethoxy)pyridine-3-boronic acid is a valuable building block in modern synthetic chemistry, but its potential must be handled with a commensurate level of respect and caution. This guide moves beyond a simple checklist; it is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. Our goal is not just to prevent incidents but to build a self-validating culture of safety that becomes second nature to every researcher who walks through our doors.

Foundational Safety: Understanding the Hazard Profile

Before we can protect ourselves, we must understand the nature of the threat. The primary hazards of this compound, as classified under the Globally Harmonized System (GHS), provide the logical basis for our PPE strategy.[1]

Hazard ClassificationGHS CodeImplication for Laboratory Handling
Acute Toxicity (Oral) H302 (Harmful if swallowed)Ingestion is a primary route of exposure. Strict hygiene practices and containment are necessary to prevent hand-to-mouth transfer.
Skin Irritation H315 (Causes skin irritation)Direct contact can cause inflammation, redness, or dermatitis. Glove selection and integrity are critical.
Eye Irritation H319 (Causes serious eye irritation)The compound can cause significant, potentially damaging, eye irritation. Airborne dust or splashes pose a serious risk, mandating robust eye protection.
Respiratory Irritation H335 (May cause respiratory irritation)As a fine powder, the compound can easily become airborne. Inhaling the dust can irritate the nose, throat, and lungs.[2][3][4][5]

Beyond its specific classifications, this compound belongs to the boronic acid family. Many boronic acids are fine, crystalline solids that can easily form combustible dust concentrations in the air, a risk that must be managed through careful handling.[2][3][6]

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls and established laboratory protocols.

  • Chemical Fume Hood: All handling of this compound solid must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The hood's constant airflow contains airborne dust and prevents inhalation, our most significant risk when handling the powder.

  • Safety Infrastructure: Ensure you know the location and proper operation of the nearest safety shower and eyewash station before you begin work.[5][9]

  • Restricted Access: When working with this compound, especially in larger quantities, it is prudent to inform colleagues in the immediate vicinity and to limit traffic in the area.[8]

A Risk-Based PPE Protocol

The specific PPE required is dictated by the task and the scale of the operation. Below is a tiered approach to ensure protection is always matched to the potential risk.

Tier 1: Standard Operations (e.g., Weighing <1g, Solution Preparation)

This tier applies to routine, small-scale handling where the risk of significant dust generation is low but present.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166 rated)Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses, which have gaps.[7][8][10]
Hand Protection Nitrile GlovesProvides effective protection against incidental skin contact.[8][11] Gloves must be inspected for tears before use and changed immediately upon known or suspected contact with the chemical.
Body Protection Cotton Laboratory Coat (fully fastened)Protects skin and personal clothing from minor spills and contamination.
Footwear Closed-toe, closed-heel leather or chemical-resistant shoesPrevents exposure from dropped materials or spills.
Tier 2: High-Risk Operations (e.g., Weighing >1g, Bulk Transfers, Potential for Dusting)

For tasks with a higher probability of generating airborne dust, we must augment our protective measures.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles and a Face ShieldA face shield worn over goggles protects the entire face from splashes or significant dust plumes.[11][12]
Hand Protection Double-gloving (Nitrile)Provides an additional layer of security against contamination and allows for the safe removal of the outer glove if it becomes compromised, without exposing the skin.
Body Protection Laboratory Coat (fully fastened)Standard requirement.
Respiratory Protection N95-rated Dust Mask (or higher)If there is a tangible risk of dust escaping the fume hood's containment zone, a respirator is required. Note: Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal institutional respiratory protection program.[11]

Procedural Discipline: Donning, Doffing, and Disposal

The order of operations in putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your inner pair of nitrile gloves (if double-gloving).

    • Put on your chemical splash goggles.

    • Put on your face shield (for Tier 2).

    • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.[2][3]

Operational and Disposal Plans
  • Spills: For any spill contained within the fume hood, ensure you are wearing the appropriate Tier 1 or Tier 2 PPE before cleaning it up with absorbent pads or other designated spill kit materials.[8] All cleanup materials are considered hazardous waste.

  • Waste Disposal: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[7] Collect this solid waste in a clearly labeled, sealed container designated for hazardous materials, to be collected by your institution's environmental health and safety (EHS) personnel.[2][3][7] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[7]

PPE Decision Workflow

The following diagram outlines the logical process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow cluster_start Initiation cluster_controls Mandatory Controls cluster_task_assessment Task Assessment cluster_ppe PPE Selection cluster_end Final Action start Prepare to Handle This compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood safety_stations Eyewash & Safety Shower Accessible? fume_hood->safety_stations Yes stop STOP Rectify Control Deficiencies fume_hood->stop No dust_risk Weighing Solid or High Dust Potential? safety_stations->dust_risk Yes safety_stations->stop No quantity Quantity > 1 gram OR Bulk Transfer? tier1_ppe Tier 1 PPE: - Goggles - Lab Coat - Nitrile Gloves quantity->tier1_ppe No tier2_ppe Tier 2 PPE: - Goggles & Face Shield - Lab Coat - Double Gloves - N95 Respirator* quantity->tier2_ppe Yes dust_risk->quantity Yes dust_risk->tier1_ppe No (Solution only) proceed Proceed with Work tier1_ppe->proceed tier2_ppe->proceed

Caption: PPE selection workflow for handling this compound.

By internalizing this guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect it deserves, and you will ensure a long and productive career at the bench.

References

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